Product packaging for 4-(Phenylazo)-1-naphthol(Cat. No.:CAS No. 3651-02-3)

4-(Phenylazo)-1-naphthol

Cat. No.: B1615267
CAS No.: 3651-02-3
M. Wt: 248.28 g/mol
InChI Key: CQYDCXNJLAOBIF-UHFFFAOYSA-N
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Description

4-(Phenylazo)-1-naphthol is a useful research compound. Its molecular formula is C16H12N2O and its molecular weight is 248.28 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 28487. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H12N2O B1615267 4-(Phenylazo)-1-naphthol CAS No. 3651-02-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

3651-02-3

Molecular Formula

C16H12N2O

Molecular Weight

248.28 g/mol

IUPAC Name

4-phenyldiazenylnaphthalen-1-ol

InChI

InChI=1S/C16H12N2O/c19-16-11-10-15(13-8-4-5-9-14(13)16)18-17-12-6-2-1-3-7-12/h1-11,19H

InChI Key

CQYDCXNJLAOBIF-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)N=NC2=CC=C(C3=CC=CC=C32)O

Canonical SMILES

C1=CC=C(C=C1)N=NC2=CC=C(C3=CC=CC=C32)O

Other CAS No.

3651-02-3

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to 4-(Phenylazo)-1-naphthol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-(Phenylazo)-1-naphthol (CAS No. 3651-02-3), a synthetic azo dye. It details its chemical and physical properties, provides an experimental protocol for its synthesis, discusses its applications, and outlines safety and toxicological information.

Core Properties and Identification

This compound is an organic compound characterized by a phenylazo group attached to a naphthol skeleton. Its identity and fundamental properties are summarized below.

IdentifierValueReference
CAS Number 3651-02-3[1][2][3][4]
Molecular Formula C₁₆H₁₂N₂O[1][2][3][5]
Molecular Weight 248.28 g/mol [1][2][4]
IUPAC Name 4-(phenyldiazenyl)naphthalen-1-ol[5]
Synonyms 1-Naphthalenol, 4-(phenylazo)-, C.I. Solvent Brown 4, 1-(Phenylazo)-4-naphthol[2][4][5]

Physicochemical Data

The compound presents as an orange-yellow to dark red-brown crystalline powder.[1][4][6] It is stable under acidic and neutral conditions but is susceptible to decomposition under alkaline conditions.[6]

PropertyValueReference
Appearance Orange-yellow crystalline powder / Dark red light brown solid[1][4][6]
Boiling Point 391.35°C (estimate)[1][4][6]
Density 1.1077 g/cm³ (estimate)[1][4][6]
Refractive Index 1.5800 (estimate)[1][4][6]
Solubility Insoluble in water. Soluble in ethanol, acetone, ethyl acetate, and chloroform. Slightly soluble in benzene.[1][4][6]

Experimental Protocols

Synthesis of this compound via Azo Coupling

The primary method for synthesizing this compound is through an azo coupling reaction. This involves the diazotization of aniline (B41778) to form a phenyl diazonium salt, which then undergoes an electrophilic substitution with 1-naphthol (B170400) (α-naphthol).[1][7][8]

Methodology:

  • Diazotization of Aniline: Aniline is treated with sodium nitrite (B80452) in an acidic medium (e.g., hydrochloric acid) at a low temperature (typically 0-5°C) to form the phenyl diazonium salt. Maintaining a low temperature is critical to prevent the decomposition of the unstable diazonium salt.

  • Coupling Reaction: The resulting cold diazonium salt solution is then slowly added to a solution of 1-naphthol (α-naphthol) dissolved in an alkaline or neutral medium.[7][8] The coupling reaction is an electrophilic aromatic substitution, where the diazonium cation acts as the electrophile and attacks the electron-rich naphthol ring, preferentially at the para position (C4) relative to the hydroxyl group.[7]

  • Product Isolation: The resulting azo dye precipitates out of the solution and can be collected by filtration, washed, and purified, typically through recrystallization.

Synthesis_Workflow Aniline Aniline Coupling Azo Coupling Aniline->Coupling Diazotization NaNO2_HCl NaNO2 / HCl (0-5°C) NaNO2_HCl->Coupling Diazonium Phenyl Diazonium Salt Naphthol 1-Naphthol (α-Naphthol) Naphthol->Coupling Product This compound Coupling->Product

Synthesis workflow for this compound.

Applications in Research and Industry

This compound has established uses primarily as a colorant and an analytical reagent.

  • Dye and Pigment: It is widely used to impart an orange-yellow color to various materials, including textiles, leather, paper, oils, and paraffin (B1166041) wax.[1][4][6]

  • Analytical Chemistry: The compound serves as an analytical reagent and indicator for the detection of certain metal cations, such as aluminum, cobalt, and iron.[6] A structurally related compound, 4-(4-Nitrophenylazo)-1-naphthol, is noted for its use in the colorimetric determination of magnesium and other metal ions and as a pH indicator.[9]

Applications Main This compound Dye Dye & Pigment Main->Dye Analytical Analytical Reagent Main->Analytical Textiles Textiles & Leather Dye->Textiles Paper Paper Dye->Paper Oils Oils & Paraffin Dye->Oils Indicator Metal Ion Indicator (Al, Co, Fe) Analytical->Indicator

Primary applications of this compound.

Biological Activity and Toxicology

Antifungal Activity

A study investigating the antifungal properties of this compound against Fusarium oxysporum f. sp. lycopersici (FOL), a pathogen causing wilt disease in tomatoes, found that the compound did not possess antifungal potential.[8] In fact, across concentrations ranging from 0.78 to 100 mg/mL, it variably enhanced the fungal biomass by 8-28%.[8]

Safety and Handling

While generally considered relatively safe for its intended industrial uses, proper safety precautions are necessary during handling.[6]

  • Hazards: The compound may cause skin and eye irritation.[6]

  • Personal Protective Equipment (PPE): It is recommended to wear appropriate protective equipment, such as gloves and safety goggles, when handling the substance to avoid direct contact.[6]

  • Storage: this compound should be stored in a cool, dry, and well-ventilated place, away from sources of heat and ignition.[6][10]

  • General Hygiene: Standard industrial hygiene practices should be followed, including washing hands after handling and before eating or drinking.[10]

This guide consolidates key technical information for professionals working with this compound, providing a foundation for its synthesis, application, and safe handling.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 4-(Phenylazo)-1-naphthol

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and biological evaluation of this compound. The information is intended for professionals in the fields of chemical research and drug development.

Chemical Identity and Structure

This compound is an organic compound classified as an azo dye.[1] Its chemical structure is characterized by a phenylazo group attached to a naphthol backbone.

IUPAC Name: 4-(2-phenyldiazen-1-yl)naphthalen-1-ol[2]

Other Names: 1-Naphthalenol, 4-(phenylazo)-; C.I. Solvent Brown 4[2][3][4]

Chemical Formula: C₁₆H₁₂N₂O[3][4]

Molecular Weight: 248.28 g/mol [3][4]

CAS Registry Number: 3651-02-3[3][4]

Below is a diagram illustrating the chemical structure of this compound.

Caption: Chemical structure of this compound.

Physicochemical Properties

The compound is a dark red-light brown or orange-yellow crystalline powder.[1][5] It exhibits poor solubility in water but is soluble in organic solvents such as ethanol, acetone, and ethyl acetate, and slightly soluble in benzene.[1][5] It is stable under acidic and neutral conditions but can decompose under alkaline conditions.[1]

PropertyValueReference
Molecular Formula C₁₆H₁₂N₂O[3][4]
Molecular Weight 248.28 g/mol [3][4]
Appearance Orange-yellow crystalline powder[1]
Boiling Point 391.35°C (estimate)[5][6]
Density 1.1077 g/cm³ (estimate)[5][6]
Refractive Index 1.5800 (estimate)[5][6]
Solubility Insoluble in water; Soluble in ethanol, acetone, ethyl acetate; Slightly soluble in benzene[1][5]

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is typically achieved through an azo coupling reaction.[7] This process involves two main stages: the diazotization of an aromatic amine (aniline) and the subsequent coupling with a coupling partner (α-naphthol or 1-naphthol).[5][7]

Materials:

Procedure:

  • Diazotization of Aniline:

    • Aniline is dissolved in hydrochloric acid and water.

    • The solution is cooled to 0-5°C in an ice bath.

    • A pre-cooled aqueous solution of sodium nitrite is added dropwise to the aniline hydrochloride solution while maintaining the low temperature.

    • This reaction forms the phenyl diazonium salt.

  • Coupling Reaction:

    • A separate solution of 1-naphthol is prepared in an aqueous sodium hydroxide solution.

    • This solution is also cooled to 0-5°C.

    • The cold diazonium salt solution is slowly added to the chilled 1-naphthol solution with constant stirring.

    • The azo coupling occurs via an electrophilic substitution reaction, where the diazonium cation attacks the activated α-naphtholate ion, preferably at the para position.[7]

    • The resulting product, this compound, precipitates out of the solution as a colored solid.

  • Isolation and Purification:

    • The precipitate is collected by filtration.

    • The solid is washed with cold water to remove any unreacted starting materials and salts.

    • The product can be further purified by recrystallization from a suitable solvent, such as ethanol.

G cluster_diazotization Diazotization cluster_coupling Coupling cluster_isolation Isolation a Aniline + HCl b Cool to 0-5°C a->b c Add NaNO₂ Solution b->c d Phenyl Diazonium Salt c->d g Combine Solutions d->g Slow Addition e 1-Naphthol + NaOH f Cool to 0-5°C e->f f->g h Precipitate Formation g->h i Filtration & Washing h->i j Recrystallization i->j k This compound j->k

Caption: Workflow for the synthesis of this compound.

Antifungal Activity Bioassay

Although some azo compounds are known for their biological activities, studies on this compound have shown it to be ineffective against certain fungal strains like Fusarium oxysporum f. sp. lycopersici (FOL) and Sclerotium rolfsii.[8][9] In fact, it was observed to variably increase the fungal biomass of FOL.[9] The general protocol to test for such activity is described below.

Materials:

  • Synthesized this compound

  • Dimethyl sulfoxide (B87167) (DMSO) as a solvent

  • Fungal culture (e.g., Fusarium oxysporum)

  • Liquid growth medium (e.g., Potato Dextrose Broth)

  • Sterile test tubes or microplates

  • Incubator

Procedure:

  • Preparation of Stock Solution:

    • A stock solution of this compound is prepared by dissolving a known amount of the compound in DMSO.

  • Preparation of Test Concentrations:

    • Serial dilutions of the stock solution are made using the liquid growth medium to achieve a range of desired final concentrations (e.g., 0.78 to 100 mg/mL).[8][9]

    • A control group is prepared containing the same amount of DMSO and growth medium but without the test compound.

  • Inoculation:

    • A standardized amount of the fungal culture is inoculated into each test tube or well containing the different concentrations of the compound and the control.

  • Incubation:

    • The cultures are incubated under appropriate conditions (temperature, time) to allow for fungal growth.

  • Assessment of Fungal Growth:

    • Fungal growth is typically assessed by measuring the dry weight of the fungal biomass or by spectrophotometric methods (measuring optical density).

    • The percentage of growth inhibition is calculated by comparing the growth in the presence of the compound to the growth in the control.

G prep Prepare Stock Solution (Compound in DMSO) dilute Create Serial Dilutions in Growth Medium prep->dilute inoculate Inoculate with Fungal Culture dilute->inoculate incubate Incubate under Optimal Conditions inoculate->incubate assess Assess Fungal Growth (e.g., Biomass Measurement) incubate->assess analyze Compare with Control & Calculate Inhibition assess->analyze

Caption: Experimental workflow for antifungal activity screening.

Applications and Biological Activity

The primary application of this compound is as a dye for materials such as textiles, leather, paper, oils, and paraffin (B1166041) wax.[1][5] It is also used as an analytical reagent for the detection of certain metal cations.[1]

Regarding its biological activity, research has investigated its potential as an antifungal agent. However, studies have demonstrated a lack of antifungal activity against specific pathogens like Fusarium oxysporum and Sclerotium rolfsii.[8][9] This is in contrast to other azo compounds which have shown significant antimicrobial properties.[10] The introduction of an azo group to some molecules has been reported to enhance antibacterial activity, but this effect is not universal and is dependent on the overall molecular structure.[10]

Safety Information

This compound is considered relatively safe under normal usage conditions. However, it may cause irritation to the skin and eyes.[1] It is recommended to handle the compound with appropriate personal protective equipment, including gloves and safety goggles.[1] The compound should be stored in a cool, dry place away from heat sources.[1]

References

4-(Phenylazo)-1-naphthol synthesis from aniline and 1-naphthol

Author: BenchChem Technical Support Team. Date: December 2025

Technical Guide: Synthesis of 4-(Phenylazo)-1-naphthol

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive technical overview of the synthesis of this compound, an azo dye, through the diazotization of aniline (B41778) followed by an azo coupling reaction with 1-naphthol (B170400) (α-naphthol). The synthesis is a classic example of electrophilic aromatic substitution.[1][2] This guide details the underlying reaction mechanisms, provides step-by-step experimental protocols for synthesis and purification, summarizes key quantitative data, and outlines essential safety precautions. The information is intended to serve as a practical resource for laboratory synthesis and process development.

Introduction

Azo compounds, characterized by the functional group R-N=N-R', represent the largest and most versatile class of synthetic dyes.[3] The synthesis of this compound is a two-stage process. The first stage is the diazotization of a primary aromatic amine, aniline, to form a benzene (B151609) diazonium salt.[4] This reaction is conducted at low temperatures (0-5°C) using sodium nitrite (B80452) and a strong acid like hydrochloric acid.[5] The resulting diazonium salt is a weak electrophile and is typically used immediately due to its instability at higher temperatures.[6]

The second stage is the azo coupling reaction, where the electrophilic diazonium salt reacts with an activated aromatic compound, in this case, 1-naphthol.[1][7] The coupling with phenols and naphthols is best carried out in a mildly alkaline medium, which converts the hydroxyl group into the more strongly activating alkoxide group.[8][9] The substitution occurs predominantly at the para-position relative to the activating group, yielding the intensely colored this compound.[7][10]

Reaction Mechanism and Workflow

The overall synthesis proceeds via two distinct mechanistic steps: Diazotization and Azo Coupling.

Reaction Scheme

The proposed route for the synthesis of this compound involves the reaction of aniline with nitrous acid (formed in situ) to create a phenyl diazonium salt, which then undergoes an electrophilic substitution with 1-naphthol.[2][11]

Caption: Overall reaction scheme for the synthesis of this compound.

Experimental Workflow

The laboratory procedure follows a logical sequence from preparation of reactants to purification and isolation of the final product.

G A Prepare Aniline Solution (Aniline + conc. HCl) D Diazotization: Add NaNO2 solution to Aniline solution (Maintain 0-5 °C) A->D B Prepare NaNO2 Solution B->D C Prepare 1-Naphthol Solution (1-Naphthol + NaOH) E Azo Coupling: Add Diazonium salt solution to 1-Naphthol solution (Maintain 0-5 °C) C->E D->E Benzenediazonium (B1195382) Chloride Solution F Precipitation & Isolation: Allow mixture to stand Filter the crude product E->F Crude Product Slurry G Purification: Recrystallize crude product from ethanol (B145695) or glacial acetic acid F->G Crude Solid H Drying & Characterization: Dry the pure crystals (Melting point, FTIR, etc.) G->H Pure Crystals

Caption: Experimental workflow for the synthesis of this compound.

Experimental Protocols

This section provides detailed methodologies for the synthesis, isolation, and purification of this compound.

Materials and Reagents
ReagentFormulaMolar Mass ( g/mol )Quantity
AnilineC₆H₅NH₂93.134.0 mL (~4.1 g, 44 mmol)
Concentrated HClHCl36.4610 mL
Sodium NitriteNaNO₂69.003.2 g (46 mmol)
1-NaphtholC₁₀H₈O144.176.4 g (44 mmol)
Sodium Hydroxide (B78521)NaOH40.004.0 g (100 mmol)
Ethanol / Glacial Acetic Acid--For recrystallization
Distilled WaterH₂O18.02As needed
Ice--As needed
Protocol 1: Diazotization of Aniline
  • In a 250 mL beaker, add 4.0 mL of aniline to 10 mL of concentrated hydrochloric acid and 20 mL of distilled water.[12] Stir the mixture until the aniline hydrochloride salt fully dissolves.

  • Cool the solution to 0-5°C in an ice-salt bath. It is critical to maintain this temperature range throughout the diazotization process to prevent the decomposition of the diazonium salt.[6]

  • In a separate 100 mL beaker, dissolve 3.2 g of sodium nitrite in 20 mL of distilled water and cool this solution in the ice bath.

  • Slowly add the cold sodium nitrite solution dropwise to the cold aniline hydrochloride solution with continuous and vigorous stirring.[6] Ensure the temperature does not rise above 5°C.[13]

  • After the complete addition of the sodium nitrite solution, the resulting benzenediazonium chloride solution should be clear and is kept in the ice bath for immediate use in the next step.

Protocol 2: Azo Coupling Reaction
  • In a 500 mL beaker, dissolve 6.4 g of 1-naphthol in 80 mL of a 5% aqueous sodium hydroxide solution (prepared by dissolving 4.0 g NaOH in 80 mL water). Stir until the 1-naphthol is completely dissolved to form the sodium naphthoxide solution.

  • Cool this solution in an ice bath to below 5°C.[2]

  • Slowly add the previously prepared cold benzenediazonium chloride solution to the cold 1-naphthol solution with constant stirring.[2]

  • A brightly colored precipitate (red or orange-red) of this compound will form immediately.[2][9]

  • Continue stirring the reaction mixture in the ice bath for an additional 30 minutes to ensure the completion of the reaction.[12]

Protocol 3: Isolation and Purification
  • Filter the precipitated product using a Buchner funnel under vacuum.

  • Wash the crude product on the filter paper with a generous amount of cold distilled water to remove any unreacted salts and other water-soluble impurities.[14]

  • Press the solid dry on the filter paper and then transfer it to a watch glass to air-dry.

  • For purification, recrystallize the crude product from a suitable solvent such as ethanol or glacial acetic acid.[12][14][15] Dissolve the crude solid in a minimum amount of the hot solvent, filter hot to remove any insoluble impurities, and then allow the filtrate to cool slowly to form pure crystals.

  • Collect the purified crystals by filtration, wash with a small amount of cold solvent, and dry them completely.

Data Summary

This section summarizes the key quantitative data associated with the product, this compound.

PropertyValueReference(s)
Chemical Formula C₁₆H₁₂N₂O[11][16]
Molecular Weight 248.28 g/mol [16]
Appearance Orange-yellow crystalline powder / Reddish crystals[2][17]
Melting Point ~165 °C[11]
Solubility Poorly soluble in water; Soluble in ethanol, chloroform, benzene[15][17]
CAS Registry Number 3651-02-3[16]

FTIR Spectral Data

Wavenumber (cm⁻¹)AssignmentReference(s)
3550-3215 (broad)O-H stretching (H-bonded)[11][18]
2950-2900C-H stretching (sp² C-H of phenyl group)[11]

Note: The provided FTIR data is based on published spectra and may vary slightly depending on the instrument and sample preparation.[11][18]

Safety Precautions

Handling the chemicals involved in this synthesis requires strict adherence to safety protocols.

  • Aniline: Aniline is highly toxic if inhaled, ingested, or absorbed through the skin.[19] It is a suspected carcinogen and mutagen.[19] All handling must be performed in a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves (butyl or neoprene recommended), safety goggles, and a lab coat.[20][21]

  • 1-Naphthol: 1-Naphthol is harmful if swallowed and causes skin and serious eye irritation.[22][23] Avoid breathing its dust. Use in a well-ventilated area and wear standard PPE.[22]

  • Acids and Bases: Concentrated hydrochloric acid and sodium hydroxide are corrosive. Handle with care, wearing appropriate gloves and eye protection to prevent contact.

  • Diazonium Salts: Aryl diazonium salts are unstable and can be explosive when isolated and dry. For this reason, they are prepared in situ at low temperatures and used immediately in solution.[6] Never attempt to isolate the solid diazonium salt.

Always consult the Safety Data Sheets (SDS) for all chemicals before beginning any experimental work.[19][20][22][23] An eyewash station and safety shower should be readily accessible.[19]

References

4-(Phenylazo)-1-naphthol molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of 4-(Phenylazo)-1-naphthol, a versatile azo dye.

Core Chemical Data

The fundamental molecular properties of this compound are summarized below. This data is essential for stoichiometric calculations, analytical characterization, and experimental design.

PropertyValueCitations
Molecular Formula C₁₆H₁₂N₂O[1][2][3][4][5]
Molecular Weight 248.28 g/mol [1][2][3][4][5]
IUPAC Name 4-(phenyldiazenyl)naphthalen-1-ol[2][3]
CAS Number 3651-02-3[1][2][3][5]
Appearance Dark red to light brown crystalline powder[5][6]

Synthesis of this compound

The synthesis of this compound is a classic example of an azo coupling reaction. The process involves two main stages: the diazotization of an aromatic amine (aniline) and the subsequent coupling with an activated aromatic compound (1-naphthol).

Experimental Protocol: Azo Coupling Reaction

  • Diazotization of Aniline (B41778): Aniline is treated with sodium nitrite (B80452) in an acidic medium (typically hydrochloric acid) at low temperatures (0-5 °C). The nitrous acid, formed in situ, reacts with aniline to produce a diazonium salt (benzenediazonium chloride). Maintaining a low temperature is critical to prevent the decomposition of the unstable diazonium salt.

  • Azo Coupling: The benzenediazonium (B1195382) salt solution is then slowly added to a solution of 1-naphthol (B170400) dissolved in an alkaline medium (e.g., sodium hydroxide (B78521) solution). The alkaline conditions activate the naphthol ring for electrophilic attack by the diazonium ion. The coupling occurs at the para position to the hydroxyl group, yielding this compound as a colored precipitate.

  • Isolation and Purification: The resulting precipitate is collected by filtration, washed with water to remove unreacted reagents and salts, and can be further purified by recrystallization from a suitable solvent such as ethanol.

Below is a diagram illustrating the synthetic workflow for this compound.

G cluster_diazotization Diazotization cluster_coupling Azo Coupling aniline Aniline diazonium Benzenediazonium Chloride aniline->diazonium + NaNO₂ + HCl na_no2 Sodium Nitrite (NaNO₂) na_no2->diazonium hcl HCl (0-5 °C) hcl->diazonium product This compound diazonium->product naphthol 1-Naphthol naphthol->product + Benzenediazonium Chloride naoh NaOH naoh->product

Synthesis of this compound.

Physicochemical Properties and Applications

Solubility and Physical State

This compound is a solid, appearing as an orange-yellow to dark red or brown crystalline powder.[5][6] It is poorly soluble in water but demonstrates solubility in organic solvents such as ethanol, acetone, and ethyl acetate, and is slightly soluble in benzene.[1][5][6]

Applications in Research and Industry

Due to its distinct color and chemical properties, this compound has found applications in several areas:

  • Dyeing: It is utilized as a dye for various materials, including textiles, leather, paper, oils, and paraffin (B1166041) wax, imparting an orange-yellow or brown color.[1][6][7]

  • Analytical Reagent: In analytical chemistry, it can be employed as an indicator.[6] It also serves as a reagent for the detection of certain metal cations, such as aluminum, cobalt, and iron.[6]

Safety Considerations

While generally stable, this compound may cause irritation to the skin and eyes upon contact.[6] It is advisable to handle the compound with appropriate personal protective equipment, including gloves and safety goggles.[6] The compound should be stored in a cool, dry place, away from sources of heat.[6] Under alkaline conditions, it is prone to decomposition.[6]

References

A Comprehensive Technical Guide on the Solubility of 4-(Phenylazo)-1-naphthol in Ethanol and Other Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility characteristics of the azo dye 4-(Phenylazo)-1-naphthol. Due to the limited availability of precise quantitative solubility data in publicly accessible literature, this document focuses on presenting the available qualitative solubility information and provides a robust, adaptable experimental protocol for its quantitative determination.

Introduction

This compound, an azo dye, is characterized by its distinct chromophoric azo group (-N=N-) linking a phenyl group to a 1-naphthol (B170400) moiety. Its solubility in various organic solvents is a critical parameter influencing its application in diverse fields such as dyeing, analytical chemistry, and potentially as a molecular probe. Understanding and accurately determining its solubility is paramount for formulation, quality control, and toxicological studies.

Qualitative Solubility Data

Based on available chemical literature and safety data sheets, the solubility of this compound in common organic solvents has been qualitatively described. This information is summarized in the table below for easy reference and comparison.

SolventQualitative SolubilitySource Citation(s)
EthanolSoluble[1][2][3]
AcetoneSoluble[1][2][3]
Ethyl AcetateSoluble[1][2][3]
ChloroformSoluble
BenzeneSlightly Soluble[1][2][3]
WaterInsoluble[1][2][3]

Experimental Protocol for Quantitative Solubility Determination

The following is a detailed methodology for the quantitative determination of this compound solubility in organic solvents. This protocol is adapted from the widely accepted isothermal shake-flask method coupled with UV-Vis spectrophotometry, a reliable technique for colored compounds.

Principle

An excess of the solid compound is equilibrated with a specific solvent at a constant temperature. The resulting saturated solution is then carefully separated from the undissolved solid, and the concentration of the solute is determined using a suitable analytical method, in this case, UV-Visible spectrophotometry.

Materials and Equipment
  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Thermostatic shaker bath

  • Calibrated analytical balance

  • Volumetric flasks and pipettes

  • Syringe filters (e.g., 0.45 µm PTFE)

  • UV-Vis spectrophotometer

  • Cuvettes (quartz or appropriate for the solvent)

Experimental Workflow

The logical flow of the experimental procedure is outlined in the diagram below.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Add excess this compound to solvent B Equilibrate in thermostatic shaker bath (e.g., 24-72h) A->B C Allow excess solid to settle B->C D Filter supernatant using syringe filter C->D E Prepare dilutions of the saturated solution D->E F Measure absorbance using UV-Vis spectrophotometer E->F G Calculate concentration from calibration curve F->G

Workflow for Quantitative Solubility Determination
Step-by-Step Procedure

  • Preparation of Supersaturated Solution : Add an excess amount of this compound to a known volume of the chosen organic solvent in a sealed vial. The amount of solid should be sufficient to ensure a saturated solution with visible excess solid after equilibration.

  • Equilibration : Place the sealed vials in a thermostatic shaker bath set to the desired temperature (e.g., 25 °C). Agitate the vials for a sufficient period (typically 24 to 72 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached.

  • Phase Separation : After the equilibration period, cease agitation and allow the vials to stand undisturbed in the thermostatic bath for at least 24 hours to permit the excess solid to sediment.

  • Sample Collection : Carefully withdraw an aliquot of the clear supernatant (the saturated solution) using a syringe. Immediately attach a syringe filter (e.g., 0.45 µm PTFE) and dispense the filtered saturated solution into a clean, dry vial. This step is crucial to remove any microscopic undissolved particles.

  • Dilution : Accurately dilute a known volume of the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the UV-Vis spectrophotometer. The dilution factor should be recorded.

  • Quantification :

    • Calibration Curve : Prepare a series of standard solutions of this compound of known concentrations in the selected solvent. Measure the absorbance of each standard at the wavelength of maximum absorbance (λmax). Plot a calibration curve of absorbance versus concentration.

    • Sample Measurement : Measure the absorbance of the diluted saturated solution at the same λmax.

  • Calculation : Determine the concentration of the diluted sample from the calibration curve. Calculate the solubility (S) in the original saturated solution using the following formula:

    S (g/L) = Concentration of diluted sample (g/L) × Dilution Factor

Signaling Pathways and Logical Relationships

As this compound is primarily utilized as a dye, there is no known direct involvement in biological signaling pathways. The most relevant logical relationship for this compound in a research context is the experimental workflow for determining its physical properties, as visualized in the diagram in section 3.3.

This guide provides a foundational understanding of the solubility of this compound and a practical framework for its quantitative measurement. Accurate solubility data is essential for the effective application and study of this compound in various scientific and industrial endeavors.

References

An In-depth Technical Guide to the UV-Vis Spectrum of 4-(Phenylazo)-1-naphthol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ultraviolet-visible (UV-Vis) spectral properties of 4-(phenylazo)-1-naphthol, a synthetic azo dye. This document details the compound's absorption characteristics, the experimental protocol for its spectral analysis, and the critical concept of azo-hydrazone tautomerism that influences its spectroscopic behavior.

Introduction

This compound (C₁₆H₁₂N₂O) is an azo dye characterized by the presence of an azo group (-N=N-) connecting a phenyl and a naphthol group.[1][2] Azo dyes are a significant class of organic compounds known for their vibrant colors and extensive use in various industries.[3] The color of these compounds arises from the absorption of light in the visible region of the electromagnetic spectrum, which is directly related to their electronic structure. UV-Vis spectroscopy is a fundamental analytical technique used to study these electronic transitions and determine the wavelength of maximum absorption (λmax).

UV-Vis Spectrum and Lambda Max (λmax)

The UV-Vis spectrum of this compound exhibits characteristic absorption bands in both the ultraviolet and visible regions. The absorption in the visible region is responsible for its colored appearance. The National Institute of Standards and Technology (NIST) provides a digitized UV-Vis spectrum for this compound, which serves as a primary reference for its spectral properties.[1][4]

Based on the NIST spectrum, this compound displays a prominent absorption band in the visible range, with a lambda max (λmax) visually estimated to be in the region of 470-480 nm .[1] Another significant absorption peak is observed in the ultraviolet region, at approximately 350 nm .[1]

It is crucial to note that the precise λmax of this compound can be influenced by the solvent used for analysis, a phenomenon known as solvatochromism.[5][6] The polarity of the solvent can affect the energy levels of the electronic orbitals involved in the absorption of light, leading to shifts in the absorption maximum.

Quantitative Spectroscopic Data

The following table summarizes the key absorption maxima for this compound as determined from the NIST reference spectrum.

Spectral RegionApproximate λmax (nm)Molar Absorptivity (ε)Source
Visible470 - 480Not explicitly statedNIST WebBook[1]
Ultraviolet~350Not explicitly statedNIST WebBook[1]

Azo-Hydrazone Tautomerism

A critical aspect influencing the UV-Vis spectrum of this compound is the existence of azo-hydrazone tautomerism. Tautomers are isomers of a compound that readily interconvert. In the case of this compound, an equilibrium exists between the azo form and the hydrazone form. This equilibrium can be influenced by factors such as solvent polarity and pH. The two tautomers have distinct electronic structures and, therefore, different absorption spectra. The observed UV-Vis spectrum is a composite of the spectra of both tautomers present in the equilibrium.

G Azo-Hydrazone Tautomerism of this compound Azo Azo Tautomer Equilibrium Equilibrium (Solvent, pH dependent) Azo->Equilibrium Hydrazone Hydrazone Tautomer Equilibrium->Hydrazone

Azo-Hydrazone Tautomeric Equilibrium

Experimental Protocols

The following section details a standard methodology for determining the UV-Vis spectrum and λmax of this compound.

Objective: To obtain the UV-Vis absorption spectrum of this compound in a suitable solvent and determine its wavelength of maximum absorption (λmax).

Materials and Equipment:

  • This compound

  • Spectroscopic grade solvent (e.g., ethanol, methanol, or cyclohexane)[7][8]

  • Double-beam UV-Vis spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • Volumetric flasks

  • Pipettes

  • Analytical balance

Procedure:

  • Preparation of Stock Solution:

    • Accurately weigh a small amount of this compound using an analytical balance.

    • Dissolve the compound in a known volume of the chosen spectroscopic grade solvent in a volumetric flask to prepare a stock solution of a specific concentration (e.g., 1 mg/mL). Ensure complete dissolution.

  • Preparation of Working Solutions:

    • From the stock solution, prepare a series of dilutions to obtain concentrations that will give absorbance readings within the linear range of the spectrophotometer (typically 0.1 to 1.0 absorbance units).

  • Spectrophotometer Setup:

    • Turn on the spectrophotometer and allow it to warm up and self-calibrate according to the manufacturer's instructions.

    • Set the wavelength range for scanning (e.g., 200 nm to 800 nm).

  • Baseline Correction:

    • Fill a quartz cuvette with the pure solvent to be used as a blank.

    • Place the blank cuvette in both the reference and sample holders of the spectrophotometer.

    • Run a baseline scan to zero the instrument across the entire wavelength range.

  • Sample Measurement:

    • Empty the sample cuvette and rinse it with a small amount of the most dilute working solution before filling it with the same solution.

    • Place the sample cuvette in the sample holder.

    • Initiate the scan to record the UV-Vis spectrum of the sample.

  • Data Analysis:

    • The resulting spectrum will be a plot of absorbance versus wavelength.

    • Identify the wavelength at which the maximum absorbance occurs. This is the λmax.

    • Repeat the measurement for other concentrations to ensure the λmax is consistent.

G Experimental Workflow for UV-Vis Spectroscopy cluster_prep Sample Preparation cluster_analysis Spectral Analysis cluster_data Data Processing A Weigh Compound B Dissolve in Solvent (Stock Solution) A->B C Prepare Dilutions (Working Solutions) B->C D Spectrophotometer Setup C->D E Baseline Correction (Blank Solvent) D->E F Measure Sample Absorbance E->F G Plot Absorbance vs. Wavelength F->G H Determine λmax G->H

References

Physical and chemical properties of 4-(Phenylazo)-1-naphthol

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 4-(Phenylazo)-1-naphthol

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, and analysis of this compound, a versatile azo dye. The document is intended for researchers, scientists, and professionals in drug development and materials science. It includes detailed experimental protocols, tabulated quantitative data, and workflow visualizations to facilitate a deeper understanding of this compound.

Introduction

This compound, with the chemical formula C₁₆H₁₂N₂O, is an organic compound belonging to the azo dye class.[1] Characterized by the presence of an azo group (-N=N-) connecting a phenyl and a naphthol group, it presents as an orange-yellow to dark red-light brown crystalline powder.[1][2][3][4] Its primary applications are as a dye for materials like textiles, leather, paper, oils, and paraffin, and as an indicator in chemical analysis.[1][2][3][4] It is also used as an analytical reagent for detecting certain cations.[1]

Physical Properties

The physical characteristics of this compound are fundamental to its application and handling. The compound is a solid at room temperature and is poorly soluble in water but shows good solubility in various organic solvents.[1][2][3][4]

PropertyValueSource
Molecular Formula C₁₆H₁₂N₂O[5][6]
Molecular Weight 248.28 g/mol [2][3][5][7]
Appearance Orange-yellow crystalline powder; Dark red-light brown[1][2][3][4]
Boiling Point 391.35°C (Rough Estimate)[1][2][3][4]
Density 1.1077 g/cm³ (Rough Estimate)[1][2][3][4]
Melting Point ~165°C (From one synthesis study)[8]
Refractive Index 1.5800 (Estimate)[1][2][3][4]

Solubility Profile:

  • Insoluble: Water[2][3][4]

  • Slightly Soluble: Benzene[2][3][4]

  • Soluble: Ethanol (B145695), Chloroform, Acetone, Ethyl Acetate[1][2][3][4]

Chemical Properties and Spectral Data

The chemical nature of this compound is defined by its azo and naphthol functional groups. It is stable under acidic and neutral conditions but is prone to decomposition under alkaline conditions.[1]

Spectral Analysis

Spectral data is crucial for the identification and characterization of the compound.

Spectral Data TypeKey Peaks / Wavelengths (λmax)Description
FTIR 3550-3215 cm⁻¹ (Broad)H-bonded hydroxyl (-OH) group[8][9]
2950-2900 cm⁻¹sp² hybridized methine (-CH) groups[9]
1680-1620 cm⁻¹Benzene ring vibrations[10]
1510-1500 cm⁻¹ (Sharp)Azo group (-N=N-) stretching[10]
1450–1400 cm⁻¹Bending frequency of –NH- group
~1016 cm⁻¹(C-O-C) stretching vibrations[10]
UV-Visible See spectrum from NISTThe NIST Chemistry WebBook provides a reference UV-Vis spectrum.[5]

Experimental Protocols

Synthesis of this compound via Azo Coupling

The most common method for preparing this compound is through an azo coupling reaction. This involves the diazotization of aniline (B41778) followed by coupling with 1-naphthol (B170400) (α-naphthol).[2][3][4][9]

Materials:

Procedure:

  • Diazotization of Aniline:

    • Prepare a solution of aniline hydrochloride by dissolving aniline in concentrated HCl and water.

    • Cool this solution to 0-5°C in an ice bath.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise to the aniline hydrochloride solution.

    • Maintain the temperature between 0-5°C throughout the addition to prevent the decomposition of the resulting diazonium salt. The formation of phenyl diazonium salt is indicated.

  • Preparation of Naphtholate Solution:

    • Dissolve 1-naphthol in an aqueous solution of sodium hydroxide (e.g., 10% NaOH) to form the sodium naphtholate salt.

    • Cool this solution in an ice bath.

  • Azo Coupling Reaction:

    • Slowly add the cold phenyl diazonium salt solution to the cold sodium naphtholate solution with continuous stirring.

    • The coupling reaction occurs, leading to the formation of a colored precipitate, which is this compound.[9] This is an electrophilic substitution reaction where the diazonium cation attacks the activated naphtholate ion.[9]

    • Continue stirring the mixture in the ice bath for 10-30 minutes to ensure the completion of the reaction.

  • Isolation and Purification:

    • Filter the resulting precipitate using a Buchner funnel.

    • Wash the solid product with cold water to remove any unreacted salts.

    • Dry the product, for instance, by air-drying in the shade.[9]

    • Recrystallize the crude product from a suitable solvent like ethanol to obtain purified crystals of this compound.

Analytical Characterization

Fourier-Transform Infrared (FTIR) Spectroscopy:

  • Objective: To identify the functional groups present in the synthesized molecule.

  • Method: Prepare a sample by mixing a small amount of the dry this compound with potassium bromide (KBr). Grind the mixture to a fine powder and press it into a thin, transparent pellet. Analyze the pellet using an FTIR spectrometer to obtain the infrared spectrum.[10]

UV-Visible Spectroscopy:

  • Objective: To determine the wavelength of maximum absorbance (λmax) and confirm the electronic transitions within the molecule.

  • Method: Prepare a dilute solution of the compound in a suitable solvent (e.g., ethanol). Record the UV-Visible spectrum using a spectrophotometer over a specific wavelength range (e.g., 200-800 nm).[5]

Mandatory Visualizations

Synthesis_Workflow cluster_diazotization Step 1: Diazotization cluster_coupling Step 2: Azo Coupling cluster_purification Step 3: Purification Aniline Aniline (C₆H₅NH₂) Reagents1 HCl, NaNO₂ Aniline->Reagents1 Diazonium Phenyl Diazonium Salt [C₆H₅N₂]⁺Cl⁻ Reagents1->Diazonium Ice1 0-5°C Ice1->Reagents1 Cooling Coupling Coupling Reaction (Electrophilic Substitution) Diazonium->Coupling Naphthol 1-Naphthol in NaOH Naphthol->Coupling Ice2 0-10°C Ice2->Coupling Cooling Product This compound (Precipitate) Coupling->Product Filtration Filtration & Washing Product->Filtration Drying Drying Filtration->Drying Recrystallization Recrystallization (Ethanol) Drying->Recrystallization

Caption: Synthesis workflow for this compound.

Applications

The primary use of this compound is as a dye and colorant.[1][2][3] It imparts an orange-yellow color and is used for coloring textiles, leather, paper, oils, and waxes.[1][2][3] Additionally, it serves as an analytical reagent for the detection of metal ions such as aluminum, cobalt, and iron.[1] Some studies have investigated its biological properties, such as its antifungal potential, though one study found it did not possess antifungal activity against Fusarium oxysporum f. sp. lycopersici.[8][10]

Safety Information

While relatively safe under normal use, this compound may cause irritation to the skin and eyes.[1] It is recommended to handle the compound with appropriate personal protective equipment, including gloves and safety goggles.[1] The substance should be stored in a cool, dry place, away from sources of heat and ignition.[1] Always consult the relevant safety data sheet (SDS) before use.[1]

References

An In-depth Technical Guide to 4-(Phenylazo)-1-naphthol: Safety Data and Handling Precautions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety information and handling precautions for 4-(Phenylazo)-1-naphthol (CAS Number: 3651-02-3). It is crucial to distinguish this compound from its well-studied carcinogenic isomer, Sudan I (1-(Phenylazo)-2-naphthol, CAS Number: 842-07-9). While both are azo dyes, their distinct structures warrant separate safety considerations. This document is intended for use by professionals in research and development who are trained in handling chemical substances.

Chemical and Physical Properties

The following table summarizes the key physical and chemical properties of this compound. This data is essential for understanding its behavior in various experimental settings.

PropertyValueSource(s)
Chemical Name This compound[1][2]
CAS Number 3651-02-3[1][2]
Molecular Formula C₁₆H₁₂N₂O[1][2][3]
Molecular Weight 248.28 g/mol [1][2][3]
Appearance Dark red light brown or orange-yellow crystalline powder[1][4]
Solubility Insoluble in water; Soluble in ethanol, acetone, and ethyl acetate; Slightly soluble in benzene.[1][2][4]
Boiling Point 391.35°C (rough estimate)[1]
Density 1.1077 (rough estimate)[1]
Refractive Index 1.5800 (estimate)[1]

Toxicological Data and Hazard Information

General Hazard Information (Azo Dyes):

HazardDescriptionSource(s)
Skin Contact May cause skin irritation. Some azo dyes can cause allergic skin reactions.[4]
Eye Contact May cause eye irritation.[4]
Inhalation Inhalation of dust may cause respiratory tract irritation.[5]
Ingestion Harmful if swallowed.
Carcinogenicity Some azo dyes are suspected of causing cancer.

GHS Hazard Statements for Related Azo Dyes (Example):

The following are example GHS hazard statements for some azo dyes and should be considered as potential, though not confirmed, hazards for this compound.

  • H302: Harmful if swallowed.

  • H317: May cause an allergic skin reaction.

  • H350: May cause cancer.

  • H410: Very toxic to aquatic life with long lasting effects.

Experimental Protocols and Handling Precautions

Given the lack of a specific, detailed SDS for this compound, the following handling procedures are based on best practices for handling powdered dyes and potentially hazardous chemicals in a laboratory setting.

Personal Protective Equipment (PPE)

Proper PPE is mandatory when handling this compound.

PPESpecificationSource(s)
Eye Protection Wear safety glasses with side shields or goggles.[6]
Hand Protection Wear impervious gloves (e.g., nitrile rubber).[7]
Body Protection Wear a lab coat and, if necessary, an apron to prevent skin contact.[5]
Respiratory Protection Use a NIOSH/OSHA approved respirator when handling the powder outside of a ventilated enclosure to avoid dust inhalation.[8]
Safe Handling Procedures

Adherence to the following procedures will minimize exposure and risk during routine laboratory work.

  • Engineering Controls: Handle this compound in a well-ventilated area, preferably within a chemical fume hood, especially when working with the solid powder to minimize dust generation.[5]

  • General Hygiene: Do not eat, drink, or smoke in areas where the chemical is handled.[9] Wash hands thoroughly after handling.

  • Dispensing: When weighing or transferring the powder, do so carefully to avoid creating dust. Use a ventilated weighing enclosure if available.[5]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[4][9]

Emergency Procedures

Spill Response Workflow

The following diagram outlines the general procedure for responding to a spill of solid this compound.

Spill_Response start Spill Occurs assess Assess the Spill (Size and Immediate Danger) start->assess evacuate Evacuate Immediate Area Alert Others assess->evacuate Major Spill or Uncertain Hazard ppe Don Appropriate PPE (Gloves, Goggles, Respirator) assess->ppe Minor Spill & Known Hazard report Report the Incident evacuate->report contain Contain the Spill (Cover with a plastic sheet to prevent dust) ppe->contain cleanup Clean Up Spill - Gently sweep solid material - Use absorbent pads for any remaining residue contain->cleanup decontaminate Decontaminate the Area (Wipe with a damp cloth) cleanup->decontaminate dispose Dispose of Waste (Collect all materials in a sealed, labeled bag for hazardous waste) decontaminate->dispose dispose->report

Caption: Workflow for handling a solid chemical spill.

First Aid Measures

In case of exposure, follow these first aid guidelines and seek medical attention.

Exposure RouteFirst Aid MeasuresSource(s)
Inhalation Move the person to fresh air. If not breathing, give artificial respiration.[6]
Skin Contact Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.[7]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[10]
Ingestion Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[9]

This technical guide is intended to provide a summary of the available safety data and general handling precautions for this compound. It is not a substitute for a comprehensive risk assessment that should be conducted by qualified personnel before any new or modified experimental procedure involving this chemical. Always consult the most up-to-date safety information from reliable sources and adhere to all institutional and regulatory safety guidelines.

References

Discovery and history of azo dyes like 4-(Phenylazo)-1-naphthol

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Discovery and History of Azo Dyes: The Case of 4-(Phenylazo)-1-naphthol

Introduction

Azo dyes represent the first class of fully synthetic dyes, and their discovery in the mid-19th century was a pivotal moment in the history of industrial chemistry. These compounds, characterized by the presence of one or more azo groups (–N=N–), are prized for their vibrant colors, structural diversity, and relatively simple synthesis. This guide provides a technical overview of the discovery and history of azo dyes, with a specific focus on this compound, an early and illustrative example of this important class of compounds. The content is tailored for researchers, scientists, and professionals in drug development who may utilize these chromophores in their work.

Historical Context and Discovery

The journey of azo dyes began with the work of German chemist Peter Griess. In 1858, Griess discovered that aromatic amines could be converted into highly reactive diazonium salts. This discovery, known as diazotization, was the foundational step for azo dye synthesis. Griess's subsequent work demonstrated that these diazonium salts could react with other aromatic compounds, such as phenols and anilines, in a process called azo coupling, to produce intensely colored molecules.

One of the earliest and simplest azo dyes to be synthesized was this compound, also known as Sudan I or Solvent Yellow 14. Its synthesis involves the diazotization of aniline (B41778) and its subsequent coupling with 1-naphthol (B170400) (α-naphthol). This reaction produces a brilliant orange-red solid, showcasing the characteristic vibrant coloration of azo dyes. The simplicity and robustness of this synthesis made it a model system for early dye chemists and continues to be a classic example in organic chemistry education.

Chemical Properties and Quantitative Data

The properties of this compound are representative of many simple azo dyes. It is a crystalline solid with a distinct melting point and characteristic absorption in the visible spectrum, which is responsible for its color. Below is a summary of its key quantitative data, along with data for other early azo dyes for comparison.

Compound Name Structure Molar Mass ( g/mol ) Melting Point (°C) λmax (nm) Appearance
This compound (Sudan I)C₁₆H₁₂N₂O248.28131-133478 (in ethanol)Orange-red crystals
Aniline YellowC₁₂H₁₁N₃197.24123-126385 (in ethanol)Yellow crystals
Chrysoine ResorcinolC₁₂H₉N₂NaO₅S316.26Decomposes386 (in water)Yellow-orange powder

Experimental Protocols

The synthesis of this compound is a two-step process: the diazotization of aniline followed by the azo coupling with 1-naphthol. The following is a representative experimental protocol.

Part 1: Diazotization of Aniline
  • Reagents and Materials:

    • Aniline (0.93 g, 10 mmol)

    • Concentrated Hydrochloric Acid (2.5 mL)

    • Sodium Nitrite (B80452) (0.70 g, 10.1 mmol)

    • Distilled Water

    • Ice bath

    • Magnetic stirrer and stir bar

    • Beaker (100 mL)

  • Procedure:

    • In the 100 mL beaker, dissolve the aniline in a mixture of concentrated hydrochloric acid and 10 mL of distilled water.

    • Cool the resulting solution to 0-5 °C in an ice bath with constant stirring.

    • In a separate beaker, dissolve the sodium nitrite in 5 mL of cold distilled water.

    • Slowly add the sodium nitrite solution dropwise to the cold aniline hydrochloride solution. Maintain the temperature below 5 °C throughout the addition.

    • After the addition is complete, stir the mixture for an additional 10 minutes at 0-5 °C. The resulting solution contains the benzenediazonium (B1195382) chloride salt.

Part 2: Azo Coupling with 1-Naphthol
  • Reagents and Materials:

    • 1-Naphthol (1.44 g, 10 mmol)

    • Sodium Hydroxide (B78521) (10% aqueous solution)

    • The benzenediazonium chloride solution from Part 1

    • Ice bath

    • Beaker (250 mL)

    • Buchner funnel and filter paper

  • Procedure:

    • In the 250 mL beaker, dissolve the 1-naphthol in 20 mL of the 10% sodium hydroxide solution.

    • Cool this solution to 5 °C in an ice bath.

    • Slowly add the cold benzenediazonium chloride solution from Part 1 to the 1-naphthol solution with vigorous stirring.

    • A brightly colored orange-red precipitate of this compound will form immediately.

    • Continue stirring the mixture in the ice bath for 30 minutes to ensure the completion of the reaction.

    • Collect the solid product by vacuum filtration using a Buchner funnel.

    • Wash the product with cold distilled water to remove any unreacted salts.

    • Recrystallize the crude product from ethanol (B145695) to obtain purified orange-red crystals.

    • Dry the crystals in a desiccator and determine the melting point and yield.

Visualizations

Synthesis of this compound

The following diagram illustrates the two-stage synthesis process of this compound, starting from the diazotization of aniline and concluding with the azo coupling reaction.

G cluster_0 Part 1: Diazotization cluster_1 Part 2: Azo Coupling aniline Aniline (C₆H₅NH₂) diazonium Benzenediazonium Chloride (C₆H₅N₂⁺Cl⁻) aniline->diazonium 0-5 °C na_no2 Sodium Nitrite (NaNO₂) na_no2->diazonium hcl Hydrochloric Acid (HCl) hcl->diazonium product This compound diazonium->product Coupling Reaction naphthol 1-Naphthol (C₁₀H₇OH) naphthol->product < 10 °C naoh Sodium Hydroxide (NaOH) naoh->product

Caption: Workflow for the synthesis of this compound.

Historical Development of Azo Dyes

This diagram outlines the key historical milestones that led to the development and industrial production of azo dyes.

G node1 1858: Peter Griess discovers diazotization reaction node2 1861: Griess prepares the first azo dye node1->node2 node3 1863: Martius Yellow, a naphthol-based dye, is synthesized node2->node3 node4 1876: Congo Red, the first direct dye, is synthesized node3->node4 node5 Late 19th Century: Rapid expansion of azo dye chemistry and industry node4->node5

Caption: Key milestones in the history of azo dyes.

Conclusion

The discovery of azo dyes, exemplified by the synthesis of this compound, was a landmark achievement in synthetic organic chemistry. The principles of diazotization and azo coupling, established over 150 years ago, continue to be relevant in various fields, including the development of new materials, analytical reagents, and therapeutic agents. This guide provides a concise yet comprehensive overview of the historical and technical aspects of these fascinating and important molecules, offering a valuable resource for researchers and professionals in the chemical and biomedical sciences.

Spectroscopic Analysis of 4-(Phenylazo)-1-naphthol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an in-depth analysis of the spectroscopic data for 4-(Phenylazo)-1-naphthol, a synthetic azo dye. The interpretation of its Infrared (IR), Ultraviolet-Visible (UV-Vis), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) data is detailed for researchers, scientists, and professionals in drug development.

Molecular Structure and Spectroscopic Overview

This compound (C₁₆H₁₂N₂O) is an aromatic azo compound. Its structure, characterized by a phenyl ring linked to a naphthol moiety through an azo bridge (-N=N-), gives rise to its distinct spectroscopic properties. The extended conjugation is responsible for its color, and the various functional groups provide characteristic signals in different spectroscopic techniques.

A logical workflow for the complete spectroscopic characterization of this molecule is outlined below.

G cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_interpretation Data Interpretation Synthesis Synthesis of this compound Purification Purification (e.g., Recrystallization) Synthesis->Purification FTIR FTIR Spectroscopy Purification->FTIR UV_Vis UV-Vis Spectroscopy Purification->UV_Vis NMR NMR Spectroscopy (1H & 13C) Purification->NMR MS Mass Spectrometry Purification->MS Structure_Elucidation Structural Elucidation FTIR->Structure_Elucidation UV_Vis->Structure_Elucidation NMR->Structure_Elucidation MS->Structure_Elucidation Purity_Assessment Purity Assessment Structure_Elucidation->Purity_Assessment

Caption: Workflow for the synthesis, purification, and spectroscopic analysis of this compound.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The key vibrational frequencies in the IR spectrum of this compound are summarized below.

Wavenumber (cm⁻¹)AssignmentIntensityReference
3550-3215O-H stretch (H-bonded)Broad[1][2]
2950-2900C-H stretch (sp² hybridized)Medium[2]
1600-1580N=N stretch (azo group)MediumInferred
1550-1450C=C stretch (aromatic)StrongInferred
1250-1150C-O stretch (phenol)StrongInferred
850-750C-H bend (out-of-plane)StrongInferred
Interpretation

The broad absorption band in the region of 3550-3215 cm⁻¹ is characteristic of the hydroxyl (-OH) group involved in hydrogen bonding.[1][2] The peaks between 2950 and 2900 cm⁻¹ are attributed to the stretching vibrations of sp² hybridized C-H bonds in the aromatic rings.[2] The presence of the azo group (-N=N-) is typically observed in the 1600-1580 cm⁻¹ region. Aromatic C=C stretching vibrations give rise to strong absorptions between 1550 and 1450 cm⁻¹. The C-O stretching of the phenolic group is expected to appear as a strong band in the 1250-1150 cm⁻¹ range. Finally, strong bands in the fingerprint region (850-750 cm⁻¹) are indicative of the out-of-plane C-H bending of the substituted aromatic rings.

Experimental Protocol

A common method for obtaining the IR spectrum of a solid sample like this compound is the KBr pellet technique.

  • Sample Preparation: A small amount of the finely ground solid sample (1-2 mg) is mixed with anhydrous potassium bromide (KBr) (100-200 mg).

  • Pellet Formation: The mixture is pressed under high pressure in a die to form a thin, transparent pellet.

  • Data Acquisition: The KBr pellet is placed in the sample holder of an FTIR spectrometer, and the spectrum is recorded, typically in the range of 4000-400 cm⁻¹.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The extended π-conjugated system in this compound results in absorption in the visible region of the electromagnetic spectrum.

λmax (nm)Molar Absorptivity (log ε)SolventElectronic TransitionReference
~470~4.2Not Specifiedπ → π[3]
~350~4.0Not Specifiedn → π[3]
Interpretation

The UV-Vis spectrum of this compound exhibits two main absorption bands.[3] The intense band at approximately 470 nm is attributed to the π → π* electronic transition of the conjugated azo system.[3] The shoulder or separate band around 350 nm is likely due to the n → π* transition of the lone pair of electrons on the nitrogen atoms of the azo group.[3] The position and intensity of these bands can be influenced by the solvent polarity.

Experimental Protocol
  • Solution Preparation: A dilute solution of this compound is prepared in a suitable solvent (e.g., ethanol, chloroform) of known concentration.

  • Data Acquisition: The UV-Vis spectrum is recorded using a spectrophotometer, with the pure solvent used as a reference. The absorbance is measured over a wavelength range of approximately 200-800 nm.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Predicted)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~9.0 - 10.0Singlet1HAr-OH
~8.0 - 8.5Multiplet2HProtons on naphthyl ring
~7.2 - 7.8Multiplet9HProtons on phenyl and naphthyl rings
¹³C NMR (Predicted)
Chemical Shift (δ, ppm)Assignment
~150 - 160C-OH
~140 - 150Aromatic carbons attached to N
~115 - 135Other aromatic carbons
Interpretation

In the predicted ¹H NMR spectrum, the phenolic proton (Ar-OH) is expected to appear as a broad singlet at a downfield chemical shift (9.0-10.0 ppm). The aromatic protons of the phenyl and naphthyl rings would resonate in the range of 7.2-8.5 ppm. The integration of these signals would correspond to the number of protons in each environment.

In the predicted ¹³C NMR spectrum, the carbon atom attached to the hydroxyl group (C-OH) would be the most deshielded, appearing around 150-160 ppm. The aromatic carbons bonded to the nitrogen atoms of the azo group would also be downfield (140-150 ppm). The remaining aromatic carbons would appear in the 115-135 ppm region.

Experimental Protocol
  • Sample Preparation: A small amount of the sample (5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), may be added.

  • Data Acquisition: The NMR tube is placed in the spectrometer, and the ¹H and ¹³C NMR spectra are acquired.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. While a specific mass spectrum for this compound is not available, the expected molecular ion peak and fragmentation can be inferred. The molecular weight of this compound is 248.28 g/mol .[4]

Expected Fragmentation Pattern:

The molecular ion peak [M]⁺• would be observed at m/z 248. Subsequent fragmentation could involve the cleavage of the C-N and N=N bonds, leading to characteristic fragment ions. For instance, fragments corresponding to the phenyl diazonium ion (m/z 105) and the naphthol radical cation (m/z 143) could be expected.

G Molecule This compound (m/z = 248) Fragment1 Phenyl diazonium ion (m/z = 105) Molecule->Fragment1 Cleavage Fragment2 Naphthol radical cation (m/z = 143) Molecule->Fragment2 Cleavage Fragment3 Phenyl radical (m/z = 77) Fragment1->Fragment3 Loss of N2

Caption: Predicted mass spectrometry fragmentation pathway for this compound.

Experimental Protocol
  • Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas or liquid chromatography.

  • Ionization: The sample is ionized using a suitable technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) and detected.

Conclusion

The combination of IR, UV-Vis, NMR, and Mass Spectrometry provides a comprehensive characterization of this compound. IR spectroscopy confirms the presence of key functional groups, while UV-Vis spectroscopy elucidates the electronic transitions responsible for its color. NMR spectroscopy offers detailed structural insights, and mass spectrometry confirms the molecular weight and provides information on fragmentation patterns. Together, these techniques are essential for confirming the identity and purity of this important azo dye.

References

Methodological & Application

Synthesis Protocol for 4-(Phenylazo)-1-naphthol: A Detailed Application Note

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This application note provides a comprehensive protocol for the laboratory synthesis of 4-(Phenylazo)-1-naphthol, an azo dye with applications as an indicator and a chromophore in various research contexts. The synthesis involves a two-step process: the diazotization of aniline (B41778) followed by an azo coupling reaction with 1-naphthol (B170400).

Introduction

This compound is a well-known azo compound characterized by the presence of an azo group (-N=N-) connecting a phenyl and a naphthol ring system. This extended conjugation is responsible for its characteristic color. The synthesis is a classic example of electrophilic aromatic substitution, where the benzenediazonium (B1195382) ion acts as the electrophile and the activated 1-naphthol ring is the nucleophile. The reaction is typically carried out in an aqueous medium under controlled temperature and pH conditions.

Reaction Scheme

The overall synthesis proceeds in two main stages:

  • Diazotization of Aniline: Aniline is treated with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures (0-5 °C) to form the benzenediazonium chloride salt.

  • Azo Coupling: The benzenediazonium salt is then coupled with 1-naphthol in an alkaline medium. The coupling occurs at the para position to the hydroxyl group of the 1-naphthol.

Experimental Protocol

Materials and Reagents
  • Aniline (C₆H₅NH₂)

  • Sodium Nitrite (NaNO₂)

  • Concentrated Hydrochloric Acid (HCl)

  • 1-Naphthol (α-naphthol, C₁₀H₇OH)

  • Sodium Hydroxide (B78521) (NaOH)

  • Ethanol (B145695) (for recrystallization)

  • Distilled Water

  • Ice

Equipment
  • Beakers (100 mL, 250 mL)

  • Erlenmeyer flask (250 mL)

  • Graduated cylinders

  • Magnetic stirrer and stir bar

  • Ice bath

  • Buchner funnel and filter flask

  • Filter paper

  • Melting point apparatus

  • FTIR spectrometer

  • UV-Vis spectrophotometer

Procedure

Part 1: Preparation of Benzenediazonium Chloride Solution

  • In a 100 mL beaker, add 2.5 mL of aniline to 8 mL of concentrated hydrochloric acid and 25 mL of water.

  • Stir the mixture until the aniline hydrochloride dissolves completely.

  • Cool the solution to 0-5 °C in an ice bath with constant stirring.

  • In a separate 100 mL beaker, dissolve 2.0 g of sodium nitrite in 10 mL of water and cool the solution in the ice bath.

  • Slowly add the cold sodium nitrite solution dropwise to the aniline hydrochloride solution while maintaining the temperature between 0-5 °C. Continuous stirring is crucial during this addition.

  • The formation of the benzenediazonium chloride solution is complete when the solution gives a positive test with starch-iodide paper (turns blue).

Part 2: Azo Coupling with 1-Naphthol

  • In a 250 mL beaker, dissolve 4.0 g of 1-naphthol in 25 mL of a 10% sodium hydroxide solution.

  • Cool this solution to 5 °C in an ice bath.

  • Slowly add the previously prepared cold benzenediazonium chloride solution to the cold 1-naphthol solution with vigorous stirring.

  • A colored precipitate of this compound will form immediately.

  • Continue stirring the mixture in the ice bath for 30 minutes to ensure complete reaction.

Part 3: Isolation and Purification

  • Filter the crude product using a Buchner funnel and wash it thoroughly with cold water to remove any unreacted salts.

  • Recrystallize the crude product from ethanol. Dissolve the solid in a minimum amount of hot ethanol and allow it to cool slowly.

  • Filter the purified crystals, wash with a small amount of cold ethanol, and dry them in a desiccator.

Data Presentation

ParameterValueReference
Chemical Formula C₁₆H₁₂N₂O[NIST]
Molecular Weight 248.28 g/mol [NIST]
Appearance Orange-yellow crystalline powder[1]
Melting Point ~165 °C[2]
Solubility Poorly soluble in water, soluble in ethanol and chloroform[1]
FTIR (KBr, cm⁻¹) 3550-3215 (O-H stretching, H-bonded), 2950-2900 (sp² C-H stretching), N=N stretching (typically around 1450-1500)[3]
UV-Vis (λmax) ~470 nm[NIST]

Mandatory Visualization

SynthesisWorkflow cluster_diazotization Part 1: Diazotization cluster_coupling Part 2: Azo Coupling cluster_purification Part 3: Isolation & Purification A Dissolve Aniline in HCl B Cool to 0-5°C A->B D Add NaNO₂ solution dropwise to Aniline solution B->D C Prepare cold NaNO₂ solution C->D E Benzenediazonium Chloride Solution D->E H Add Diazonium solution to Naphthol solution E->H F Dissolve 1-Naphthol in NaOH G Cool to 5°C F->G G->H I Stir for 30 min H->I J Crude this compound I->J K Filter crude product J->K L Wash with cold water K->L M Recrystallize from Ethanol L->M N Filter purified crystals M->N O Pure this compound N->O

Caption: Experimental workflow for the synthesis of this compound.

Safety Precautions

  • Aniline is toxic and a suspected carcinogen; handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety goggles.

  • Concentrated hydrochloric acid is corrosive. Handle with care.

  • Sodium nitrite is an oxidizing agent and is toxic if ingested.

  • The diazonium salt formed is unstable at higher temperatures and can be explosive when dry. Do not isolate the diazonium salt and keep the solution cold at all times.

  • This compound may be irritating to the skin and eyes.[1]

This detailed protocol provides a reliable method for the synthesis of this compound, suitable for various research and development applications. Adherence to the specified conditions and safety precautions is essential for a successful and safe experiment.

References

Application Notes and Protocols: 4-(Phenylazo)-1-naphthol as a pH Indicator in Titrations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Phenylazo)-1-naphthol is an azo dye that serves as a pH indicator, exhibiting a distinct color change in response to varying hydrogen ion concentrations.[1] This property makes it a valuable tool in analytical chemistry, particularly for determining the endpoint in acid-base titrations. This document provides detailed application notes and protocols for the effective use of this compound as a pH indicator in laboratory settings. Its utility is most pronounced in titrations where a visual endpoint determination is required. The indicator is an orange-yellow crystalline solid that is sparingly soluble in water but soluble in organic solvents such as ethanol (B145695).[1]

Physicochemical Properties and Indicator Characteristics

A comprehensive understanding of the physicochemical properties of this compound is essential for its proper application as a pH indicator.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Chemical FormulaC₁₆H₁₂N₂O[2]
Molecular Weight248.28 g/mol [3]
AppearanceOrange-yellow crystalline powder[1]
SolubilityPoorly soluble in water; Soluble in ethanol, acetone, and ethyl acetate.[1][3][4]

Table 2: pH Indicator Characteristics of this compound

ParameterValueNotes
pKaData not available in reviewed literature.Experimental determination is recommended.
pH Transition RangeData not available in reviewed literature.The transition range is dependent on the pKa. Preliminary testing is advised to determine the effective range for specific applications. For a related compound, 4-PHENYLAZO-1-NAPHTHYLAMINE, the pH range is reported as Red (3.7) to Yellow (5.0). This may offer a starting point for estimation, but is not a direct substitute.
Color in Acidic SolutionTo be determined experimentally.
Color in Basic SolutionTo be determined experimentally.

Signaling Pathway and Mechanism of Action

The function of this compound as a pH indicator is based on the principle of acid-base equilibrium. The molecule can exist in two forms, an undissociated form (HIn) and a dissociated form (In⁻), which exhibit different colors. The equilibrium between these two forms is dependent on the pH of the solution.

G cluster_equilibrium pH-Dependent Equilibrium HIn HIn (Acidic Form) Color A In_minus In⁻ (Basic Form) Color B HIn->In_minus + OH⁻ H_plus + H⁺ In_minus->HIn + H⁺

Caption: pH-dependent equilibrium of this compound.

In an acidic solution, the equilibrium shifts to the left, favoring the HIn form (Color A). Conversely, in a basic solution, the equilibrium shifts to the right, favoring the In⁻ form (Color B). The endpoint of the titration is identified by the sharp color change that occurs at the equivalence point, where a small addition of titrant causes a significant shift in pH and thus a change in the indicator's form.

Experimental Protocols

Preparation of this compound Indicator Solution

Due to its poor water solubility, the indicator solution is prepared using an organic solvent, typically ethanol.

Materials:

  • This compound powder

  • 95% Ethanol

  • Volumetric flask (100 mL)

  • Weighing balance

  • Spatula

  • Funnel

Procedure:

  • Weigh out 0.1 g of this compound powder using an analytical balance.

  • Carefully transfer the powder into a 100 mL volumetric flask using a funnel.

  • Add approximately 50 mL of 95% ethanol to the volumetric flask.

  • Swirl the flask gently to dissolve the powder completely. A sonicator can be used to aid dissolution if necessary.

  • Once the solid is fully dissolved, add 95% ethanol to the flask until the solution reaches the 100 mL mark.

  • Stopper the flask and invert it several times to ensure the solution is homogeneous.

  • Store the indicator solution in a labeled, tightly sealed container, protected from light.

General Protocol for Acid-Base Titration

This protocol outlines the general steps for using the prepared this compound indicator in a titration.

Materials:

  • Analyte solution (acid or base of unknown concentration)

  • Titrant solution (standardized base or acid)

  • This compound indicator solution (0.1% in ethanol)

  • Burette (50 mL)

  • Pipette (appropriate volume for analyte)

  • Erlenmeyer flask (250 mL)

  • Burette stand and clamp

  • White tile or paper

Procedure:

G start Start prep_analyte 1. Pipette a known volume of analyte into an Erlenmeyer flask. start->prep_analyte add_indicator 2. Add 2-3 drops of This compound indicator solution. prep_analyte->add_indicator fill_burette 3. Fill the burette with the titrant and record the initial volume. add_indicator->fill_burette titrate 4. Titrate by adding titrant to the analyte while constantly swirling the flask. fill_burette->titrate endpoint 5. Observe for a sharp and persistent color change (the endpoint). titrate->endpoint record_volume 6. Record the final volume of the titrant. endpoint->record_volume calculate 7. Calculate the concentration of the analyte. record_volume->calculate end End calculate->end

Caption: General workflow for an acid-base titration.

  • Preparation of the Analyte: Accurately pipette a known volume of the analyte into a clean 250 mL Erlenmeyer flask. If the analyte is a solid, dissolve a precisely weighed amount in a suitable solvent (e.g., deionized water).

  • Addition of Indicator: Add 2-3 drops of the 0.1% this compound indicator solution to the analyte in the Erlenmeyer flask. The solution should assume the acidic or basic color of the indicator.

  • Preparation of the Titrant: Rinse a clean 50 mL burette with a small amount of the titrant solution. Fill the burette with the titrant, ensuring there are no air bubbles in the tip. Record the initial volume to two decimal places.

  • Titration: Place the Erlenmeyer flask on a white tile or a piece of white paper under the burette to make the color change more visible. Slowly add the titrant to the analyte while continuously swirling the flask to ensure thorough mixing.

  • Endpoint Determination: Continue adding the titrant dropwise as the endpoint is approached. The endpoint is reached when a single drop of titrant causes a sharp and persistent color change.

  • Recording the Volume: Record the final volume of the titrant from the burette to two decimal places. The volume of titrant used is the final volume minus the initial volume.

  • Replicates: Repeat the titration at least two more times to ensure the results are concordant (within ±0.1 mL).

  • Calculation: Use the average volume of the titrant and the stoichiometry of the acid-base reaction to calculate the concentration of the analyte.

Applications and Suitability

The suitability of this compound for different types of titrations depends on its pH transition range. Without experimentally determined data, the following recommendations are based on the properties of similar azo dye indicators.

  • Strong Acid vs. Strong Base Titration: These titrations have a very sharp pH change at the equivalence point (typically from pH 3 to 11). Many indicators are suitable for this type of titration. This compound is likely to be effective if its transition range falls within this wide pH span.

  • Weak Acid vs. Strong Base Titration: The equivalence point for this type of titration occurs in the basic pH range (pH > 7). An indicator that changes color in this range would be required. If the pKa of this compound is above 7, it may be suitable.

  • Weak Base vs. Strong Acid Titration: The equivalence point for this titration is in the acidic pH range (pH < 7). An indicator that changes color in the acidic range is necessary. If the pKa of this compound is in the acidic range, it could be a suitable choice.

It is strongly recommended to perform a preliminary titration with a known acid and base to determine the approximate pH transition range and the sharpness of the color change before using this compound for unknown samples.

Safety and Handling

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, when handling this compound and its solutions.

  • Handle the powder in a well-ventilated area or a fume hood to avoid inhalation.

  • Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.

  • Store the compound in a cool, dry place away from sources of ignition.[1]

Conclusion

This compound is a viable, though not extensively characterized, pH indicator for acid-base titrations. Its use requires preliminary experimental determination of its pKa and pH transition range to ensure accurate endpoint detection. The protocols provided in this document offer a framework for the preparation and application of this indicator. Researchers are encouraged to validate its performance for their specific titration needs.

References

Application of 4-(Phenylazo)-1-naphthol in Textile Dyeing: A Detailed Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Phenylazo)-1-naphthol, an azo dye, is a synthetic colorant characterized by the presence of a phenylazo group connected to a naphthol backbone. This structure is responsible for its characteristic color, typically in the orange to red spectrum. In the textile industry, it is utilized as a disperse or azoic dye, primarily for hydrophobic fibers, and can also be applied to natural fibers through specific dyeing processes. Its application is valued for achieving vibrant shades with notable fastness properties. This document provides detailed application notes and experimental protocols for the use of this compound in textile dyeing, focusing on cotton, wool, silk, and nylon fibers.

Data Presentation

While specific quantitative data for this compound is not extensively available in publicly accessible literature, the following tables provide a representative summary of expected performance based on the properties of similar azoic and acid dyes on various textiles. These values should be considered as a general guideline, and it is recommended to perform specific testing to determine the exact performance characteristics.

Table 1: Representative Color Fastness Properties of this compound on Various Fabrics (ISO Standards)

Fabric TypeWash Fastness (ISO 105-C06)Rubbing Fastness (ISO 105-X12) - DryRubbing Fastness (ISO 105-X12) - WetLight Fastness (ISO 105-B02)
Cotton 4-5435
Wool 44-53-45-6
Silk 3-4434-5
Nylon 44-53-45

Note: Ratings are on a scale of 1 to 5, with 5 representing the best fastness. Light fastness is rated on a scale of 1 to 8.

Table 2: Representative Dye Performance Metrics

Fabric TypeTypical Dye Uptake (%)Typical Color Yield (K/S Value)
Cotton 80-9010-15
Wool 85-9512-18
Silk 75-858-12
Nylon 90-9815-20

Table 3: Representative CIELAB Colorimetric Data

Fabric TypeL* (Lightness)a* (Red/Green)b* (Yellow/Blue)
Cotton 50-6040-5030-40
Wool 45-5545-5525-35
Silk 55-6535-4535-45
Nylon 48-5842-5228-38

Note: CIELAB values are highly dependent on the dyeing process and substrate.

Experimental Protocols

The following are detailed protocols for the application of this compound on cotton, wool, silk, and nylon.

Protocol 1: Azoic Dyeing of Cotton Fabric

This protocol involves a two-step process of naphtholation followed by diazotization and coupling.

1. Materials and Reagents:

  • Scoured and bleached 100% cotton fabric

  • This compound (as the coupling component, often referred to as a Naphthol)

  • Aniline (B41778) (or a substituted aniline as the diazo component)

  • Sodium nitrite (B80452) (NaNO₂)

  • Hydrochloric acid (HCl, concentrated)

  • Sodium hydroxide (B78521) (NaOH)

  • Sodium chloride (NaCl)

  • Wetting agent

  • Ice

2. Naphtholation (Impregnation):

  • Prepare the Naphthol bath:

    • Make a paste of the required amount of this compound with a small amount of Turkey Red Oil or a similar dispersing agent.

    • Add a solution of sodium hydroxide to dissolve the naphthol, forming the sodium naphtholate.

    • Add a wetting agent and sodium chloride to the bath. The final pH should be alkaline.

  • Immerse the cotton fabric in the Naphthol bath at room temperature for 20-30 minutes, ensuring even impregnation.

  • Squeeze the fabric evenly to remove excess liquor.

3. Diazotization of Aniline:

  • In a separate beaker, dissolve aniline in a mixture of concentrated hydrochloric acid and water.

  • Cool the solution to 0-5°C in an ice bath.

  • Slowly add a cold aqueous solution of sodium nitrite with constant stirring, maintaining the temperature below 5°C. The formation of the diazonium salt is indicated by a change in the solution.

4. Coupling (Development):

  • Immediately after preparation, immerse the naphtholated cotton fabric into the cold diazonium salt solution.

  • Work the fabric in the bath for 20-30 minutes to allow for the coupling reaction to occur, which forms the insoluble azo dye within the fiber.

  • The characteristic orange-red color will develop on the fabric.

5. After-treatment:

  • Rinse the dyed fabric thoroughly in cold water to remove any unreacted chemicals.

  • Soap the fabric at a boil with a non-ionic detergent to remove surface dye particles and improve fastness properties.

  • Rinse again with hot and then cold water.

  • Dry the fabric.

Protocol 2: Acid Dyeing of Wool and Silk Fabrics

For protein fibers like wool and silk, this compound can be applied as an acid dye, assuming it has been sulfonated to ensure water solubility. If not, it would be applied as a disperse dye. The following protocol assumes a water-soluble (acid dye) form.

1. Materials and Reagents:

  • Scoured wool or silk fabric

  • This compound (sulfonated)

  • Acetic acid or formic acid

  • Glauber's salt (sodium sulfate)

  • Leveling agent

2. Dye Bath Preparation:

  • Prepare a dye bath with a liquor ratio of 1:20 to 1:40 (fabric weight:water volume).

  • Add a leveling agent and Glauber's salt to the bath.

  • Adjust the pH of the bath to 4.5-5.5 for wool and 5.5-6.5 for silk using acetic acid or formic acid.

  • Dissolve the this compound dye in hot water and add it to the dye bath.

3. Dyeing Procedure:

  • Introduce the wetted fabric into the dye bath at 40°C.

  • Gradually raise the temperature to 85-95°C for wool or 80-90°C for silk over 30-45 minutes.

  • Continue dyeing at this temperature for 45-60 minutes, ensuring gentle agitation for level dyeing.

  • Allow the dye bath to cool down gradually before removing the fabric.

4. After-treatment:

  • Rinse the dyed fabric with warm and then cold water.

  • A light soaping may be performed if necessary to improve wet fastness.

  • Rinse thoroughly and dry.

Protocol 3: Disperse Dyeing of Nylon Fabric

As a hydrophobic fiber, nylon can be effectively dyed with disperse dyes like this compound.

1. Materials and Reagents:

  • Scoured nylon fabric

  • This compound (as a disperse dye)

  • Dispersing agent

  • Carrier (optional, for dyeing at lower temperatures)

  • Acetic acid

2. Dye Bath Preparation:

  • Prepare a dye bath with a liquor ratio of 1:20 to 1:30.

  • Make a fine paste of the disperse dye with a dispersing agent and a small amount of water.

  • Add this dispersion to the dye bath.

  • Adjust the pH of the bath to 4.5-5.5 with acetic acid.

3. Dyeing Procedure (High-Temperature Method):

  • Introduce the wetted nylon fabric into the dye bath at 60°C.

  • Raise the temperature to 100-110°C and maintain for 45-60 minutes in a high-temperature dyeing machine.

  • Cool the dye bath slowly.

4. After-treatment:

  • Rinse the dyed fabric thoroughly.

  • Perform a reduction clearing process with sodium hydrosulfite and sodium hydroxide to remove surface dye and improve fastness.

  • Rinse and neutralize with a mild acid.

  • Dry the fabric.

Mandatory Visualization

azoic_dyeing_workflow start Start preparation Fabric Preparation (Scouring & Bleaching) start->preparation naphtholation Naphtholation (Impregnation with This compound) preparation->naphtholation squeezing Squeezing naphtholation->squeezing coupling Coupling (Development in Diazonium Salt Solution) squeezing->coupling diazotization Diazotization of Aniline diazotization->coupling Immediate Use rinsing1 Cold Water Rinse coupling->rinsing1 soaping Soaping at Boil rinsing1->soaping rinsing2 Hot & Cold Rinse soaping->rinsing2 drying Drying rinsing2->drying end End drying->end

Caption: Workflow for Azoic Dyeing of Cotton.

acid_dyeing_workflow start Start preparation Fabric Preparation (Scouring) start->preparation dye_bath_prep Dye Bath Preparation (Dye, Acid, Salt, Leveling Agent) preparation->dye_bath_prep dyeing Exhaustion Dyeing (Temperature Gradient) dye_bath_prep->dyeing cooling Gradual Cooling dyeing->cooling rinsing Rinsing cooling->rinsing soaping Soaping (Optional) rinsing->soaping drying Drying soaping->drying end End drying->end

Caption: Workflow for Acid Dyeing of Wool/Silk.

disperse_dyeing_workflow start Start preparation Fabric Preparation (Scouring) start->preparation dye_bath_prep Dye Bath Preparation (Disperse Dye, Dispersing Agent, pH Adjustment) preparation->dye_bath_prep dyeing High-Temperature Dyeing dye_bath_prep->dyeing cooling Slow Cooling dyeing->cooling rinsing Rinsing cooling->rinsing reduction_clearing Reduction Clearing rinsing->reduction_clearing neutralization Neutralization reduction_clearing->neutralization drying Drying neutralization->drying end End drying->end

Caption: Workflow for Disperse Dyeing of Nylon.

azoic_coupling_reaction cluster_reactants Reactants cluster_product Product naphtholate 4-(Phenylazo)-1-naphtholate ion (on fabric) azo_dye Insoluble Azo Dye (formed within the fiber) naphtholate->azo_dye + diazonium Aniline Diazonium Salt (in solution) diazonium->azo_dye

Application Notes and Protocols for the Colorimetric Detection of Metal Ions Using 4-(Phenylazo)-1-naphthol and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Phenylazo)-1-naphthol and its functionalized derivatives have emerged as valuable chromogenic reagents for the colorimetric detection and quantification of various metal ions. These azo dyes form colored complexes with specific metal ions in solution, leading to a change in the solution's absorbance spectrum. This property allows for the simple and rapid determination of metal ion concentrations using spectrophotometry. This document provides detailed application notes and experimental protocols for the use of a sulfonated derivative, 4-(p-phenyl azo sulfonic acid)-1-naphthol, in the detection of cobalt (II) and nickel (II) ions. Additionally, it briefly discusses the potential applications of the parent compound, this compound.

Principle of Detection

The colorimetric detection of metal ions using this compound and its derivatives is based on the formation of a metal-ligand complex. The azo dye acts as a ligand, donating electrons to the metal ion to form a coordination complex. This complexation alters the electronic structure of the dye molecule, resulting in a shift in its maximum absorbance wavelength (λmax) and a visible color change. The intensity of the color produced is directly proportional to the concentration of the metal ion, within a certain range, which forms the basis for quantitative analysis according to the Beer-Lambert law. The general mechanism involves the deprotonation of the hydroxyl group and coordination with the azo group nitrogen upon binding to the metal ion.

Signaling Pathway Diagram

Signaling_Pathway General Signaling Mechanism of Metal Ion Detection A This compound Derivative (Ligand) C Metal-Ligand Complex ([M(Ligand)₂]) A->C Complexation B Metal Ion (M²⁺) B->C D Colorimetric Change (Visible Color Shift) C->D Results in E Spectrophotometric Measurement (Absorbance) D->E Quantified by

Caption: General signaling pathway for metal ion detection.

Application: Detection of Cobalt (II) and Nickel (II) using 4-(p-phenyl azo sulfonic acid)-1-naphthol

A sulfonated derivative, 4-(p-phenyl azo sulfonic acid)-1-naphthol, has been demonstrated to be a sensitive and selective reagent for the spectrophotometric determination of cobalt (II) and nickel (II) ions.[1][2]

Quantitative Data Summary
ParameterCobalt (II)Nickel (II)
Maximum Absorbance (λmax) 453 nm446 nm
Beer's Law Linearity Range 0.5 - 2.5 ppm (µg/mL)0.1 - 2.0 ppm (µg/mL)
Molar Absorptivity (ε) 3.24 x 10⁴ L·mol⁻¹·cm⁻¹0.96 x 10⁴ L·mol⁻¹·cm⁻¹
Optimal pH Range 6.0 - 8.08.0 - 10.0
Stoichiometry (Metal:Ligand) 1:21:2
Relative Standard Deviation (RSD) < 1.6%< 3%
Relative Error < 1%< 2%

Data sourced from "Preparation and Identification of Metal Ions Complexes for 4-(P-Phenyl azo sulfonic acid)-1-Naphthol Dye".[1][2]

Experimental Protocols

I. Synthesis of this compound

The synthesis of this compound is achieved through an azo coupling reaction involving a phenyl diazonium salt and α-naphthol.[3][4]

Materials:

Procedure:

  • Diazotization of Aniline:

    • Dissolve aniline in a solution of hydrochloric acid and water.

    • Cool the solution to 0-5 °C in an ice bath.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise while maintaining the low temperature. Stir continuously. The completion of the diazotization can be checked with starch-iodide paper.

  • Coupling Reaction:

    • Dissolve α-naphthol in an aqueous solution of sodium hydroxide.

    • Cool this solution to 0-5 °C in an ice bath.

    • Slowly add the cold diazonium salt solution to the cold α-naphthol solution with constant stirring.

    • A colored precipitate of this compound will form.

  • Purification:

    • Filter the precipitate and wash it with cold water.

    • Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain the purified this compound.

II. General Protocol for Colorimetric Detection of Co(II) and Ni(II)

This protocol is based on the use of 4-(p-phenyl azo sulfonic acid)-1-naphthol.[1][2]

Materials and Reagents:

  • Stock solution of 4-(p-phenyl azo sulfonic acid)-1-naphthol (1 x 10⁻³ M in ethanol).

  • Stock solutions of Co(II) and Ni(II) (e.g., 100 ppm, prepared from CoCl₂·6H₂O and NiCl₂·6H₂O, respectively).

  • Working standard solutions of Co(II) and Ni(II) (prepared by dilution from the stock solution).

  • Dilute hydrochloric acid and sodium hydroxide solutions for pH adjustment.

  • 10 mL calibrated volumetric flasks.

  • UV-Vis spectrophotometer.

Procedure:

  • Preparation of Standard Solutions:

    • Into a series of 10 mL volumetric flasks, add increasing volumes of the working standard solution of either Co(II) or Ni(II) to cover the linear concentration range (0.5-2.5 ppm for Co(II), 0.1-2.0 ppm for Ni(II)).

  • Reagent Addition:

    • For Co(II) determination, add 1.5 mL of the 1 x 10⁻³ M 4-(p-phenyl azo sulfonic acid)-1-naphthol solution to each flask.

    • For Ni(II) determination, add 2.5 mL of the 1 x 10⁻³ M 4-(p-phenyl azo sulfonic acid)-1-naphthol solution to each flask.

  • pH Adjustment:

    • Adjust the pH of the solutions for Co(II) determination to between 6.0 and 8.0 using dilute HCl or NaOH.

    • Adjust the pH of the solutions for Ni(II) determination to between 8.0 and 10.0 using dilute HCl or NaOH.

  • Dilution and Measurement:

    • Dilute the solutions to the 10 mL mark with distilled water and mix thoroughly.

    • Prepare a reagent blank using the same procedure but without the metal ion.

    • Measure the absorbance of each solution at the respective λmax (453 nm for Co(II), 446 nm for Ni(II)) against the reagent blank.

  • Calibration Curve:

    • Plot a graph of absorbance versus the concentration of the standard solutions.

    • The concentration of an unknown sample can be determined by measuring its absorbance under the same conditions and interpolating the value from the calibration curve.

Experimental Workflow Diagram

Experimental_Workflow Workflow for Metal Ion Detection cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Prepare Stock Solutions (Metal Ions & Ligand) B Prepare Working Standards (Serial Dilution) A->B C Aliquot Standards/Sample into Volumetric Flasks B->C D Add Ligand Solution C->D E Adjust pH to Optimum D->E F Dilute to Final Volume E->F G Measure Absorbance at λmax F->G H Construct Calibration Curve G->H I Determine Unknown Concentration H->I

Caption: Experimental workflow for colorimetric metal ion detection.

Other Potential Applications of this compound

The parent compound, this compound, has been cited as an analytical reagent for the detection of other cations, including aluminum (Al³⁺) and iron (Fe³⁺).[5] However, detailed quantitative data and standardized protocols for these specific applications are not as readily available in the reviewed literature. Further research and methods development would be required to establish robust analytical procedures for these ions using this reagent.

Safety Precautions

  • This compound may be an irritant to the skin and eyes.[5]

  • Always wear appropriate personal protective equipment (PPE), including gloves and safety goggles, when handling the compound and its solutions.

  • Handle reagents in a well-ventilated area or a fume hood.

  • Store the compound away from heat and ignition sources in a cool, dry place.[5]

  • Consult the Safety Data Sheet (SDS) for detailed safety information before use.

References

Application Notes and Protocols for Staining Lipids and Fats with 4-(Phenylazo)-1-naphthol in Histology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Phenylazo)-1-naphthol, also known as Sudan I, is a lipophilic azo dye used in histology for the visualization of lipids and fats.[1] As a lysochrome, its staining mechanism is based on its preferential solubility in lipids over the solvent in which it is dissolved.[1] This physical interaction results in the coloring of lipid-rich structures, making it a valuable tool for identifying and localizing neutral lipids, triglycerides, and lipoproteins in tissue sections.[1] Applications of this technique are found in various research areas, including the study of metabolic disorders, toxicology, and drug delivery systems where lipid accumulation is a key parameter.

It is important to note that this compound is classified as a category 3 carcinogen by the International Agency for Research on Cancer (IARC) and should be handled with appropriate safety precautions.[1]

Principle of Staining

The staining of lipids with this compound is a physical process governed by the principle of differential solubility. The dye is more soluble in the lipids present within the tissue than in its alcoholic solvent. When a tissue section is immersed in a saturated solution of this compound, the dye partitions from the solvent into the intracellular and extracellular lipid droplets. This selective dissolution results in the distinct coloration of the lipid components, typically in shades of orange to red.

Quantitative Data

A summary of the key quantitative properties of this compound (Sudan I) is provided in the table below for easy reference and comparison.

PropertyValueReferences
Chemical Formula C₁₆H₁₂N₂O[2]
Molecular Weight 248.28 g/mol [3]
CAS Number 842-07-9[3]
Appearance Orange to red powder[1]
Melting Point 131-133 °C[4]
Absorption Maxima (λmax) 480 nm (in Methanol)[1]
514-516 nm (in Ethanol)[1]
Solubility Insoluble in water[5][6]
Soluble in ethanol (B145695), acetone (B3395972), and benzene[5][6]

Experimental Protocols

The following protocols provide detailed methodologies for the preparation of staining solutions and the staining of frozen tissue sections with this compound. As this dye is soluble in lipids, it is crucial to use frozen sections to avoid the dissolution of lipids that occurs during routine paraffin (B1166041) embedding.[7]

Protocol 1: Staining with this compound in 70% Ethanol

This protocol is a standard method for the visualization of neutral lipids in frozen tissue sections.

Materials and Reagents:

  • This compound (Sudan I) powder

  • 70% Ethanol

  • Distilled water

  • 10% Neutral Buffered Formalin

  • Mayer's Hematoxylin (for counterstaining)

  • Glycerin jelly or other aqueous mounting medium

Reagent Preparation:

  • Saturated this compound Staining Solution:

    • Add an excess of this compound powder to 100 mL of 70% ethanol in a sealed container.

    • Stir for several hours and then let the solution stand for 24 hours to ensure saturation.

    • Filter the solution using Whatman No. 2 filter paper immediately before use.

Staining Procedure:

  • Tissue Preparation: Cut frozen sections of formalin-fixed tissue at a thickness of 8-10 µm and mount them on glass slides.

  • Fixation: If using fresh frozen sections, fix in 10% neutral buffered formalin for 5-10 minutes.

  • Washing: Briefly rinse the sections in distilled water.

  • Dehydration: Briefly rinse the sections in 70% ethanol.

  • Staining: Immerse the slides in the filtered, saturated this compound staining solution in a sealed Coplin jar for 10-30 minutes at room temperature.

  • Differentiation: Briefly rinse the slides in 70% ethanol to remove excess stain. This step should be performed quickly to prevent the destaining of lipids.

  • Washing: Wash the sections thoroughly in distilled water.

  • Counterstaining (Optional): Immerse the slides in Mayer's Hematoxylin for 1-2 minutes to stain the cell nuclei.

  • Washing: Wash gently in running tap water for 5 minutes.

  • Mounting: Mount the coverslip with an aqueous mounting medium such as glycerin jelly.

Expected Results:

  • Lipids/Fats: Orange-Red

  • Nuclei (if counterstained): Blue

Protocol 2: Herxheimer's this compound Solution (Acetone-Ethanol)

This alternative method can provide a more intense staining of lipids.

Materials and Reagents:

  • This compound (Sudan I) powder

  • Acetone

  • 70% Ethanol

  • Distilled water

  • 10% Neutral Buffered Formalin

  • Mayer's Hematoxylin (for counterstaining)

  • Glycerin jelly or other aqueous mounting medium

Reagent Preparation:

  • Stock Saturated this compound Solution: Prepare a saturated solution of this compound in acetone.

  • Working Staining Solution: Mix equal parts of the acetone stock solution and 70% ethanol. Filter the working solution before use.

Staining Procedure:

Follow the same staining procedure as outlined in Protocol 1, using the Herxheimer's working solution for the staining step (Step 5).

Expected Results:

  • Lipids/Fats: Intense Orange-Red

  • Nuclei (if counterstained): Blue

Visualizations

Experimental Workflow for Lipid Staining

The following diagram illustrates the general workflow for staining lipids in frozen tissue sections using this compound.

G cluster_prep Tissue Preparation cluster_staining Staining Procedure cluster_final Final Steps tissue_collection Tissue Collection freezing Freezing (e.g., in OCT) tissue_collection->freezing sectioning Cryosectioning (8-10 µm) freezing->sectioning mounting Mounting on Slides sectioning->mounting fixation Fixation (10% NBF, 5-10 min) mounting->fixation wash1 Wash (Distilled Water) fixation->wash1 dehydration Dehydration (70% Ethanol) wash1->dehydration staining Staining (Sudan I Solution, 10-30 min) dehydration->staining differentiation Differentiation (70% Ethanol, brief) staining->differentiation wash2 Wash (Distilled Water) differentiation->wash2 counterstain Counterstaining (Optional, Hematoxylin) wash2->counterstain wash3 Wash (Tap Water) counterstain->wash3 mounting_final Aqueous Mounting wash3->mounting_final imaging Microscopy mounting_final->imaging

Caption: Experimental workflow for staining lipids with this compound.

Safety and Handling

This compound is a potential carcinogen and should be handled with care.[1] Always work in a well-ventilated area or a chemical fume hood. Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.[6] Dispose of all waste materials according to institutional and local regulations.

References

Application Notes and Protocols for 4-(Phenylazo)-1-naphthol as a Colorant for Oils and Waxes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Phenylazo)-1-naphthol, commonly known as Sudan I, is a synthetic monoazo dye characterized by its vibrant orange-red color.[1] It is readily soluble in various organic solvents, oils, and waxes, making it a candidate for coloration in a range of non-aqueous formulations.[2][3] However, its application, particularly in contexts relevant to drug development and research, necessitates a thorough understanding of its properties, stability, and significant toxicological profile. Sudan I is classified as a Category 3 carcinogen by the International Agency for Research on Cancer (IARC), indicating that it is not classifiable as to its carcinogenicity in humans, though there is sufficient evidence in experimental animals.[1]

These application notes provide a comprehensive overview of the use of this compound as a colorant for oils and waxes, with a focus on its physicochemical properties, stability, and the critical safety considerations and toxicological mechanisms relevant to the target audience.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReferences
Synonyms Sudan I, C.I. Solvent Yellow 14, 1-Phenylazo-2-naphthol[1]
CAS Number 842-07-9[1]
Molecular Formula C₁₆H₁₂N₂O[4]
Molecular Weight 248.28 g/mol [4]
Appearance Orange to very dark orange powder[4]
Melting Point 131-133 °C[4]
Solubility Insoluble in water; Soluble in ethanol, acetone, benzene, ether, and mineral oil.[2][3][5]
λmax 480 nm (in palm oil)[6]

Quantitative Data

Solubility Data

Quantitative solubility data for this compound in specific oils and waxes is not extensively available in the reviewed literature. The compound is generally described as "soluble" or "easily soluble" in these media.[3][7] The solubility of waxes themselves is highly temperature-dependent, with complete dissolution often occurring above their melting point.[8]

SolventTemperatureSolubilityReferences
Water30 °C0.5 g/L[4]
EthanolAmbientSoluble[2]
AcetoneAmbientSoluble[2]
BenzeneAmbientSoluble[2]
Mineral OilAmbientSoluble[2]
Paraffin (B1166041) Wax> Melting PointSoluble (Qualitative)[9]
Beeswax> Melting PointSoluble (Qualitative)[8]

Note: The lack of specific quantitative solubility data highlights a gap in the literature. Researchers will need to determine the solubility of Sudan I in their specific oil or wax systems empirically.

Stability Data

Sudan I exhibits poor stability when exposed to light, a characteristic attributed to photodegradation.[1] Information on its thermal stability in oil and wax matrices is limited, though paraffin wax itself undergoes thermal decomposition at elevated temperatures.[10][11][12]

ConditionMatrixObservationReferences
Light Exposure GeneralProne to photodegradation, poor colorfastness.[1]
Thermal Paraffin WaxParaffin wax decomposition begins around 220-270°C. The effect of Sudan I on this process is not well-documented.[10][11][12]
Storage (-20°C) Deuterated FormGood stability observed over 12 months.

Experimental Protocols

Protocol for Coloring Paraffin Wax with this compound

This protocol provides a general procedure for incorporating Sudan I into paraffin wax.

Materials:

  • Paraffin wax

  • This compound (Sudan I)

  • Heat-resistant beaker or container

  • Hot plate with magnetic stirring capability

  • Magnetic stir bar

  • Thermometer

  • Molds for the final colored wax product

Procedure:

  • Melting the Wax: Place the desired amount of paraffin wax into the heat-resistant beaker. Heat the wax on a hot plate to a temperature of 160-180°F (71-82°C), ensuring it is completely melted and clear.[4] Use a thermometer to monitor the temperature.

  • Dye Addition: Weigh the desired amount of Sudan I powder. The exact amount will depend on the desired color intensity and should be determined empirically. Start with a small amount (e.g., 0.1% w/w) and adjust as needed.

  • Dissolution: Add the Sudan I powder to the molten wax while stirring continuously with a magnetic stir bar. Continue stirring until the dye is completely dissolved and the color is uniform.

  • Pouring: Once the dye is fully incorporated, carefully pour the molten colored wax into the desired molds.

  • Cooling: Allow the wax to cool and solidify at room temperature.

Protocol for Determining Color of Dyed Oils using ASTM D6045

This protocol outlines the use of an automated tristimulus method for color determination, which is a modern equivalent to the visual ASTM D1500 method.[13][14][15][16][17]

Principle: This method uses a spectrophotometer to measure the color of a petroleum product and correlates the results to the ASTM color scale.

Apparatus:

  • Automatic tristimulus colorimeter compliant with ASTM D6045

  • Glass sample containers (cuvettes)

Procedure:

  • Instrument Calibration: Calibrate the colorimeter according to the manufacturer's instructions.

  • Sample Preparation: Ensure the oil sample is clear and free of any suspended matter. If the sample is cloudy, it must be filtered before measurement.[13][14]

  • Measurement: Pour the oil sample into the glass sample container. Place the container in the instrument's measurement chamber.

  • Data Acquisition: Initiate the measurement sequence as per the instrument's operating manual. The instrument will automatically calculate and display the color value in terms of ASTM Color.

  • Reporting: Report the result as "ASTM Color."

Protocol for Spectrophotometric Determination of Sudan I Concentration in Oil

This protocol provides a method for quantifying the concentration of Sudan I in an oil sample.

Materials:

  • UV-Vis Spectrophotometer

  • Quartz or glass cuvettes

  • Volumetric flasks and pipettes

  • Appropriate solvent (e.g., hexane (B92381) or the base oil without dye)

  • Sudan I standard

Procedure:

  • Preparation of Standard Solutions: Prepare a stock solution of Sudan I in the chosen solvent. From the stock solution, prepare a series of standard solutions of known concentrations.

  • Determination of λmax: Scan one of the standard solutions across the visible spectrum (e.g., 400-700 nm) to determine the wavelength of maximum absorbance (λmax). For Sudan I in palm oil, the λmax is approximately 480 nm.[6]

  • Calibration Curve: Measure the absorbance of each standard solution at the determined λmax. Plot a graph of absorbance versus concentration to create a calibration curve.

  • Sample Measurement: Dilute the dyed oil sample with the solvent if necessary to bring the absorbance within the linear range of the calibration curve. Measure the absorbance of the sample at λmax.

  • Concentration Calculation: Use the absorbance of the sample and the calibration curve to determine the concentration of Sudan I in the sample.

Mandatory Visualization

Experimental Workflow for Coloring and Quality Control of Oils and Waxes

G cluster_prep Preparation cluster_qc Quality Control cluster_final Final Product start Start melt_wax Melt Wax / Prepare Oil start->melt_wax 1 add_dye Add Sudan I melt_wax->add_dye 2 mix Mix until Homogeneous add_dye->mix 3 color_test Color Determination (ASTM D6045) mix->color_test 4a conc_test Concentration (Spectrophotometry) mix->conc_test 4b stability_test Stability Testing (Light & Heat) mix->stability_test 4c final_product Colored Oil/Wax color_test->final_product 5 conc_test->final_product 5 stability_test->final_product 5

Caption: Workflow for coloring oils and waxes with Sudan I and subsequent quality control.

Signaling Pathway of Sudan I-Induced Genotoxicity

G cluster_activation Metabolic Activation cluster_damage Cellular Damage cluster_outcome Biological Outcome sudan1 Sudan I cyp450 Cytochrome P450 (e.g., CYP1A1) sudan1->cyp450 peroxidase Peroxidases sudan1->peroxidase reactive_metabolites Reactive Metabolites (Benzenediazonium ion, Radicals) cyp450->reactive_metabolites peroxidase->reactive_metabolites dna DNA reactive_metabolites->dna Covalent Binding ros Reactive Oxygen Species (ROS) reactive_metabolites->ros Induction dna_adducts DNA Adducts (e.g., 8-(phenylazo)guanine) dna->dna_adducts oxidative_damage Oxidative DNA Damage dna->oxidative_damage mutations Mutations dna_adducts->mutations ros->dna Attack oxidative_damage->mutations carcinogenesis Carcinogenesis mutations->carcinogenesis

Caption: Metabolic activation and genotoxic pathway of Sudan I.

Toxicological and Safety Considerations

The use of this compound requires strict safety protocols due to its toxicological profile. It is suspected of causing genetic defects and cancer.[14][18]

Mechanism of Toxicity: The genotoxicity of Sudan I is primarily due to its metabolic activation.[14][16] In the liver, cytochrome P450 enzymes (particularly CYP1A1) metabolize Sudan I to reactive intermediates, including the benzenediazonium (B1195382) ion.[19][20] These reactive species can form covalent adducts with DNA, leading to mutations and potentially initiating carcinogenesis.[1][14][19] In tissues with high peroxidase activity, such as the urinary bladder, a peroxidase-mediated activation can also occur.[1][20] Furthermore, the metabolism of Sudan I can induce the production of reactive oxygen species (ROS), leading to oxidative DNA damage.[13]

The primary metabolites of Sudan I include aniline (B41778) and 1-amino-2-naphthol, which are formed through the reductive cleavage of the azo bond.[1][19] Aniline itself is classified as a suspected carcinogen.[18]

Safety Precautions:

  • Handling: Always handle Sudan I in a well-ventilated area, preferably in a chemical fume hood.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including gloves, a lab coat, and safety goggles.

  • Storage: Store Sudan I in a tightly sealed container in a cool, dry place away from light and strong oxidizing agents.[4]

  • Disposal: Dispose of Sudan I and any contaminated materials in accordance with local, state, and federal regulations for hazardous waste.

Conclusion

This compound (Sudan I) is an effective colorant for oils and waxes, imparting a distinct orange-red hue. However, its use is overshadowed by significant health and safety concerns. For researchers, scientists, and drug development professionals, any application of this dye must be approached with a comprehensive understanding of its carcinogenic and mutagenic potential. The protocols provided herein offer a framework for its use in a research context, emphasizing the importance of safety and proper handling. The toxicological data strongly suggest that alternative, non-carcinogenic colorants should be considered for any application where human exposure is possible.

References

Application Notes and Protocols for Spectrophotometric Analysis Using 4-(Phenylazo)-1-naphthol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 4-(Phenylazo)-1-naphthol and its derivatives in spectrophotometric analysis. The methodologies outlined are suitable for the quantitative determination of various analytes, particularly metal ions, and can be adapted for pharmaceutical applications.

Introduction

This compound is an azo dye that serves as a versatile chromogenic reagent in analytical chemistry. Its molecular structure allows for the formation of colored complexes with various metal ions, making it a suitable candidate for spectrophotometric analysis. The intensity of the color produced is proportional to the concentration of the analyte, which can be quantified by measuring the absorbance at a specific wavelength. This principle is widely applied for the determination of trace amounts of metal ions and can be extended to the analysis of pharmaceutical compounds that can undergo diazotization and coupling reactions.

A sulfonated derivative, 4-(p-phenyl azo sulfonic acid)-1-naphthol, has demonstrated sensitivity and selectivity for the spectrophotometric determination of trace amounts of Cobalt (Co(II)) and Nickel (Ni(II)). The protocols provided herein are based on established methods for this derivative and can be adapted for use with this compound.

Principle of the Method

The spectrophotometric determination using this compound or its derivatives is based on the formation of a stable, colored complex between the reagent and the analyte of interest (e.g., a metal ion). The reaction is typically carried out in a buffered solution to maintain the optimal pH for complex formation. The resulting solution's absorbance is then measured at the wavelength of maximum absorbance (λmax) of the complex. According to the Beer-Lambert law, the absorbance is directly proportional to the concentration of the analyte in the sample. A calibration curve is constructed by measuring the absorbance of a series of standard solutions of known concentrations, from which the concentration of the analyte in an unknown sample can be determined.

Quantitative Data Summary

The following tables summarize the quantitative data for the spectrophotometric determination of Cobalt (II) and Nickel (II) using 4-(p-phenyl azo sulfonic acid)-1-naphthol. These values provide a reference for the expected performance of analytical methods based on this class of reagents.

Table 1: Quantitative Parameters for the Determination of Cobalt (II) and Nickel (II)

ParameterCobalt (II)Nickel (II)
λmax453 nm446 nm
Linearity Range0.5 - 2.5 ppm0.1 - 2.0 ppm
Molar Absorptivity (ε)3.24 × 10⁴ L·mol⁻¹·cm⁻¹0.96 × 10⁴ L·mol⁻¹·cm⁻¹
Molar Ratio (Metal:Ligand)1:21:2
Optimal pH7.69.0

Table 2: Precision and Accuracy Data

AnalyteRelative Standard Deviation (RSD)Relative Error
Cobalt (II)< 1.6%< 1%
Nickel (II)< 3%< 2%

Experimental Protocols

Synthesis of this compound

This protocol describes the synthesis of this compound via a coupling reaction of phenyl diazonium salt and α-naphthol.[1]

Materials:

Procedure:

  • Diazotization of Aniline:

    • Dissolve a specific molar equivalent of aniline in hydrochloric acid.

    • Cool the solution to 0-5 °C in an ice bath.

    • Slowly add a chilled aqueous solution of sodium nitrite with constant stirring to form the phenyl diazonium salt solution. Maintain the temperature below 5 °C.

  • Preparation of α-Naphtholate Solution:

    • Dissolve a corresponding molar equivalent of α-naphthol in an aqueous solution of sodium hydroxide.

    • Cool this solution in an ice bath.

  • Azo Coupling Reaction:

    • Slowly add the cold diazonium salt solution to the cold α-naphtholate solution with vigorous stirring.

    • A colored precipitate of this compound will form.

    • Continue stirring for a specified time to ensure complete reaction.

  • Isolation and Purification:

    • Filter the precipitate using a Buchner funnel.

    • Wash the solid with cold water to remove any unreacted starting materials and salts.

    • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the purified this compound.

    • Dry the purified product in an oven or desiccator.

Spectrophotometric Determination of Cobalt (II) and Nickel (II) using 4-(p-phenyl azo sulfonic acid)-1-naphthol[1]

This protocol can be adapted for other metal ions and for this compound by optimizing the pH, reagent concentration, and wavelength of measurement.

Reagents and Solutions:

  • Standard Metal Ion Solutions (100 ppm): Prepare by dissolving a known weight of the corresponding metal salt (e.g., CoCl₂·6H₂O or NiCl₂·6H₂O) in distilled water.[2]

  • Working Standard Solutions (10 µg/mL): Prepare by appropriate dilution of the stock solutions.

  • Reagent Solution (1x10⁻³ M): Prepare a solution of 4-(p-phenyl azo sulfonic acid)-1-naphthol in a suitable solvent (e.g., ethanol).[2]

  • Buffer Solutions: Prepare appropriate buffer solutions to maintain the desired pH (e.g., pH 7.6 for Co(II) and pH 9.0 for Ni(II)). Dilute hydrochloric acid and sodium hydroxide solutions can be used for pH adjustment.

Instrumentation:

  • UV-Vis Spectrophotometer

  • pH meter

  • Calibrated glassware

General Procedure:

  • Into a series of 10 mL volumetric flasks, add increasing volumes of the working standard solution of the metal ion to cover the expected linear range.

  • To each flask, add the optimized volume of the 4-(p-phenyl azo sulfonic acid)-1-naphthol reagent solution (e.g., 1.5 mL for Co(II) and 2.5 mL for Ni(II)).

  • Adjust the pH of the solutions to the optimal value for the specific metal ion using the appropriate buffer or dilute acid/base.

  • Dilute the solutions to the mark with distilled water and mix well.

  • Allow the color to develop for a specified period.

  • Measure the absorbance of each solution at the λmax against a reagent blank prepared in the same manner but without the metal ion.

Calibration Curve:

  • Plot a graph of absorbance versus the concentration of the standard solutions.

  • Determine the linearity, slope, and intercept of the calibration curve.

Sample Analysis:

  • Prepare the sample solution as required (e.g., dissolution, digestion).

  • Follow the same general procedure as for the standards to develop the color.

  • Measure the absorbance of the sample solution.

  • Determine the concentration of the analyte in the sample from the calibration curve.

Visualizations

Synthesis of this compound

G Aniline Aniline HCl_NaNO2 HCl, NaNO₂ 0-5 °C Aniline->HCl_NaNO2 Diazotization Diazonium Phenyl Diazonium Salt HCl_NaNO2->Diazonium Coupling Azo Coupling Diazonium->Coupling Naphthol α-Naphthol NaOH NaOH Naphthol->NaOH Deprotonation Naphtholate α-Naphtholate NaOH->Naphtholate Naphtholate->Coupling Product This compound Coupling->Product

Caption: Synthesis of this compound.

General Workflow for Spectrophotometric Analysis

G cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis Analyte Analyte Solution (Sample or Standard) Mixing Mixing and pH Adjustment Analyte->Mixing Reagent This compound Reagent Solution Reagent->Mixing Buffer Buffer Solution Buffer->Mixing Complex Colored Analyte-Reagent Complex Formation Mixing->Complex Spectro Spectrophotometer (Measure Absorbance at λmax) Complex->Spectro CalCurve Calibration Curve Spectro->CalCurve for Standards Concentration Determine Analyte Concentration Spectro->Concentration for Sample CalCurve->Concentration

Caption: Spectrophotometric analysis workflow.

References

Preparation of 4-(Phenylazo)-1-naphthol Solutions for Laboratory Use: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the preparation and use of 4-(Phenylazo)-1-naphthol solutions in a laboratory setting. This compound, an azo dye, is a versatile compound utilized as a dye, indicator, and analytical reagent.[1] This guide covers its physicochemical properties, solution preparation for various applications, and relevant experimental protocols.

Physicochemical Properties and Solubility

This compound is an orange-yellow crystalline solid.[1] Its solubility is a critical factor in the preparation of laboratory solutions. It is poorly soluble in water but demonstrates good solubility in several organic solvents.[1][2] The stability of the compound is pH-dependent; it is stable in acidic and neutral conditions but is prone to decomposition under alkaline conditions.[1]

PropertyValueReference
Molecular FormulaC₁₆H₁₂N₂O[3]
Molecular Weight248.28 g/mol [2]
AppearanceOrange-yellow to dark red/light brown crystalline powder[1][2]
Water SolubilityPoorly soluble/Insoluble[1][2]
Organic Solvent SolubilitySoluble in ethanol (B145695), acetone, ethyl acetate, and chloroform; slightly soluble in benzene.[1][2]
StabilityStable in acidic and neutral conditions; decomposes in alkaline conditions.[1]

Applications and Solution Preparation Protocols

This compound finds application in several laboratory procedures, including as a general dye, for the detection of metal ions, and potentially as a pH indicator.[1]

General Staining Solution

While specific protocols for using this compound as a biological stain are not extensively detailed in the literature, a general-purpose staining solution can be prepared based on its solubility profile. Azo dyes are often used for staining lipids due to their lipophilic nature.[4]

Protocol for Preparation of a General Staining Solution:

  • Stock Solution (e.g., 0.5% w/v):

    • Weigh 0.5 g of this compound powder.

    • Dissolve the powder in 100 mL of a suitable organic solvent such as ethanol or isopropanol.

    • Stir until the powder is completely dissolved. Gentle warming may aid dissolution but should be done with caution due to the flammability of the solvents.

    • Filter the solution to remove any undissolved particles.

    • Store the stock solution in a tightly sealed, light-protected container at room temperature.

  • Working Solution:

    • The stock solution can be diluted with the same solvent or an aqueous buffer to achieve the desired concentration for a specific staining application. The optimal concentration and solvent composition should be determined empirically for the target application.

Indicator Solution for Metal Ion Detection

A sulfonated derivative of this compound is a sensitive reagent for the spectrophotometric determination of metal ions such as cobalt (II) and nickel (II). The following protocol is adapted from a study on 4-(p-phenylazo sulfonic acid)-1-naphthol.

Protocol for Spectrophotometric Determination of Metal Ions:

  • Reagent Preparation:

    • Stock Solution (1 x 10⁻³ M): A stock solution of the this compound derivative is typically prepared in ethanol.

    • Metal Ion Standard Solutions: Prepare stock solutions of the metal ions of interest (e.g., 100 ppm) in distilled water. Working standards are then prepared by diluting the stock solution.

    • Buffer Solutions: Prepare appropriate buffer solutions to control the pH of the reaction mixture.

  • Experimental Workflow:

experimental_workflow cluster_prep Solution Preparation cluster_procedure Analytical Procedure cluster_analysis Data Analysis reagent Prepare Reagent Solution (e.g., 1x10⁻³ M in Ethanol) sample Aliquot of Sample/ Standard to Volumetric Flask metal_std Prepare Metal Ion Standard Solutions buffer Prepare Buffer Solution add_reagent Add Reagent Solution sample->add_reagent 1. adjust_ph Adjust pH with Buffer add_reagent->adjust_ph 2. dilute Dilute to Final Volume adjust_ph->dilute 3. measure Measure Absorbance at λmax dilute->measure 4. calibration Construct Calibration Curve measure->calibration 5. determine_conc Determine Unknown Concentration calibration->determine_conc 6.

Caption: Workflow for Metal Ion Detection.

Quantitative Parameters for Metal Ion Detection:

ParameterCobalt (II)Nickel (II)
Reagent Concentration 1 x 10⁻³ M1 x 10⁻³ M
Optimal pH 7.69.0
Wavelength of Max. Absorbance (λmax) 446 nm453 nm
Molar Absorptivity (ε) 3.24 x 10⁴ L·mol⁻¹·cm⁻¹0.96 x 10⁴ L·mol⁻¹·cm⁻¹
Beer's Law Range 0.5 - 2.5 ppm0.1 - 2.0 ppm

Synthesis of this compound

The synthesis of this compound is typically achieved through an azo coupling reaction. This involves the diazotization of an aromatic amine (aniline) followed by coupling with an activated aromatic compound (α-naphthol).[5]

synthesis_pathway cluster_reactants Reactants cluster_steps Reaction Steps cluster_products Products aniline Aniline diazotization Diazotization (0-5 °C) aniline->diazotization na_nitrite Sodium Nitrite (NaNO₂) na_nitrite->diazotization hcl Hydrochloric Acid (HCl) hcl->diazotization alpha_naphthol α-Naphthol coupling Azo Coupling alpha_naphthol->coupling naoh Sodium Hydroxide (NaOH) naoh->coupling Alkaline conditions diazonium Benzenediazonium Chloride diazotization->diazonium final_product This compound coupling->final_product diazonium->coupling

Caption: Synthesis of this compound.

Potential Biological Interactions: A Note on a Related Compound

There is limited direct evidence in the searched literature detailing the interaction of this compound with specific signaling pathways. However, studies on the structurally related compound, 1-(phenylazo)-2-naphthol (Sudan I), have shown that it can be metabolically activated by cytochrome P450 (CYP) enzymes, particularly CYP1A1.[6] This metabolic activation can lead to the formation of reactive intermediates that can bind to DNA, suggesting a potential mechanism of genotoxicity.[6] While this pathway is for a related isomer, it highlights a potential area for further investigation for this compound.

metabolic_activation cluster_compound Compound cluster_metabolism Metabolic Activation cluster_intermediates Reactive Intermediates cluster_cellular_target Cellular Target sudan_i 1-(Phenylazo)-2-naphthol (Sudan I) cyp1a1 CYP1A1 Enzyme sudan_i->cyp1a1 peroxidases Peroxidases sudan_i->peroxidases benzenediazonium Benzenediazonium Cation cyp1a1->benzenediazonium radical_species Radical Species peroxidases->radical_species dna DNA benzenediazonium->dna Forms DNA Adducts radical_species->dna Forms DNA Adducts

Caption: Potential Metabolic Activation Pathway.

Safety Precautions

This compound may cause skin and eye irritation.[1] It is essential to handle the compound with appropriate personal protective equipment (PPE), including gloves and safety goggles.[1] Store the compound in a cool, dry place away from heat sources.[1] Always consult the Safety Data Sheet (SDS) before use.

References

Application Notes and Protocols: Evaluating the Bioactivity of 4-phenylazo-1-naphthol Against Fusarium oxysporum

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

These application notes provide a summary of the reported bioactivity and experimental protocols for evaluating 4-phenylazo-1-naphthol against the phytopathogenic fungus Fusarium oxysporum. Contrary to the anticipated antifungal properties often associated with azo compounds, studies have shown that 4-phenylazo-1-naphthol does not inhibit the growth of Fusarium oxysporum f. sp. lycopersici. In fact, experimental evidence indicates that it may enhance fungal biomass.[1][2][3]

These protocols are intended for researchers, scientists, and drug development professionals interested in the synthesis and bioactivity screening of azo dyes and related compounds against fungal pathogens.

Data Presentation

Table 1: Effect of 4-phenylazo-1-naphthol on the Biomass of Fusarium oxysporum f. sp. lycopersici

The following table summarizes the quantitative data from a study investigating the effect of various concentrations of 4-phenylazo-1-naphthol on the growth of F. oxysporum f. sp. lycopersici. The results demonstrate a variable increase in fungal biomass compared to the control group.

Concentration (mg/mL)Change in Fungal Biomass (%)
100+28%
50+25%
25+22%
12.5+18%
6.25+15%
3.12+12%
1.56+10%
0.78+8%

Data sourced from Tanvir et al., 2021.[1][2][3]

Experimental Protocols

I. Synthesis of 4-phenylazo-1-naphthol

This protocol describes the synthesis of 4-phenylazo-1-naphthol via an azo coupling reaction.[1][2][3][4]

Materials:

Procedure:

  • Diazotization of Aniline:

    • Dissolve a specific molar equivalent of aniline in a solution of hydrochloric acid and water.

    • Cool the solution to 0-5°C in an ice bath.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise while maintaining the temperature between 0-5°C.

    • Stir the mixture continuously for 30 minutes to form the phenyl diazonium salt solution.

  • Preparation of α-naphtholate Solution:

    • Dissolve an equimolar amount of α-naphthol in an aqueous solution of sodium hydroxide.

    • Cool this solution to 0-5°C in an ice bath.

  • Azo Coupling Reaction:

    • Slowly add the cold phenyl diazonium salt solution to the cold α-naphtholate solution with constant stirring.

    • A colored precipitate of 4-phenylazo-1-naphthol will form.

    • Continue stirring the mixture in the ice bath for 30-60 minutes to ensure the completion of the reaction.

  • Isolation and Purification:

    • Collect the precipitate by filtration.

    • Wash the product with cold distilled water to remove any unreacted salts.

    • Dry the synthesized 4-phenylazo-1-naphthol.

    • Characterize the compound using techniques such as Fourier-Transform Infrared (FTIR) spectroscopy to confirm the presence of characteristic functional groups.[1][3]

II. In Vitro Bioassay for Antifungal Activity

This protocol details the method used to evaluate the effect of 4-phenylazo-1-naphthol on the growth of Fusarium oxysporum.

Materials:

  • Pure culture of Fusarium oxysporum

  • Malt (B15192052) extract broth

  • Synthesized 4-phenylazo-1-naphthol

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Sterile test tubes

  • Micropipettes

  • Incubator

  • Shaker (optional)

  • Filtration apparatus for biomass measurement

  • Analytical balance

Procedure:

  • Preparation of Stock Solution:

    • Dissolve a known weight of 4-phenylazo-1-naphthol in a minimal amount of DMSO.

    • Add malt extract broth to achieve a final stock solution concentration of 100 mg/mL.

  • Preparation of Test Concentrations:

    • Perform serial dilutions of the stock solution with malt extract broth to obtain the desired test concentrations (e.g., 100, 50, 25, 12.5, 6.25, 3.12, 1.56, and 0.78 mg/mL).[1][2][3]

  • Inoculation:

    • Prepare a standardized inoculum of F. oxysporum from a fresh culture (e.g., a spore suspension or mycelial plugs).

    • Add a specific volume of the inoculum to each test tube containing the different concentrations of the compound.

    • Prepare a positive control (broth with inoculum and a known antifungal agent) and a negative control (broth with inoculum and the same amount of DMSO used in the test solutions).

  • Incubation:

    • Incubate the test tubes at an appropriate temperature for F. oxysporum growth (typically 25-28°C) for a specified period (e.g., 7-10 days).

    • If using a shaker, incubate with constant agitation to ensure uniform growth.

  • Assessment of Fungal Growth:

    • After the incubation period, determine the fungal biomass by filtering the contents of each tube through pre-weighed filter paper.

    • Wash the collected mycelia with distilled water to remove any residual medium.

    • Dry the filter paper with the mycelia in an oven at a constant temperature (e.g., 60-70°C) until a constant weight is achieved.

    • Calculate the dry weight of the fungal biomass for each concentration.

    • Compare the biomass from the test concentrations to the negative control to determine the percentage of growth inhibition or enhancement.

Visualizations

Synthesis_of_4_phenylazo_1_naphthol cluster_diazotization Diazotization cluster_coupling Azo Coupling Aniline Aniline HCl_NaNO2 HCl + NaNO₂ (0-5°C) Phenyl_diazonium_salt Phenyl diazonium salt Aniline->Phenyl_diazonium_salt Diazotization Final_Product 4-phenylazo-1-naphthol Phenyl_diazonium_salt->Final_Product Coupling Reaction (0-5°C) alpha_Naphthol α-Naphthol NaOH NaOH (aq) alpha_Naphtholate α-Naphtholate ion alpha_Naphthol->alpha_Naphtholate Deprotonation alpha_Naphtholate->Final_Product

Caption: Synthesis pathway of 4-phenylazo-1-naphthol.

Antifungal_Bioassay_Workflow A Prepare Stock Solution (100 mg/mL in DMSO + Broth) B Perform Serial Dilutions (0.78-100 mg/mL) A->B C Inoculate with Fusarium oxysporum B->C D Incubate at 25-28°C (7-10 days) C->D E Harvest Fungal Biomass (Filtration) D->E F Dry Biomass to Constant Weight E->F G Calculate Percentage Growth Change vs. Control F->G

References

Application Notes and Protocols: 4-(Phenylazo)-1-naphthol in Thin-Layer Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 4-(Phenylazo)-1-naphthol, also known as Sudan I, in thin-layer chromatography (TLC). The protocols detailed below are designed for the qualitative and semi-quantitative analysis of this synthetic azo dye, which has significant applications in industrial settings and as a marker in food safety analysis due to its use as an adulterant.

Introduction

This compound is a synthetic, oil-soluble, red-colored azo dye.[1][2] Its primary use is in coloring oils, waxes, and plastics.[2] In the context of laboratory and research settings, particularly in drug development and food science, its detection via thin-layer chromatography is crucial for quality control and safety assessment due to its classification as a suspected genotoxic carcinogen.[1][3] TLC offers a rapid, simple, and cost-effective method for the separation and identification of this compound from various matrices.[1][4]

Applications in Thin-Layer Chromatography

The primary application of TLC in the analysis of this compound is the detection of adulteration in food products, such as palm oil and red chili powder.[1][3] It is also used in industrial quality control to ensure the correct coloration of products. The lipophilic nature of this dye makes it suitable for separation on normal-phase TLC plates.[5]

Experimental Protocols

Materials and Reagents
  • TLC Plates: Silica (B1680970) gel 60 F254 pre-coated aluminum or glass plates (20 x 20 cm, 0.2 mm thickness).[5]

  • Standards: this compound (Sudan I) standard solution (e.g., 1 mg/mL in a suitable solvent like acetonitrile (B52724) or a benzene-acetone mixture).

  • Solvents for Sample and Standard Preparation: Acetonitrile, Benzene, Acetone, Diethyl ether (HPLC grade).[3][5]

  • Developing Solvents (Mobile Phase):

    • System A: Hexane:Chloroform:Acetic acid[1]

    • System B: Benzene:Acetone[5]

    • System C: Water:Acetone:Methanol:Acetic acid (3:1:7:0.1 v/v/v/v)[5]

  • Visualization Reagent: Iron (II) chloride stain.[1]

  • Glassware and Equipment: TLC developing tank, micropipettes, spraying bottle, oven.

Preparation of TLC Plates

For custom plates, a slurry of silica gel in distilled water can be applied as a thin layer (0.25 mm) onto glass plates. The plates are then air-dried and activated in an oven at 110°C for 1 hour.[3] Commercially available pre-coated plates are generally recommended for better reproducibility.

Sample and Standard Preparation
  • Standard Solutions: Prepare a stock solution of this compound (e.g., 1 mg/mL) in acetonitrile.[3] Working standards of various concentrations can be prepared by diluting the stock solution.

  • Sample Extraction (from food matrices like palm oil or chili powder):

    • Weigh a representative amount of the sample.

    • Extract the dye using a suitable solvent such as acetonitrile.[1] For chili powder, an initial extraction with diethyl ether may be necessary to separate the dye from interfering substances.[3]

    • The extract can be concentrated by evaporating the solvent on a water bath.[3]

    • The dried extract is then re-dissolved in a small volume of a volatile solvent (e.g., diethyl ether) for spotting on the TLC plate.[3]

Chromatographic Development
  • Pour the chosen mobile phase into the TLC developing tank to a depth of about 0.5 cm. Cover the tank and allow it to saturate with solvent vapors for at least 30 minutes.

  • Using a micropipette, spot 1-5 µL of the sample and standard solutions onto the baseline of the TLC plate.

  • Place the spotted TLC plate into the developing tank.

  • Allow the solvent front to ascend the plate until it is about 1-2 cm from the top edge.

  • Remove the plate from the tank and immediately mark the solvent front.

  • Dry the plate in a fume hood.

Visualization and Identification
  • Observe the dried plate under visible light. This compound will appear as a distinct colored spot.

  • For enhanced visualization, spray the plate with an Iron (II) chloride solution.[1]

  • Calculate the Retention Factor (Rf) value for the standard and the corresponding spot in the sample using the following formula: Rf = (Distance traveled by the solute) / (Distance traveled by the solvent front)

  • A match in the Rf value and color of the spot between the sample and the standard confirms the presence of this compound.

Quantitative Data

The following table summarizes the reported chromatographic data for Sudan dyes, including this compound (Sudan I).

ParameterValueSolvent SystemReference
Limit of Detection (LOD) 0.006 mg/mLwater–acetone–methanol‐acetic acid, 3:1:7:0.1 v/v/v/v[5]

Note: Rf values are highly dependent on the specific experimental conditions (stationary phase, mobile phase, temperature, etc.). Therefore, it is crucial to run a standard alongside the sample for accurate identification.[6]

Visualizations

Experimental Workflow

TLC_Workflow A Sample Preparation (Extraction) C Spotting (Sample & Standard) A->C B TLC Plate Preparation (Activation) B->C D Chromatographic Development (Mobile Phase Ascent) C->D E Visualization (Drying & Staining) D->E F Data Analysis (Rf Calculation & Comparison) E->F G Identification of This compound F->G

Caption: Workflow for the TLC analysis of this compound.

Logical Relationship for Identification

Identification_Logic Sample_Rf Sample Spot Rf Match Match? Sample_Rf->Match Standard_Rf Standard Spot Rf Standard_Rf->Match Sample_Color Sample Spot Color Sample_Color->Match Standard_Color Standard Spot Color Standard_Color->Match Positive_ID Positive Identification Match->Positive_ID Yes Negative_ID Negative Identification Match->Negative_ID No

Caption: Logic for the identification of this compound in a sample.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-(Phenylazo)-1-naphthol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 4-(Phenylazo)-1-naphthol. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to improve reaction yields and product purity.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, providing potential causes and solutions.

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of Final Product 1. Decomposition of Diazonium Salt: The benzenediazonium (B1195382) chloride intermediate is unstable at temperatures above 5°C.[1]Maintain a strict temperature range of 0-5°C during the diazotization step using an ice-salt bath and slow, dropwise addition of the sodium nitrite (B80452) solution.[1]
2. Incorrect pH for Coupling: The coupling reaction is highly pH-dependent. For phenols like 1-naphthol (B170400), a slightly alkaline pH (around 8-10) is optimal.[2] If the pH is too low, the concentration of the reactive naphthoxide ion is insufficient. If it is too high (above 10), the diazonium salt can convert to a non-reactive species.[3]Ensure the 1-naphthol is dissolved in an aqueous sodium hydroxide (B78521) solution to form the sodium naphthoxide. Carefully monitor and adjust the pH of the reaction mixture to be within the optimal range.
3. Impure Reactants: The purity of the starting materials, especially aniline (B41778), is crucial. Oxidized aniline can lead to the formation of unwanted side products.[1]Use freshly distilled or high-purity aniline for the reaction.
4. Incomplete Diazotization: Insufficient acid or sodium nitrite will result in unreacted aniline, which will not participate in the coupling reaction.[4]Use a slight excess of sodium nitrite and ensure a strongly acidic medium for the diazotization step.[4]
Off-Color Product (e.g., brownish or dull red) 1. Formation of Side Products: If the temperature during diazotization is not well-controlled, the diazonium salt can decompose to phenol (B47542), which can then couple with another diazonium salt to form an undesired azo dye.[1]Adhere strictly to the 0-5°C temperature range during diazotization.
2. Unreacted Starting Materials: The presence of unreacted aniline or 1-naphthol can affect the final color of the product.[1]Ensure correct stoichiometry and allow sufficient reaction time for the coupling to complete.
3. Insufficient Purification: The crude product will likely contain impurities that dull the color.Recrystallize the crude product from a suitable solvent like ethanol (B145695) or glacial acetic acid to obtain pure, brightly colored crystals.[1]
Oily or Tarry Product 1. Rapid Precipitation: Adding the diazonium salt solution too quickly to the 1-naphthol solution can lead to the formation of an oily product instead of a crystalline solid.Add the diazonium salt solution slowly and with vigorous stirring to promote the formation of a crystalline precipitate.
2. Presence of Byproducts: The formation of side products can result in a mixture that is difficult to crystallize.[1]Maintain low temperatures throughout the synthesis to minimize side reactions.[1]

Frequently Asked Questions (FAQs)

Q1: Why is it critical to maintain a low temperature during the diazotization of aniline?

A1: The diazotization of aniline produces a benzenediazonium salt, which is highly unstable at temperatures above 5°C.[1] At higher temperatures, the diazonium salt readily decomposes into phenol and nitrogen gas, significantly reducing the yield of the desired azo dye.[1]

Q2: What is the optimal pH for the coupling reaction with 1-naphthol, and why is it important?

A2: The optimal pH for the coupling reaction with phenols like 1-naphthol is slightly alkaline, typically in the range of 8-10.[2] In this pH range, the hydroxyl group of 1-naphthol is deprotonated to form the more reactive naphthoxide ion, which is a better nucleophile for the electrophilic diazonium salt.[5] A pH above 10 should be avoided as it can lead to a decrease in yield due to the conversion of the diazonium salt to a less reactive form.[3]

Q3: My final product shows two spots on a TLC plate. What could be the cause?

A3: The presence of two spots on a TLC plate indicates a mixture of compounds. This could be due to the presence of unreacted starting materials or the formation of isomeric products. Azo coupling with 1-naphthol can potentially occur at the ortho position (2-position) in addition to the desired para position (4-position), leading to the formation of 2-(Phenylazo)-1-naphthol as a byproduct. Incomplete purification can also result in the presence of starting materials.

Q4: How can I purify the crude this compound?

A4: The most common and effective method for purifying the crude product is recrystallization.[1] Suitable solvents for recrystallization include ethanol or glacial acetic acid.[1] The process involves dissolving the crude solid in a minimum amount of the hot solvent, followed by slow cooling to allow for the formation of pure crystals.

Experimental Protocol: Synthesis of this compound

This protocol provides a detailed methodology for the synthesis of this compound.

Materials and Reagents:

  • Aniline

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • 1-Naphthol (α-naphthol)

  • Sodium Hydroxide (NaOH)

  • Ethanol (for recrystallization)

  • Distilled water

  • Ice

Procedure:

Part 1: Diazotization of Aniline

  • In a 250 mL beaker, prepare a solution of aniline hydrochloride by dissolving 5.0 mL of aniline in a mixture of 15 mL of concentrated HCl and 15 mL of distilled water.

  • Cool this solution to 0-5°C in an ice-salt bath with constant stirring.

  • In a separate 100 mL beaker, dissolve 4.0 g of sodium nitrite in 20 mL of distilled water and cool this solution in the ice bath as well.

  • Slowly add the cold sodium nitrite solution dropwise to the aniline hydrochloride solution. Ensure the temperature of the reaction mixture does not exceed 5°C. Continuous and efficient stirring is crucial during this addition.

  • The resulting solution contains the benzenediazonium chloride intermediate. Keep this solution in the ice bath for the next step.

Part 2: Azo Coupling Reaction

  • In a 500 mL beaker, prepare a solution of sodium naphthoxide by dissolving 7.5 g of 1-naphthol in 75 mL of a 10% aqueous sodium hydroxide solution.

  • Cool this solution to 5°C in an ice bath.

  • Slowly and with vigorous stirring, add the cold benzenediazonium chloride solution from Part 1 to the cold 1-naphthol solution.

  • A reddish-orange precipitate of this compound should form immediately.

  • Allow the reaction mixture to stand in the ice bath for 30 minutes with occasional stirring to ensure the completion of the reaction.

Part 3: Isolation and Purification

  • Collect the crude product by vacuum filtration using a Büchner funnel.

  • Wash the precipitate thoroughly with cold water to remove any unreacted starting materials and inorganic salts.

  • Recrystallize the crude product from hot ethanol. Dissolve the solid in a minimum amount of hot ethanol and allow it to cool slowly to form pure crystals.

  • Filter the purified crystals, wash with a small amount of cold ethanol, and dry them.

  • Determine the yield and melting point of the purified this compound.

Data Presentation

The following tables summarize the impact of key reaction parameters on the yield of azo dye synthesis. While specific quantitative data for this compound is limited in the literature, the data presented for similar azo dye syntheses illustrates the critical nature of these parameters.

Table 1: Effect of Temperature on Azo Coupling Yield

Temperature (°C)Yield of Azo Dye (Sudan II)Observation
10 - 21HighStable yield within this range.
> 21Drastic ReductionHigher temperatures lead to the decomposition of the diazonium salt, significantly lowering the yield.[3]

Table 2: Effect of pH on Azo Coupling Yield

pHYield of Azo DyeObservation
7LowInefficient coupling due to low concentration of the reactive phenoxide/naphthoxide ion.
8 - 10HighOptimal pH range for coupling with phenols, leading to maximum yield.[3]
> 10Large DropThe diazonium salt may be converted to a non-reactive species at a highly alkaline pH, causing a significant decrease in yield.[3]

Visualizations

The following diagrams illustrate the key processes in the synthesis of this compound.

experimental_workflow cluster_diazotization Part 1: Diazotization cluster_coupling Part 2: Azo Coupling cluster_purification Part 3: Purification aniline Aniline + HCl diazonium_salt Benzenediazonium Chloride Solution (0-5°C) aniline->diazonium_salt Slow addition at 0-5°C na_no2 Sodium Nitrite Solution na_no2->diazonium_salt crude_product Crude this compound (Precipitate) diazonium_salt->crude_product Slow addition at <10°C naphthol 1-Naphthol + NaOH naphthol->crude_product filtration Vacuum Filtration & Washing crude_product->filtration recrystallization Recrystallization (Ethanol) filtration->recrystallization pure_product Pure this compound recrystallization->pure_product

Caption: Experimental workflow for the synthesis of this compound.

signaling_pathway cluster_step1 Diazotization cluster_step2 Azo Coupling aniline Aniline diazonium Benzenediazonium Ion (Electrophile) aniline->diazonium hno2 Nitrous Acid (from NaNO₂ + HCl) hno2->diazonium final_product This compound diazonium->final_product Electrophilic Aromatic Substitution naphthol 1-Naphthol naphthoxide Naphthoxide Ion (Nucleophile) naphthol->naphthoxide naoh NaOH naoh->naphthoxide naphthoxide->final_product

Caption: Key chemical transformations in the synthesis of this compound.

References

Stability of 4-(Phenylazo)-1-naphthol in acidic and alkaline conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of 4-(Phenylazo)-1-naphthol in acidic and alkaline conditions.

Frequently Asked Questions (FAQs)

Q1: What is the general stability profile of this compound at different pH levels?

A1: this compound is known to be stable in acidic and neutral aqueous solutions. However, it readily decomposes under alkaline conditions[1]. The rate of degradation increases as the pH becomes more alkaline.

Q2: What are the expected degradation products of this compound in alkaline solution?

Q3: How does temperature affect the stability of this compound in alkaline conditions?

A3: Generally, an increase in temperature will accelerate the rate of chemical reactions, including the alkaline hydrolysis of azo dyes. Therefore, it is expected that the degradation of this compound in alkaline solutions will be significantly faster at elevated temperatures.

Q4: Can I use UV-Vis spectrophotometry to monitor the stability of this compound?

A4: Yes, UV-Vis spectrophotometry is a common and effective method for monitoring the degradation of azo dyes[2][3]. The degradation can be tracked by measuring the decrease in the absorbance at the maximum wavelength (λmax) of the dye over time. For this compound, the λmax is typically observed in the visible region of the spectrum.

Q5: What are the limitations of using UV-Vis spectrophotometry for stability studies?

A5: A key limitation is that the disappearance of color (and thus the decrease in absorbance in the visible region) does not always equate to the complete mineralization of the dye. Colorless degradation products may form that still absorb in the UV region[2]. For a more comprehensive analysis, it is recommended to use a chromatographic method like High-Performance Liquid Chromatography (HPLC) to separate and quantify the parent compound and its degradation products.

Troubleshooting Guides

Spectrophotometric Analysis
Issue Possible Causes Solutions
Inconsistent or drifting absorbance readings 1. The instrument has not had sufficient warm-up time.2. The light source is aging and fluctuating.3. The cuvette is not clean or is scratched.4. The sample contains air bubbles.1. Allow the spectrophotometer to warm up for at least 30 minutes before use.2. Replace the lamp if it is near the end of its lifespan.3. Clean the cuvette thoroughly with an appropriate solvent and inspect for scratches. Use a matched pair of cuvettes for blank and sample measurements.4. Gently tap the cuvette to dislodge any air bubbles.
Non-linear calibration curve 1. The concentrations of the standard solutions are outside the linear range of the instrument.2. The standards were not prepared accurately.3. There is an instrumental malfunction.1. Prepare a new set of standards with concentrations that fall within the expected linear range of the assay.2. Carefully re-prepare the standard solutions, ensuring accurate dilutions.3. Consult the instrument's manual for performance verification tests or contact technical support.
Appearance of new absorbance peaks during the experiment 1. Formation of degradation products that absorb at different wavelengths.2. Contamination of the sample.1. This is an expected outcome of degradation. Scan the entire UV-Vis spectrum to monitor the appearance of new peaks, which can provide qualitative information about the degradation process.2. Ensure all glassware is clean and use high-purity solvents and reagents.
HPLC Analysis
Issue Possible Causes Solutions
Poor peak shape (tailing or fronting) 1. The column is overloaded.2. The mobile phase is inappropriate for the analyte.3. The column is degrading.1. Reduce the injection volume or the concentration of the sample.2. Adjust the mobile phase composition (e.g., pH, solvent ratio).3. Replace the column with a new one.
Inconsistent retention times 1. The flow rate of the mobile phase is fluctuating.2. The temperature of the column is not stable.3. The composition of the mobile phase is changing.1. Check the pump for leaks and ensure it is properly primed.2. Use a column oven to maintain a constant temperature.3. Prepare fresh mobile phase and ensure it is well-mixed.
Ghost peaks appear in the chromatogram 1. Contamination in the mobile phase or injector.2. Carryover from a previous injection.1. Use high-purity solvents and filter the mobile phase.2. Implement a needle wash step in the injection sequence.

Quantitative Data Summary

Due to the limited availability of specific quantitative stability data for this compound in the public domain, the following table provides a general overview of expected stability based on the known behavior of similar azo dyes. Researchers are strongly encouraged to perform their own stability studies under their specific experimental conditions.

Condition pH Range Expected Stability Primary Degradation Pathway
Acidic1 - 6Stable-
Neutral~7Stable-
Alkaline8 - 14Unstable (degrades)Alkaline Hydrolysis

Experimental Protocols

Protocol 1: pH Stability Assessment using UV-Vis Spectrophotometry

Objective: To determine the stability of this compound at different pH values by monitoring its absorbance over time.

Materials:

  • This compound

  • Buffer solutions (pH 4, 7, 9, 10, 12)

  • UV-Vis Spectrophotometer

  • Quartz cuvettes

  • Volumetric flasks and pipettes

  • Water bath or incubator

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable organic solvent (e.g., ethanol (B145695) or methanol) at a concentration of 1 mg/mL.

  • Preparation of Working Solutions:

    • For each pH to be tested, pipette a small volume of the stock solution into a volumetric flask containing the buffer solution to achieve a final concentration with an initial absorbance between 0.8 and 1.2 at the λmax of the dye.

    • The final concentration of the organic solvent should be kept low (e.g., <1%) to minimize its effect on the stability.

  • Spectrophotometric Measurement:

    • Determine the λmax of this compound in the neutral buffer solution (pH 7) by scanning the spectrum from 350 to 600 nm.

    • Immediately after preparing each working solution, measure its initial absorbance (A₀) at the determined λmax.

    • Incubate the solutions at a constant temperature (e.g., 25°C, 37°C, or 50°C).

    • At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each solution and measure its absorbance (Aₜ) at the λmax.

  • Data Analysis:

    • Calculate the percentage of remaining this compound at each time point using the formula: % Remaining = (Aₜ / A₀) * 100

    • Plot the percentage of remaining compound against time for each pH.

    • Determine the pseudo-first-order degradation rate constant (k) and the half-life (t₁/₂) for the conditions where degradation is observed.

Protocol 2: Stability-Indicating HPLC Method

Objective: To develop and validate an HPLC method to separate and quantify this compound from its potential degradation products.

Materials:

  • This compound

  • HPLC system with a UV-Vis or Photodiode Array (PDA) detector

  • C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)

  • Acetonitrile (B52724) (HPLC grade)

  • Water (HPLC grade)

  • Formic acid or other suitable mobile phase modifier

  • Buffer solutions (as in Protocol 1)

Methodology:

  • Method Development:

    • Develop a gradient or isocratic HPLC method capable of separating the parent this compound peak from any peaks that appear in a forced degradation sample (e.g., a sample heated in an alkaline solution).

    • A typical starting point for a mobile phase could be a gradient of acetonitrile and water with 0.1% formic acid.

    • The detection wavelength should be set at the λmax of this compound. A PDA detector is highly recommended to monitor for the appearance of degradation products with different spectral properties.

  • Forced Degradation Study:

    • Prepare solutions of this compound in acidic (e.g., 0.1 M HCl), neutral (water), and alkaline (e.g., 0.1 M NaOH) conditions.

    • Expose these solutions to stress conditions such as heat (e.g., 60°C) for a defined period.

    • Inject the stressed samples into the HPLC system to assess the separation of the parent peak from any degradation product peaks.

  • Quantitative Analysis:

    • Prepare a calibration curve using standard solutions of this compound of known concentrations.

    • For the stability study, prepare samples at different pH values as described in Protocol 1.

    • At each time point, inject an aliquot of the sample into the HPLC system.

    • Quantify the amount of remaining this compound by comparing its peak area to the calibration curve.

Visualizations

Stability_pH_Relationship cluster_acidic Acidic Conditions (pH < 7) cluster_neutral Neutral Conditions (pH ≈ 7) cluster_alkaline Alkaline Conditions (pH > 7) Acid This compound Stable_Acid Stable Acid->Stable_Acid No significant degradation Neutral This compound Stable_Neutral Stable Neutral->Stable_Neutral No significant degradation Alkaline This compound Degradation Degradation Products Alkaline->Degradation Alkaline Hydrolysis

Caption: Stability of this compound at different pH conditions.

Experimental_Workflow_UV_Vis A Prepare Stock Solution of this compound B Prepare Working Solutions in Buffers (pH 4, 7, 9, 10, 12) A->B C Measure Initial Absorbance (A₀) at λmax B->C D Incubate at Constant Temperature C->D E Measure Absorbance (Aₜ) at Time Intervals D->E aliquots F Calculate % Remaining and Degradation Rate E->F

Caption: Experimental workflow for pH stability assessment using UV-Vis.

References

Common impurities in 4-(Phenylazo)-1-naphthol and purification methods

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of 4-(Phenylazo)-1-naphthol.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in a crude sample of this compound?

A1: Common impurities in crude this compound typically arise from the synthesis process, which involves the diazotization of aniline (B41778) followed by coupling with 1-naphthol (B170400).[1][2] These impurities can include:

  • Unreacted starting materials: Aniline and 1-naphthol that did not react during the synthesis.

  • Side-reaction products: Phenols may form from the decomposition of the diazonium salt, especially if the reaction temperature is not adequately controlled.

  • Isomeric products: Although the coupling reaction with 1-naphthol preferentially occurs at the para-position (position 4), minor amounts of ortho-coupled isomers (2-(phenylazo)-1-naphthol) can form.

  • Inorganic salts: Salts such as sodium chloride are byproducts of the diazotization and coupling reactions.[3]

Q2: My final product has a dull or brownish color instead of the expected vibrant orange-red. What could be the cause?

A2: An off-color in the final product often indicates the presence of impurities. Potential causes include:

  • Decomposition of the diazonium salt: If the temperature during diazotization and coupling is not maintained between 0-5°C, the diazonium salt can decompose, leading to the formation of tarry, colored byproducts.

  • Oxidation of the coupling component: 1-naphthol is susceptible to oxidation, which can produce colored impurities.

  • Incorrect pH: The pH of the coupling reaction is crucial for ensuring the correct product is formed and for minimizing side reactions.

Q3: What are the most effective methods for purifying crude this compound?

A3: The most common and effective purification methods for this compound are recrystallization and column chromatography.[3] Washing the crude product with cold water is also a critical initial step to remove soluble inorganic salts.

Troubleshooting Guides

Issue 1: Low Yield of Purified Product After Recrystallization
  • Possible Cause 1: Using too much solvent.

    • Solution: During the dissolution step, add the hot solvent in small portions until the solid just dissolves. Using the minimum amount of hot solvent is key to maximizing crystal recovery upon cooling.

  • Possible Cause 2: Cooling the solution too quickly.

    • Solution: Allow the hot, saturated solution to cool slowly to room temperature before placing it in an ice bath. Rapid cooling can lead to the formation of small, impure crystals.

  • Possible Cause 3: The compound is highly soluble in the chosen solvent even at low temperatures.

    • Solution: Select a different recrystallization solvent or a solvent system (a mixture of two or more solvents) where the compound has high solubility when hot and low solubility when cold.

Issue 2: Impurities Remain After Recrystallization
  • Possible Cause 1: The impurity has similar solubility characteristics to the product.

    • Solution: If recrystallization is ineffective, column chromatography is a more powerful technique for separating compounds with similar polarities.

  • Possible Cause 2: The crystals were not washed properly after filtration.

    • Solution: After collecting the crystals by vacuum filtration, wash them with a small amount of the cold recrystallization solvent to remove any residual mother liquor containing dissolved impurities.

Data Presentation

Table 1: Qualitative Comparison of Purification Methods for this compound

Purification MethodUnreacted Starting MaterialsIsomeric ImpuritiesDecomposition ByproductsInorganic Salts
Washing with Water Partially effective for water-soluble starting materialsIneffectivePartially effective for water-soluble byproductsHighly Effective
Recrystallization EffectiveModerately EffectiveEffectiveIneffective (should be done after washing)
Column Chromatography Highly EffectiveHighly EffectiveHighly EffectiveIneffective (should be done after washing)

Experimental Protocols

Protocol 1: Purification of this compound by Recrystallization

Objective: To purify crude this compound by removing impurities through crystallization from a suitable solvent.

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., ethanol (B145695), glacial acetic acid, or an ethanol/water mixture)

  • Erlenmeyer flasks

  • Hot plate

  • Büchner funnel and filter flask

  • Filter paper

Procedure:

  • Solvent Selection: Choose a solvent in which this compound is soluble at high temperatures but sparingly soluble at low temperatures. Ethanol or a mixture of ethanol and water are common choices.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a small amount of the chosen solvent and heat the mixture on a hot plate with gentle swirling. Continue to add small portions of the hot solvent until the solid is completely dissolved. Avoid adding an excess of solvent.

  • Decolorization (Optional): If the solution is highly colored with impurities, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (if charcoal was used): Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean Erlenmeyer flask to remove the activated charcoal or any insoluble impurities.

  • Crystallization: Cover the flask with a watch glass and allow the filtrate to cool slowly to room temperature. Once the solution has reached room temperature, place it in an ice bath to maximize crystal formation.

  • Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter paper with a small amount of cold solvent to remove any remaining impurities.

  • Drying: Allow the crystals to air dry on the filter paper or in a desiccator.

Protocol 2: Purification of this compound by Column Chromatography

Objective: To separate this compound from impurities based on their differential adsorption to a stationary phase.

Materials:

  • Crude this compound

  • Silica (B1680970) gel (for the stationary phase)

  • Eluent (a solvent system, e.g., a mixture of hexane (B92381) and ethyl acetate)

  • Chromatography column

  • Cotton or glass wool

  • Sand

  • Collection tubes or flasks

  • Thin Layer Chromatography (TLC) plates and chamber for monitoring

Procedure:

  • Eluent Selection: Determine the optimal eluent system by running TLC plates of the crude mixture with varying ratios of solvents (e.g., hexane:ethyl acetate). The ideal eluent should provide good separation between the product and impurities, with the product having an Rf value of approximately 0.2-0.4.

  • Column Packing:

    • Place a small plug of cotton or glass wool at the bottom of the column.

    • Add a thin layer of sand.

    • Prepare a slurry of silica gel in the chosen eluent and pour it into the column.

    • Allow the silica gel to settle, ensuring a uniform and crack-free packing.

    • Add another thin layer of sand on top of the silica gel.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the eluent or a more polar solvent that will be adsorbed at the top of the column.

    • Carefully add the sample solution to the top of the column.

  • Elution:

    • Add the eluent to the column and begin collecting fractions.

    • Maintain a constant flow rate and never let the column run dry.

  • Fraction Analysis: Monitor the composition of the collected fractions using TLC.

  • Product Isolation: Combine the fractions containing the pure this compound and remove the solvent using a rotary evaporator to obtain the purified product.

Visualizations

PurificationWorkflow Crude Crude this compound (Contains impurities) Wash Wash with Cold Water Crude->Wash Removes inorganic salts Recrystallize Recrystallization (e.g., from Ethanol) Wash->Recrystallize Removes starting materials and byproducts Pure Pure this compound Recrystallize->Pure

Caption: A typical workflow for the purification of this compound.

TroubleshootingPurification Start Purification Issues LowYield Low Yield Start->LowYield ImpureProduct Impure Product Start->ImpureProduct TooMuchSolvent Too much solvent used LowYield->TooMuchSolvent FastCooling Cooling too quickly LowYield->FastCooling SimilarSolubility Impurity has similar solubility ImpureProduct->SimilarSolubility ImproperWash Improper washing of crystals ImpureProduct->ImproperWash UseMinSolvent Use minimum hot solvent TooMuchSolvent->UseMinSolvent SlowCooling Cool slowly to room temp then ice bath FastCooling->SlowCooling ColumnChrom Use Column Chromatography SimilarSolubility->ColumnChrom WashWithColdSolvent Wash crystals with cold solvent ImproperWash->WashWithColdSolvent

Caption: Troubleshooting common issues in the purification of azo dyes.

References

Troubleshooting color variations in synthesized 4-(Phenylazo)-1-naphthol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering color variations during the synthesis of 4-(Phenylazo)-1-naphthol.

Troubleshooting Guide: Color Variations

Unwanted color variations in the final product are a common issue in the synthesis of azo dyes like this compound. These variations can range from a dull or brownish hue to an entirely different color from the expected brilliant orange-red. This guide addresses the most common causes and provides systematic solutions.

Observed Issue Potential Cause Recommended Action
Dull, Brownish, or Tarry Product 1. Decomposition of Diazonium Salt: The diazonium salt is unstable at higher temperatures and can decompose to form phenol (B47542) and other byproducts, leading to a dark, impure product.[1]- Strict Temperature Control: Maintain the temperature of the diazotization and coupling reactions between 0-5°C using an ice-salt bath.[1][2]
2. Oxidation of Starting Materials: Aniline (B41778), the starting amine, can oxidize over time, introducing colored impurities.- Use Pure Aniline: Employ freshly distilled or high-purity aniline for the reaction.[1]
3. Incorrect pH: The pH of the coupling reaction is critical. If the pH is too low, the coupling will be slow or incomplete. If it is too high, it can lead to side reactions.- Optimize Coupling pH: Ensure the 1-naphthol (B170400) solution is sufficiently alkaline to form the more reactive naphthoxide ion. The final pH of the coupling mixture should be in the optimal range, typically slightly alkaline (pH 8-10).
Pale or Weak Color Intensity 1. Incomplete Diazotization: Insufficient reaction of aniline with nitrous acid results in a lower concentration of the diazonium salt.- Ensure Complete Diazotization: Add the sodium nitrite (B80452) solution slowly and with continuous stirring to the acidic aniline solution to ensure the complete formation of the diazonium salt.[1]
2. Incomplete Coupling: The coupling reaction may not have gone to completion, resulting in a low yield of the dye.- Allow Sufficient Reaction Time: Ensure the coupling reaction is stirred for an adequate amount of time at the optimal temperature and pH.
Product is a Different Color (e.g., Yellowish or Reddish-Brown) 1. Isomer Formation: Coupling of the diazonium salt can potentially occur at different positions on the 1-naphthol ring, leading to the formation of isomers with different colors. The desired product is this compound, where coupling occurs at the para position to the hydroxyl group.[3]- Control Coupling Position: The hydroxyl group of 1-naphthol is an ortho, para-director.[4] Coupling at the para-position (position 4) is generally favored.[3] Maintaining a controlled temperature and pH can help favor the desired isomer.
2. Presence of Impurities: The color of the final product is highly dependent on its purity. The presence of unreacted starting materials or side products will alter the observed color.[1][5]- Thorough Purification: Recrystallize the crude product from a suitable solvent, such as ethanol (B145695) or glacial acetic acid, to remove impurities.[1][6] Multiple recrystallizations may be necessary.

Frequently Asked Questions (FAQs)

Q1: What is the expected color of pure this compound?

A1: Pure this compound is typically described as a solid with a color ranging from orange-yellow crystalline powder to a dark red-light brown.[7][8] The perceived color can be influenced by the crystalline form and particle size.

Q2: Why is a low temperature crucial during the diazotization step?

A2: The benzenediazonium (B1195382) salt formed during diazotization is thermally unstable.[1] At temperatures above 5-10°C, it readily decomposes, releasing nitrogen gas and forming phenol.[1] This decomposition not only reduces the yield of the desired azo dye but also introduces phenol as a significant impurity, which can lead to a dark and tarry product.[1]

Q3: How does pH affect the coupling reaction?

A3: The pH of the coupling reaction is a critical parameter that influences the rate and outcome of the synthesis. The coupling reaction is an electrophilic aromatic substitution where the diazonium ion acts as the electrophile. The naphthol component is more reactive in its deprotonated form (naphthoxide ion), which is favored under alkaline conditions. Therefore, the coupling reaction with 1-naphthol is most efficient in a slightly alkaline medium (pH 8-10) to ensure the formation of the more reactive naphthoxide ion.[1]

Q4: What are common side reactions in the synthesis of this compound?

A4: Several side reactions can occur, leading to impurities and color variations:

  • Phenol Formation: Decomposition of the diazonium salt at elevated temperatures.[1]

  • N-Nitroso Compounds: Can form if the diazotization is carried out under basic conditions.[1]

  • Isomeric Coupling: Coupling at positions other than the 4-position of 1-naphthol.

Q5: What is a suitable solvent for the recrystallization of this compound?

A5: Ethanol or glacial acetic acid are commonly used for the recrystallization of similar azo dyes like 1-phenylazo-2-naphthol.[1] A solvent pair, such as ethanol-water, could also be effective. The ideal solvent should have high solubility for the dye at high temperatures and low solubility at low temperatures to ensure good recovery of the purified crystals.

Experimental Protocols

General Synthesis of this compound

This protocol is a generalized procedure based on the principles of diazotization and azo coupling.[2][3][9][10]

1. Diazotization of Aniline:

  • In a beaker, dissolve aniline in dilute hydrochloric acid.

  • Cool the solution to 0-5°C in an ice-salt bath.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise with constant stirring, maintaining the temperature between 0-5°C. The slow addition is crucial to prevent a rise in temperature and ensure complete diazotization.

2. Preparation of the Coupling Solution:

  • In a separate beaker, dissolve 1-naphthol in an aqueous sodium hydroxide (B78521) solution.

  • Cool this solution to 5-10°C in an ice bath.

3. Azo Coupling:

  • Slowly add the cold diazonium salt solution to the cold 1-naphthol solution with vigorous stirring.

  • A colored precipitate of this compound will form.

  • Continue stirring the reaction mixture in the ice bath for 10-30 minutes to ensure the completion of the coupling reaction.

4. Isolation and Purification:

  • Filter the crude product using vacuum filtration and wash it with cold water to remove any unreacted salts.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the purified this compound.

  • Dry the purified crystals.

Visualizations

Troubleshooting Workflow for Color Variations

Troubleshooting_Workflow cluster_synthesis Synthesis of this compound cluster_troubleshooting Troubleshooting Color Variations Start Start Synthesis Diazotization Diazotization (Aniline + NaNO2/HCl) Start->Diazotization Coupling Azo Coupling (Diazonium Salt + 1-Naphthol) Diazotization->Coupling Isolation Isolation & Purification (Filtration & Recrystallization) Coupling->Isolation FinalProduct Final Product Isolation->FinalProduct Issue Color Variation Observed? FinalProduct->Issue Issue->FinalProduct No Cause1 Decomposition of Diazonium Salt? Issue->Cause1 Yes Cause2 Incomplete Reaction? Cause1->Cause2 No Solution1 Action: Maintain Temp 0-5°C Cause1->Solution1 Yes Cause3 Presence of Impurities? Cause2->Cause3 No Solution2 Action: Ensure Stoichiometry & Reaction Time Cause2->Solution2 Yes Solution3 Action: Use Pure Reagents & Recrystallize Cause3->Solution3 Yes Solution1->Diazotization Solution2->Diazotization Solution2->Coupling Solution3->Isolation

Caption: A workflow diagram illustrating the key steps in troubleshooting color variations during the synthesis of this compound.

Signaling Pathway of Azo Dye Synthesis

Azo_Dye_Synthesis_Pathway cluster_reactants Starting Materials cluster_intermediates Intermediates cluster_product Final Product Aniline Aniline Diazonium Benzenediazonium Chloride (Electrophile) Aniline->Diazonium Diazotization (0-5°C) NaNO2_HCl Sodium Nitrite / Hydrochloric Acid NaNO2_HCl->Diazonium Naphthol 1-Naphthol / Sodium Hydroxide Naphthoxide 1-Naphthoxide Ion (Nucleophile) Naphthol->Naphthoxide Deprotonation AzoDye This compound Diazonium->AzoDye Electrophilic Aromatic Substitution (Azo Coupling) Naphthoxide->AzoDye

Caption: A diagram illustrating the chemical reaction pathway for the synthesis of this compound.

References

Technical Support Center: Optimizing Azo Dye Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of azo dyes. The following information is designed to help you optimize reaction conditions, specifically temperature and pH, to ensure successful and high-yield experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common questions and problems encountered during azo dye synthesis.

Q1: My azo dye yield is very low or non-existent. What are the most likely causes?

A1: Low or no yield in azo dye synthesis can often be traced back to critical errors in one of two stages: diazotization or coupling.

  • Diazotization Issues: The formation of the diazonium salt is highly sensitive to temperature. This reaction is exothermic, and if the temperature rises above 5-10°C, the unstable diazonium salt can decompose, often releasing nitrogen gas and preventing the subsequent coupling reaction.[1] It is crucial to maintain the reaction in an ice bath, typically between 0-5°C, for the entire duration of the sodium nitrite (B80452) addition.[1][2]

  • Incorrect pH: The pH of the reaction medium is critical for both the diazotization and coupling steps. Diazotization requires a strongly acidic medium to generate nitrous acid (HNO₂) in situ from sodium nitrite and a mineral acid like HCl.[1] The optimal pH for the coupling reaction depends on the coupling agent.[1]

  • Reagent Purity & Stoichiometry: The purity of your reagents, particularly the aromatic amine, is crucial. Impurities can lead to the formation of undesired side products.[1] Additionally, ensure you have the correct molar ratios of your reactants. While a slight excess of sodium nitrite can ensure complete diazotization, a deficit will result in an incomplete reaction.[1]

  • Slow Reagent Addition: The rate at which you add your reagents is a critical factor. The sodium nitrite solution must be added slowly during diazotization to control the exothermic nature of the reaction.[1] Similarly, the diazonium salt solution should be added slowly to the coupling component to prevent side reactions and ensure a homogenous mixture.[1]

Q2: The color of my final azo dye product is different from what I expected. Why is this happening?

A2: Variations in the final color of your azo dye can be attributed to several factors:

  • Impurities and Side Products: The presence of impurities or the formation of side-products can significantly alter the final color of your dye.[1] A common side reaction is the self-coupling of the diazonium salt with any unreacted aromatic amine, which can lead to colored triazene (B1217601) impurities.[1]

  • pH of the Final Solution: Many azo dyes also function as pH indicators.[1] The color of the dye can change dramatically depending on the pH of the solution it is in. It is important to isolate and purify the final product at a neutral pH unless a specific salt form is desired.[1]

  • Crystal Polymorphism: The final crystalline structure of the dye can affect its perceived color. Different crystallization conditions can lead to different polymorphs, each with a unique color.[1]

Q3: My diazonium salt appears to be decomposing before I can use it in the coupling reaction. How can I improve its stability?

A3: The instability of diazonium salts is a common challenge in azo dye synthesis. To enhance the stability of your diazonium salt, consider the following:

  • Maintain Low Temperatures: As previously mentioned, it is paramount to keep the temperature of the reaction between 0-5°C.[3]

  • Use Immediately: Diazonium salts should ideally be used in the subsequent coupling reaction immediately after they are prepared.[3] They are generally not stored for any significant length of time.[3]

  • Choice of Counter-ion: The stability of the diazonium salt can be influenced by the counter-ion from the acid used in the reaction. While chloride salts are common, other salts like tetrafluoroborates or tosylates exhibit greater stability and can sometimes even be isolated as solids.[3]

Q4: The coupling reaction is very slow or seems to be incomplete. How can I optimize this step?

A4: To optimize a slow or incomplete coupling reaction, consider the following factors:

  • pH of the Coupling Reaction: The pH of the coupling reaction medium is critical and will dictate the final color of your product. For coupling with phenols, a slightly alkaline pH (around 9-10) is typically required to activate the phenol (B47542) into the more reactive phenoxide ion.[3] For coupling with anilines, a slightly acidic pH (around 4-5) is optimal to prevent side reactions on the amine group.[3]

  • Presence of Impurities: Impurities in the starting materials or side products formed during the reaction can significantly impact the final color.[3]

  • Particle Size and Crystal Form: The final physical properties of the pigment, such as particle size and crystal polymorphism, can affect the perceived color.[3]

Data Presentation

Table 1: Optimal Temperature and pH for Azo Dye Coupling Reactions

ParameterDiazotizationCoupling with PhenolsCoupling with AnilinesRationale
Temperature 0-5°C[1][2]0-5°C[2]0-5°C[2]Diazonium salts are unstable and decompose at higher temperatures.[1]
pH Strongly Acidic (pH 0-2)[1]Mildly Alkaline (pH 8-10)[1]Mildly Acidic (pH 4-7)[1]pH is critical for activating the coupling component and ensuring the reaction proceeds efficiently.[1]

Experimental Protocols

Detailed Experimental Protocol: Synthesis of an Azo Dye

This section provides a generalized, detailed methodology for the synthesis of an azo dye, using the coupling of an aromatic amine with a naphthol as an example.

Objective: To synthesize an azo dye via a diazotization-coupling reaction.

Materials:

  • Primary Aromatic Amine (e.g., 4-aminophenol): 0.011 mol

  • Sodium Nitrite (NaNO₂): 0.01 mol

  • Concentrated Hydrochloric Acid (HCl)

  • Coupling Agent (e.g., Naphthalen-2-ol): 0.01 mol[1]

  • Sodium Hydroxide (B78521) (NaOH)

  • Ice

  • Distilled Water

  • Beakers, conical flasks, magnetic stirrer, droppers, Büchner funnel

Procedure:

Part A: Preparation of the Diazonium Salt (Diazotization)

  • In a 100 mL conical flask, dissolve the primary aromatic amine (0.011 mol) in water and concentrated hydrochloric acid. Stir until the amine is completely dissolved.[1]

  • Cool the solution to 0-5°C in an ice-water bath. It is crucial to maintain this temperature throughout the next step.[1] Some of the amine salt may precipitate, which is acceptable.[1]

  • Add the sodium nitrite solution dropwise to the cold amine solution over 5-10 minutes with continuous and efficient stirring. Keep the flask in the ice bath.[1]

  • After the addition is complete, stir the mixture for an additional 5 minutes to ensure the reaction goes to completion.[1]

Part B: Azo Coupling

  • In a separate beaker, dissolve the coupling component (e.g., naphthalen-2-ol) in an aqueous sodium hydroxide solution (~10%).

  • Stir until complete dissolution, then cool this solution in an ice-water bath.

  • Slowly add the cold diazonium salt solution (from Part A) to the cold coupling component solution (from Part B).

  • A brightly colored precipitate (the azo dye) should form immediately.

  • Continue to stir the mixture for 10-15 minutes to ensure the reaction is complete.

Part C: Isolation and Purification of the Azo Dye

  • Collect the precipitated azo dye by vacuum filtration using a Büchner funnel.

  • Wash the solid with a small amount of cold water to remove any unreacted salts.

  • Allow the product to air-dry or dry in a desiccator. The percentage yield can be calculated based on the limiting reagent.

Mandatory Visualization

AzoDye_Workflow cluster_diazotization Diazotization Stage cluster_coupling Coupling Stage cluster_troubleshooting Troubleshooting Logic amine Primary Aromatic Amine mix1 Mix and Cool to 0-5°C amine->mix1 na_nitrite Sodium Nitrite (NaNO2) na_nitrite->mix1 Slow, dropwise addition hcl Hydrochloric Acid (HCl) hcl->mix1 diazonium_salt Diazonium Salt Solution coupling_solution Coupling Component Solution diazonium_salt->coupling_solution Slow addition with stirring mix1->diazonium_salt Stir for 5-10 min coupling_component Coupling Component (e.g., Phenol or Aniline) mix2 Dissolve and Cool to 0-5°C coupling_component->mix2 naoh Sodium Hydroxide (NaOH) (for phenols) naoh->mix2 azo_dye Azo Dye Precipitate coupling_solution->azo_dye Precipitation mix2->coupling_solution start Low Yield? temp_check Diazotization Temp < 5°C? start->temp_check ph_check Correct Coupling pH? temp_check->ph_check Yes fail_temp Cause: Diazonium Salt Decomposed temp_check->fail_temp No reagent_check Reagents Pure & Stoichiometry Correct? ph_check->reagent_check Yes fail_ph Cause: Coupling Component Not Activated ph_check->fail_ph No addition_check Slow Reagent Addition? reagent_check->addition_check Yes fail_reagent Cause: Side Reactions/Impure Reagents reagent_check->fail_reagent No success Review Protocol addition_check->success Yes fail_addition Cause: Localized Overheating/Side Reactions addition_check->fail_addition No

Caption: General workflow and troubleshooting logic for azo dye synthesis.

References

Technical Support Center: Degradation of 4-(Phenylazo)-1-naphthol under UV Light

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for professionals investigating the degradation pathways of 4-(Phenylazo)-1-naphthol under UV irradiation.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway of this compound under UV light?

A1: Under UV irradiation, this compound undergoes photo-oxidation. The primary degradation pathway involves the cleavage of the azo bond, leading to the formation of 1,4-naphthoquinone (B94277) and a phenyldiazonium ion.[1] This reaction can be self-sensitized or sensitized by other dye molecules in the solution.

Q2: What are the expected degradation products of this compound?

A2: The main identified degradation products are 1,4-naphthoquinone and the corresponding phenyldiazonium salt. The phenyldiazonium ion is generally unstable and can further decompose to form various products, including phenol (B47542) and nitrogen gas. Secondary reactions may also lead to the formation of other minor byproducts.

Q3: How can I monitor the degradation of this compound experimentally?

A3: The degradation process can be effectively monitored using UV-Vis spectroscopy. The characteristic absorption peak of the azo bond in the visible region will decrease over time as the compound degrades. It is also advisable to use techniques like High-Performance Liquid Chromatography (HPLC) to separate and quantify the parent compound and its degradation products for a more detailed kinetic analysis.

Q4: What analytical techniques are suitable for identifying the degradation products?

A4: A combination of chromatographic and spectroscopic techniques is recommended for the unambiguous identification of degradation products. High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is a powerful tool for separating the components of the reaction mixture and determining their molecular weights and fragmentation patterns. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, particularly for more volatile products, potentially after a derivatization step.

Troubleshooting Guides

This section provides solutions to common problems encountered during the photodegradation experiments of this compound.

Experimental Setup and Execution
Problem Possible Causes Troubleshooting Steps
Low or no degradation observed - Inappropriate UV wavelength: The UV lamp's emission spectrum may not overlap with the absorption spectrum of this compound. - Low UV light intensity: Insufficient photon flux to initiate the photochemical reaction. - Presence of UV-absorbing interfering substances: Solvents or impurities may be absorbing the UV light.- Verify Lamp Specifications: Ensure the UV lamp emits at a wavelength strongly absorbed by the analyte. - Measure Light Intensity: Use a radiometer to confirm the light intensity at the sample position. - Use High-Purity Solvents: Employ HPLC-grade or spectro-grade solvents to minimize interference.
Inconsistent degradation rates between experiments - Fluctuations in lamp intensity: The output of the UV lamp may not be stable over time. - Temperature variations: Photochemical reaction rates can be temperature-dependent. - Inconsistent sample positioning: Changes in the distance or angle of the sample relative to the UV source.- Warm-up the Lamp: Allow the UV lamp to stabilize for a recommended period before starting the experiment. - Use a Thermostatted Sample Holder: Maintain a constant temperature throughout the experiment. - Use a Fixed Sample Holder: Ensure reproducible positioning of the sample cuvette or reactor.
Analytical Monitoring (UV-Vis Spectroscopy)
Problem Possible Causes Troubleshooting Steps
Baseline drift in UV-Vis spectra - Lamp instability: The spectrophotometer's lamp may be aging or unstable. - Temperature changes in the sample: The absorbance of the solution can be sensitive to temperature. - Solvent evaporation: Changes in solvent concentration can affect the baseline.- Allow Instrument Warm-up: Ensure the spectrophotometer has reached thermal equilibrium. - Use a Temperature-Controlled Cuvette Holder: Maintain a constant sample temperature. - Use a Cuvette with a Lid: Minimize solvent evaporation during the measurement.
Formation of new absorption bands obscuring the analysis - Formation of strongly absorbing intermediates: Degradation products may have significant absorbance at the analytical wavelength.- Perform Full-Spectrum Scans: Monitor the entire UV-Vis spectrum over time to identify isosbestic points and track the formation of new species. - Use HPLC: Separate the components of the mixture for individual quantification.
Product Identification (HPLC-MS)
Problem Possible Causes Troubleshooting Steps
Poor separation of degradation products - Inappropriate column chemistry: The stationary phase may not be suitable for the polarity of the analytes. - Suboptimal mobile phase composition: The solvent gradient or isocratic composition may not provide adequate resolution.- Screen Different Columns: Test columns with different stationary phases (e.g., C18, C8, Phenyl-Hexyl). - Optimize Mobile Phase: Adjust the solvent composition, gradient slope, and pH to improve separation.
Low sensitivity for degradation products - Low concentration of products: The degradation may not have proceeded to a sufficient extent. - Poor ionization in the MS source: The analytes may not be efficiently ionized under the chosen conditions.- Increase Irradiation Time: Allow the reaction to proceed for a longer duration to generate higher concentrations of products. - Optimize MS Parameters: Adjust the ionization source parameters (e.g., electrospray voltage, gas flows, temperature) and test different ionization modes (positive vs. negative).

Experimental Protocols

Photodegradation of this compound

A detailed methodology for conducting the photodegradation experiment is outlined below.

Materials:

  • This compound

  • HPLC-grade solvent (e.g., acetonitrile, methanol, or a suitable buffer solution)

  • UV photoreactor equipped with a specific wavelength UV lamp (e.g., 365 nm)

  • Quartz cuvettes or reaction vessel

  • Magnetic stirrer and stir bar

  • UV-Vis spectrophotometer

  • HPLC-MS system

Procedure:

  • Solution Preparation: Prepare a stock solution of this compound of a known concentration in the chosen solvent.

  • Experimental Setup: Place a known volume of the solution into the quartz reaction vessel within the photoreactor. If using a magnetic stirrer, add a stir bar.

  • Initiate Reaction: Turn on the UV lamp to start the photodegradation. It is recommended to start a timer simultaneously.

  • Sample Collection: At regular time intervals, withdraw aliquots of the reaction mixture for analysis.

  • UV-Vis Analysis: Record the UV-Vis spectrum of each aliquot to monitor the decrease in absorbance of the parent compound.

  • HPLC-MS Analysis: Dilute the aliquots as necessary and inject them into the HPLC-MS system to separate and identify the degradation products.

Data Presentation

Quantitative Analysis of Degradation

The degradation of this compound can be quantified by monitoring the change in its concentration over time. This data can be used to determine the reaction kinetics.

Irradiation Time (minutes) Concentration of this compound (µM) Concentration of 1,4-Naphthoquinone (µM)
01000
157524
305245
602868
120885

Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual results will vary depending on the experimental conditions.

Visualizations

Degradation Pathway of this compound

G cluster_reactants Reactants cluster_process Process cluster_products Primary Degradation Products 4_Phenylazo_1_naphthol This compound UV_Light UV Light (hν) 1_4_Naphthoquinone 1,4-Naphthoquinone UV_Light->1_4_Naphthoquinone Photo-oxidation Phenyldiazonium_Ion Phenyldiazonium Ion UV_Light->Phenyldiazonium_Ion Photo-oxidation

Caption: Proposed primary degradation pathway of this compound under UV irradiation.

Experimental Workflow

G Start Start Prep Prepare this compound solution of known concentration Start->Prep Setup Place solution in quartz reaction vessel Prep->Setup Irradiate Irradiate with UV light Setup->Irradiate Sample Withdraw aliquots at time intervals Irradiate->Sample Analyze Analyze samples Sample->Analyze UV_Vis UV-Vis Spectroscopy (Monitor degradation) Analyze->UV_Vis HPLC_MS HPLC-MS (Identify products) Analyze->HPLC_MS Data Data Analysis (Kinetics & Pathway) UV_Vis->Data HPLC_MS->Data End End Data->End

Caption: General experimental workflow for studying the photodegradation of this compound.

References

Technical Support Center: Dissolving 4-(Phenylazo)-1-naphthol in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, achieving the complete dissolution of 4-(Phenylazo)-1-naphthol in aqueous solutions is a critical step for various experimental assays. This technical guide provides troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during this process.

Troubleshooting Guide & FAQs

This section provides solutions to common problems you might encounter when dissolving this compound.

Q1: Why is my this compound not dissolving in water?

A1: this compound is inherently hydrophobic and has very low solubility in water.[1][2][3][4][5] Its chemical structure favors non-polar environments, making it challenging to dissolve in aqueous solutions directly. For most applications, the use of organic co-solvents is necessary to achieve a homogenous solution.

Q2: I've prepared a solution in an aqueous buffer, but I see a precipitate. What should I do?

A2: Precipitation upon addition to an aqueous buffer is a common issue and can be caused by several factors:

  • Insufficient Co-solvent: The concentration of the organic co-solvent (e.g., DMSO, ethanol) in your final aqueous solution may be too low to maintain the solubility of this compound.

  • pH of the Buffer: this compound is known to be unstable and may decompose in alkaline conditions.[1] If your buffer has a high pH, the compound could be degrading, leading to the formation of insoluble byproducts. It is stable in acidic and neutral conditions.[1]

  • Temperature: Solubility can be temperature-dependent. A decrease in temperature after initial dissolution can cause the compound to precipitate out of the solution.

To resolve this, you can try increasing the proportion of the organic co-solvent in your final solution, ensuring your buffer pH is neutral or acidic, or gently warming the solution.

Q3: Can I use pH adjustment to dissolve this compound?

A3: While adjusting pH can influence the solubility of some compounds, it is not recommended for this compound. The compound is unstable in alkaline conditions and can decompose.[1] Therefore, attempting to dissolve it by raising the pH with a base is likely to lead to degradation rather than dissolution. It is best to work in neutral to acidic conditions to maintain the integrity of the compound.[1]

Q4: What is the best organic solvent to use as a primary stock solution?

A4: Dimethyl sulfoxide (B87167) (DMSO) is a common choice for creating stock solutions of poorly water-soluble compounds for biological assays. Several studies have reported using DMSO to dissolve this compound and related azo dyes for experimental purposes. Ethanol, acetone, and ethyl acetate (B1210297) are also effective solvents.[2][5] When preparing a stock solution, ensure you are using a high-purity, anhydrous grade of the solvent.

Q5: My solution has a different color than expected. What does this indicate?

A5: A color change could indicate degradation of the compound. As mentioned, this compound is unstable in alkaline environments.[1] If your aqueous solution is basic, the observed color change might be due to the formation of degradation products. Always prepare fresh solutions and use them promptly, especially if you cannot control the pH to be neutral or acidic.

Data Presentation: Solubility Profile

SolventSolubility Description
WaterPoorly soluble/Insoluble[1][2][5]
EthanolSoluble[2][5]
AcetoneSoluble[2][5]
Ethyl AcetateSoluble[2][5]
ChloroformSoluble[1]
BenzeneSlightly Soluble[2][5]
Dimethyl Sulfoxide (DMSO)Soluble[6]

Experimental Protocols

Protocol for Preparing a Stock Solution
  • Weighing: Accurately weigh the desired amount of this compound powder in a clean, dry vial.

  • Solvent Addition: Add a small volume of a suitable organic solvent (e.g., DMSO, ethanol) to the vial.

  • Dissolution: Vortex or sonicate the mixture at room temperature until the solid is completely dissolved.

  • Final Volume: Add more solvent to reach the final desired concentration for your stock solution.

  • Storage: Store the stock solution in a tightly sealed container, protected from light, at an appropriate temperature (e.g., -20°C for long-term storage).

Protocol for Preparing an Aqueous Working Solution from a Stock Solution
  • Buffer Preparation: Prepare your desired aqueous buffer and ensure the pH is in the neutral to acidic range.

  • Dilution: While vortexing the aqueous buffer, add the required volume of the organic stock solution dropwise. This gradual addition helps to prevent localized high concentrations that can lead to precipitation.

  • Observation: After adding the stock solution, visually inspect the working solution for any signs of precipitation. If the solution is cloudy or contains visible particles, the final concentration of the organic co-solvent may need to be increased.

Visualizing Dissolution Workflows

Logical Decision-Making for Dissolution

The following diagram illustrates a logical workflow for troubleshooting the dissolution of this compound.

start Start: Dissolve this compound stock Prepare concentrated stock in organic solvent (e.g., DMSO) start->stock dilute Dilute stock into aqueous buffer stock->dilute observe Observe for precipitation dilute->observe success Success: Homogeneous solution observe->success No precipitate Precipitate forms observe->precipitate Yes troubleshoot Troubleshoot precipitate->troubleshoot increase_cosolvent Increase co-solvent % troubleshoot->increase_cosolvent Option 1 check_ph Check buffer pH (ensure neutral/acidic) troubleshoot->check_ph Option 2 warm Gently warm solution troubleshoot->warm Option 3 re_dilute Re-attempt dilution increase_cosolvent->re_dilute check_ph->re_dilute warm->re_dilute re_dilute->observe

Caption: Decision tree for dissolving this compound.

Experimental Workflow for Solubility Determination

This diagram outlines the steps for quantitatively determining the solubility of this compound.

start Start: Solubility Determination add_excess Add excess solid to solvent start->add_excess equilibrate Equilibrate (e.g., 24h shaking) add_excess->equilibrate centrifuge Centrifuge to pellet excess solid equilibrate->centrifuge supernatant Collect supernatant centrifuge->supernatant dilute Dilute supernatant supernatant->dilute measure Measure absorbance (UV-Vis) dilute->measure calculate Calculate concentration using Beer-Lambert Law measure->calculate end End: Solubility Value calculate->end

Caption: Workflow for determining solubility.

References

Storage and handling guidelines to prevent 4-(Phenylazo)-1-naphthol degradation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential guidelines for the storage and handling of 4-(Phenylazo)-1-naphthol to prevent its degradation. Below, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound?

A1: To ensure the long-term stability of this compound, it should be stored in a cool, dry, and well-ventilated area.[1][2] The container should be tightly sealed to protect it from moisture and atmospheric contaminants. It is also crucial to keep it away from direct sunlight and sources of heat or ignition.

Q2: What substances are incompatible with this compound?

A2: this compound is incompatible with strong oxidizing agents. Contact with these substances can lead to degradation of the compound.

Q3: How does pH affect the stability of this compound?

A3: this compound is stable in acidic and neutral conditions. However, it is susceptible to decomposition under alkaline (basic) conditions.[2] Therefore, it is critical to control the pH of your solutions to prevent degradation.

Q4: What are the known degradation products of this compound?

A4: The degradation of azo dyes like this compound, particularly under anaerobic conditions, can lead to the formation of aromatic amines. Thermal decomposition can also produce hazardous vapors and gases, including nitrogen oxides (NOx) and carbon oxides (CO, CO2).

Q5: Is this compound sensitive to light?

A5: Yes, azo dyes are generally susceptible to photodegradation, especially when exposed to UV light.[1][3][4] This can lead to the breakdown of the azo bond and a loss of color and activity. It is recommended to work with this compound in a low-light environment and store it in a light-protected container.

Storage and Handling Guidelines

For easy reference, the following table summarizes the key storage and handling recommendations to prevent the degradation of this compound.

ParameterRecommendationRationale
Temperature Store in a cool place.Prevents thermal degradation.
Humidity Store in a dry environment.Minimizes hydrolysis and other moisture-related degradation.
Light Protect from direct sunlight and UV sources.Prevents photodegradation.
Atmosphere Store in a tightly sealed container.Protects from atmospheric contaminants and moisture.
pH Maintain neutral to acidic conditions in solutions.Avoids base-catalyzed decomposition.[2]
Incompatibilities Keep away from strong oxidizing agents.Prevents chemical reactions that degrade the compound.

Troubleshooting Guide

If you are experiencing issues with this compound in your experiments, consult the following troubleshooting guide.

Issue 1: Color of the compound or solution has faded or changed unexpectedly.

  • Possible Cause: This is a primary indicator of degradation, likely due to the breakdown of the azo chromophore.

  • Troubleshooting Steps:

    • Review Storage Conditions: Ensure the compound has been stored according to the recommended guidelines (cool, dry, dark).

    • Check Solution pH: If in solution, measure the pH. If it is alkaline, the compound has likely degraded.

    • Assess Light Exposure: Consider the extent of light exposure during handling and experimentation. Minimize light exposure by using amber vials or covering glassware with aluminum foil.

    • Purity Check: If possible, perform a purity analysis using techniques like HPLC or UV-Vis spectrophotometry to assess the integrity of the compound.

Issue 2: Inconsistent or unexpected experimental results.

  • Possible Cause: The presence of degradation products can interfere with your experiments, leading to unreliable data.

  • Troubleshooting Steps:

    • Verify Compound Integrity: Use a fresh, properly stored batch of this compound to repeat the experiment.

    • Solvent Compatibility: Ensure the solvent used is compatible and does not promote degradation. While soluble in ethanol (B145695) and acetone, prolonged storage in certain solvents may affect stability.[5]

    • Temperature Control: During your experimental procedure, avoid excessive heating unless specified, as this can induce thermal degradation.

Issue 3: Poor solubility observed.

  • Possible Cause: While this compound has low water solubility, changes in its physical state due to degradation can affect its solubility profile in organic solvents.

  • Troubleshooting Steps:

    • Confirm Solvent Choice: this compound is soluble in ethanol, acetone, and ethyl acetate, and slightly soluble in benzene.[5]

    • Visual Inspection: Examine the solid material for any changes in appearance (e.g., clumping, discoloration) that might suggest contamination or degradation.

Experimental Protocols

Protocol 1: Purity Assessment by UV-Vis Spectrophotometry

This method can be used to qualitatively assess the purity of this compound by examining its absorption spectrum.

  • Standard Preparation: Prepare a standard solution of high-purity this compound in a suitable solvent (e.g., ethanol) at a known concentration.

  • Sample Preparation: Prepare a solution of your test sample of this compound in the same solvent and at the same concentration as the standard.

  • Spectral Acquisition: Record the UV-Visible absorption spectrum for both the standard and sample solutions over a relevant wavelength range (e.g., 300-600 nm).

  • Analysis: Compare the spectra. The sample spectrum should exhibit the same absorption maxima (λmax) and a similar spectral shape to the standard.[6] The appearance of new peaks or a significant shift in λmax may indicate the presence of impurities or degradation products.

Protocol 2: Stability Assessment under Different pH Conditions

This protocol provides a framework for evaluating the stability of this compound in solutions of varying pH.

  • Buffer Preparation: Prepare a series of buffer solutions with different pH values (e.g., pH 4, 7, and 9).

  • Solution Preparation: Prepare solutions of this compound in each buffer at a known concentration.

  • Incubation: Store the solutions under controlled temperature and light conditions.

  • Time-Point Analysis: At various time points (e.g., 0, 1, 3, 6, 12, and 24 hours), take an aliquot from each solution and measure its absorbance at the λmax using a UV-Vis spectrophotometer.

  • Data Analysis: Plot the absorbance versus time for each pH condition. A decrease in absorbance over time indicates degradation. The rate of degradation can be compared across the different pH values.

Visual Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting issues related to the potential degradation of this compound.

G Troubleshooting Workflow for this compound Degradation cluster_start Troubleshooting Workflow for this compound Degradation cluster_investigation Investigation cluster_decision Decision Point cluster_action Corrective Actions cluster_outcome Outcome start Start: Experimental Anomaly Observed (e.g., color change, inconsistent results) check_storage Review Storage Conditions (cool, dry, dark, sealed?) start->check_storage check_handling Review Handling Procedures (light exposure, pH of solutions?) start->check_handling improper_conditions Improper Storage/Handling Identified? check_storage->improper_conditions check_handling->improper_conditions correct_conditions Action: Correct Storage/Handling (e.g., use fresh stock, protect from light) improper_conditions->correct_conditions Yes purity_analysis Action: Perform Purity Analysis (e.g., UV-Vis, HPLC) improper_conditions->purity_analysis No correct_conditions->purity_analysis degradation_confirmed Degradation Confirmed purity_analysis->degradation_confirmed Purity Issue Found no_degradation Degradation Unlikely purity_analysis->no_degradation Purity OK investigate_other Investigate Other Experimental Factors no_degradation->investigate_other

References

Validation & Comparative

A Comparative Guide to Triglyceride Staining: 4-(Phenylazo)-1-naphthol versus the Established Sudan III

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the study of metabolic diseases and lipid metabolism, the accurate visualization of triglycerides in biological samples is paramount. The choice of an appropriate lipophilic stain is a critical step in this process. This guide provides a comprehensive comparison of the well-established lysochrome, Sudan III, with the lesser-known azo dye, 4-(Phenylazo)-1-naphthol, for the purpose of staining triglycerides.

While Sudan III is a widely recognized and utilized stain for neutral lipids, this compound lacks documented application in this specific histological context. This comparison, therefore, juxtaposes a proven methodology with a compound of theoretical potential, highlighting the current state of knowledge and identifying critical gaps in validated protocols for the latter.

At a Glance: Key Properties and Performance

FeatureThis compoundSudan III
Synonyms -Sudan Red BK, C.I. 26100, Solvent Red 23[1]
Chemical Formula C₁₆H₁₂N₂OC₂₂H₁₆N₄O[1]
Staining Principle Presumed lysochrome (fat-soluble dye)Lysochrome (fat-soluble dye) that physically dissolves in neutral fats[1][2]
Color of Stained Triglycerides Orange-Yellow (inferred from its color as a powder)Orange to Red[2][3]
Primary Application Industrial dye for textiles, leather, paper; analytical reagent[4]Histological staining of triglycerides in frozen sections[1][3]
Validated Protocols for Triglyceride Staining Not available in scientific literatureWell-established and widely published[4][5]
Specificity for Triglycerides Not documentedHigh affinity for neutral triglycerides and other nonpolar lipids[2]
Solubility Soluble in organic solvents (e.g., ethanol (B145695), chloroform), poorly soluble in water[4]Soluble in ethanol, isopropanol, chloroform; insoluble in water[5]

Staining Mechanism and Specificity

Sudan III is a classic example of a lysochrome, a fat-soluble dye. Its staining mechanism is based on a simple physical process of selective solubility rather than a chemical reaction. The dye is more soluble in the lipoidal substances of the tissue, such as triglycerides, than in its solvent vehicle (typically an alcohol solution). This preferential partitioning results in the coloration of lipid droplets within the tissue.[2][3] Sudan III exhibits a high affinity for neutral lipids, making it a reliable tool for their visualization.[2]

The staining mechanism of this compound for triglycerides has not been experimentally determined. Based on its chemical structure as an azo dye and its solubility in organic solvents, it can be presumed to act as a lysochrome.[4] However, without empirical data, its specificity for triglycerides and potential cross-reactivity with other cellular components remain unknown.

Experimental Protocols

A significant disparity exists in the availability of validated experimental protocols. Numerous detailed methods for Sudan III staining of triglycerides in various sample types, including frozen tissue sections and cell cultures, are readily accessible in scientific literature. In contrast, there are no established or published protocols for the use of this compound as a triglyceride stain in a biological context.

Experimental Workflow: A Comparative Overview

The following diagram illustrates a generalized workflow for lysochrome-based lipid staining, which is well-established for Sudan III. The hypothetical application of this compound would likely follow a similar procedural framework, though optimization and validation would be essential.

G cluster_prep Sample Preparation cluster_staining Staining Procedure cluster_visualization Visualization Sample Biological Sample (e.g., Frozen Tissue Section) Fixation Fixation (e.g., Formalin) Sample->Fixation Washing1 Washing (e.g., Distilled Water) Fixation->Washing1 Dehydration Dehydration (Optional) (e.g., 70% Ethanol) Washing1->Dehydration Staining Staining with Lysochrome Solution (Sudan III or this compound in solvent) Dehydration->Staining Differentiation Differentiation (e.g., 70% Ethanol) Staining->Differentiation Washing2 Washing (e.g., Distilled Water) Differentiation->Washing2 Counterstaining Counterstaining (Optional) (e.g., Hematoxylin) Washing2->Counterstaining Mounting Mounting (Aqueous Medium) Counterstaining->Mounting Microscopy Microscopic Examination Mounting->Microscopy

A generalized workflow for lysochrome-based triglyceride staining.
Detailed Protocol: Sudan III Staining of Frozen Sections

This protocol is a representative example of a well-established method for staining triglycerides in frozen tissue sections using Sudan III.[4][5]

  • Sample Preparation:

    • Cut frozen sections of formalin-fixed tissue at 8-10 µm thickness.

    • Mount the sections on glass slides.

    • Air dry the sections thoroughly.

  • Staining Solution Preparation:

    • Prepare a saturated solution of Sudan III in 70% ethanol or 99% isopropanol.

    • Just before use, dilute the stock solution with an equal volume of distilled water and filter.

  • Staining Procedure:

    • Rinse the slides briefly in 70% ethanol.

    • Immerse the slides in the freshly prepared Sudan III working solution for 10-30 minutes.

    • Differentiate the sections by briefly rinsing in 70% ethanol to remove excess stain. The lipid droplets should remain colored while the background becomes lighter.

    • Wash the slides thoroughly in distilled water.

  • Counterstaining and Mounting:

    • (Optional) Counterstain the nuclei with a suitable hematoxylin (B73222) solution for 1-2 minutes.

    • Wash in water to "blue" the hematoxylin.

    • Mount the coverslip with an aqueous mounting medium.

  • Results:

    • Triglycerides and other neutral lipids will appear as orange to red droplets.

    • Nuclei, if counterstained, will be blue.

Conclusion and Recommendations

For researchers seeking a reliable and well-documented method for the histological visualization of triglycerides, Sudan III remains the recommended choice . Its long history of use, coupled with a large body of literature detailing its application and expected results, ensures a high degree of confidence in its performance.

This compound, at present, cannot be recommended for staining triglycerides in biological samples. The complete absence of published data and validated protocols for this application makes its use highly speculative. While its chemical properties suggest it may function as a lysochrome, significant research would be required to determine its efficacy, specificity, and potential artifacts. Researchers in dye chemistry or histotechnology may find the investigation of this compound and its derivatives for lipid staining to be a novel area of study. However, for routine and reliable triglyceride visualization, established methods using Sudan III or other well-characterized Sudan dyes are the most appropriate and scientifically sound approach.

References

A Head-to-Head Battle of Lipophilic Dyes: 4-(Phenylazo)-1-naphthol vs. Oil Red O in Staining Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

In the intricate world of cellular and molecular biology, the accurate visualization and quantification of lipids are paramount for researchers delving into metabolic diseases, drug discovery, and toxicology. Among the arsenal (B13267) of tools available, lysochrome dyes, which are fat-soluble and selectively stain lipids, have long been a cornerstone. This guide provides a comprehensive comparison of two such dyes: 4-(Phenylazo)-1-naphthol, also known as Sudan I, and the widely used Oil Red O. We will explore their performance, supported by available experimental data, and provide detailed protocols to assist researchers in making an informed choice for their specific applications.

The Principle of Lysochrome Staining

Both this compound and Oil Red O operate on the principle of differential solubility. These dyes are more soluble in the lipids within a tissue or cell sample than in the solvent in which they are dissolved. When a saturated solution of the dye is applied, the dye molecules partition from the solvent into the intracellular lipid droplets, resulting in their distinct coloration. This physical staining mechanism allows for the visualization of neutral lipids, such as triglycerides and cholesterol esters.

Performance Comparison: A Look at the Evidence

Direct quantitative comparisons of staining efficiency between this compound (Sudan I) and Oil Red O are not extensively documented in readily available scientific literature. However, by examining studies that compare Oil Red O to other members of the Sudan dye family, we can infer their relative performance.

Oil Red O is frequently reported to provide a more intense and deeper red stain compared to other Sudan dyes like Sudan III and Sudan IV, making it a popular choice for clearer visualization.[1][2] One study that quantified lipid accumulation in adipose tissue found that Oil Red O staining resulted in a 2.8-fold higher lipid content in obese subjects compared to controls.[3] In the same study, Sudan IV and Sudan III showed 2.7-fold and 2.6-fold increases, respectively.[3] Notably, Sudan Black B demonstrated the highest sensitivity with a 3.2-fold increase.[3] While this study did not include Sudan I, it suggests a hierarchy of staining intensity among the Sudan dyes, with Oil Red O generally outperforming Sudan III and IV.

Another study comparing different lipid staining methods in human meibomian gland epithelial cells found that the vesicle size of stained intracellular lipids was significantly greater in cells stained with Oil Red O as compared to Sudan III.[4] This indicates that Oil Red O may be more effective in visualizing larger lipid droplets.

Given the structural similarities and the performance data of its counterparts, it is plausible that this compound (Sudan I) offers a staining intensity that is comparable to or slightly less than Sudan III, and consequently less intense than Oil Red O. However, without direct comparative studies, this remains an extrapolation.

Data Presentation: Quantitative Staining Efficiency

StainFold Increase in Stained Area (Obese vs. Control)[3]Staining ColorKey Observations
Oil Red O 2.8-fold (p<0.001)Intense RedProvides a deeper red color than Sudan III and IV, facilitating clearer visualization.[1] Stains lipid vesicles to a significantly greater size compared to Sudan III.[4]
This compound (Sudan I) Not directly compared in the cited study.Orange-RedData on direct comparison with Oil Red O is limited. Its performance is inferred to be similar to or less intense than other Sudan dyes like Sudan III.
Sudan III 2.6-foldOrange-RedLess intense coloration compared to Oil Red O.[2]
Sudan IV 2.7-foldRed
Sudan Black B 3.2-fold (p<0.001)Blue-BlackConsidered the most sensitive among the tested Sudan dyes and Oil Red O for quantifying lipid accumulation.[3]

Experimental Protocols

Protocol for this compound (Sudan I) Staining

This protocol is a representative method based on general principles for Sudan dyes, as specific, detailed research protocols for Sudan I in cellular lipid staining are not as prevalent as for Oil Red O.

Materials:

  • Frozen tissue sections or cultured cells on coverslips

  • 10% Formalin or 4% Paraformaldehyde

  • Phosphate-Buffered Saline (PBS)

  • Saturated solution of this compound in 70% ethanol (B145695)

  • 70% Ethanol

  • Hematoxylin (B73222) (for counterstaining, optional)

  • Aqueous mounting medium

Procedure:

  • Fixation: Fix tissue sections or cells in 10% formalin or 4% paraformaldehyde for 10-15 minutes.

  • Washing: Rinse the samples with PBS.

  • Dehydration (Optional): Briefly rinse with 70% ethanol.

  • Staining: Immerse the samples in the saturated this compound solution for 10-30 minutes at room temperature.

  • Differentiation: Briefly rinse in 70% ethanol to remove excess stain.

  • Washing: Wash thoroughly with distilled water.

  • Counterstaining (Optional): Stain with hematoxylin for 1-2 minutes to visualize nuclei.

  • Mounting: Mount the coverslip with an aqueous mounting medium.

Protocol for Oil Red O Staining

Materials:

  • Frozen tissue sections or cultured cells on coverslips

  • 10% Formalin or 4% Paraformaldehyde

  • Phosphate-Buffered Saline (PBS)

  • Oil Red O stock solution (e.g., 0.5% in isopropanol)

  • Oil Red O working solution (prepared by diluting the stock solution with distilled water, typically in a 3:2 ratio, and filtered)

  • 60% Isopropanol (B130326)

  • Hematoxylin (for counterstaining, optional)

  • Aqueous mounting medium

Procedure:

  • Fixation: Fix tissue sections or cells in 10% formalin or 4% paraformaldehyde for 15-30 minutes.

  • Washing: Wash the samples with PBS.

  • Dehydration: Incubate in 60% isopropanol for 5 minutes.

  • Staining: Remove the isopropanol and add the freshly prepared and filtered Oil Red O working solution. Incubate for 15-20 minutes at room temperature.

  • Washing: Wash the samples 2-5 times with distilled water until the excess stain is removed.

  • Counterstaining (Optional): Stain with hematoxylin for 1 minute.

  • Mounting: Mount with an aqueous mounting medium.

Mandatory Visualization

G cluster_prep Sample Preparation cluster_sudanI This compound (Sudan I) Staining cluster_oro Oil Red O Staining cluster_final Final Steps Fixation Fixation (Formalin/PFA) Washing_PBS Washing (PBS) Fixation->Washing_PBS Dehydration_S1 Dehydration (Optional) (70% Ethanol) Washing_PBS->Dehydration_S1 Dehydration_ORO Dehydration (60% Isopropanol) Washing_PBS->Dehydration_ORO Staining_S1 Staining (Saturated Sudan I Solution) Dehydration_S1->Staining_S1 Differentiation_S1 Differentiation (70% Ethanol) Staining_S1->Differentiation_S1 Washing_S1 Washing (Distilled Water) Differentiation_S1->Washing_S1 Counterstaining Counterstaining (Optional) (Hematoxylin) Washing_S1->Counterstaining Staining_ORO Staining (Oil Red O Working Solution) Dehydration_ORO->Staining_ORO Washing_ORO Washing (Distilled Water) Staining_ORO->Washing_ORO Washing_ORO->Counterstaining Mounting Mounting (Aqueous Medium) Counterstaining->Mounting Microscopy Microscopy Mounting->Microscopy

Caption: Experimental workflow for lipid staining comparison.

G cluster_criteria Evaluation Criteria cluster_dyes Dyes Compared Evaluation Evaluation of Staining Efficiency Intensity Staining Intensity (Visual & Spectrophotometric) Evaluation->Intensity Specificity Specificity for Neutral Lipids Evaluation->Specificity Clarity Clarity and Signal-to-Noise Ratio Evaluation->Clarity SudanI This compound (Sudan I) Intensity->SudanI OilRedO Oil Red O Intensity->OilRedO Specificity->SudanI Specificity->OilRedO Clarity->SudanI Clarity->OilRedO

Caption: Logical relationship for evaluating staining efficiency.

Conclusion

Both this compound and Oil Red O are effective lysochrome dyes for the visualization of neutral lipids. While direct quantitative comparisons are scarce, the available evidence suggests that Oil Red O provides a more intense and visually distinct stain than other Sudan dyes, making it a preferred choice for many applications. The choice between these two dyes will ultimately depend on the specific requirements of the research, including the desired staining intensity, the nature of the sample, and the need for quantitative analysis. For rigorous quantification, it is advisable to use a method with a well-established linear relationship between stain intensity and lipid content, such as dye elution and spectrophotometry, which is more commonly performed with Oil Red O. Researchers should also consider the potential carcinogenicity of Sudan I, as classified by the International Agency for Research on Cancer, and handle it with appropriate safety precautions.

References

A Researcher's Guide to Cellular Lipid Staining: A Comparative Analysis of Alternatives to 4-(Phenylazo)-1-naphthol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the study of cellular metabolism, lipid-related pathologies, and the dynamics of lipid droplets, the accurate visualization and quantification of intracellular lipids are of paramount importance. While historical chromogenic stains like 4-(Phenylazo)-1-naphthol (Sudan I) have been used, the demand for higher specificity, sensitivity, and compatibility with modern imaging techniques has led to the development of a diverse array of alternative lipid staining reagents. This guide provides an objective comparison of the leading alternatives, supported by experimental data and detailed protocols to aid in the selection of the most suitable method for your research needs.

Overview of Key Alternatives

The primary alternatives to Sudan I can be broadly categorized into two groups: traditional histological stains, which are often used for fixed samples, and fluorescent dyes, which offer the versatility of use in both live and fixed cells and are amenable to quantitative analysis. The most prominent alternatives include Oil Red O, a classic brightfield stain, and a suite of fluorescent probes such as Nile Red, BODIPY 493/503, LipidGreen 2, and the LipidSpot™ family of dyes.

Oil Red O: A fat-soluble diazo dye that stains neutral lipids and triglycerides a vibrant red.[1][2] It is a well-established method for demonstrating lipid accumulation in cultured cells and tissue sections.[1] Quantification with Oil Red O typically involves dye elution followed by spectrophotometry.[3]

Nile Red: A versatile and highly fluorescent lipophilic stain.[4][5] Its fluorescence is environmentally sensitive; it fluoresces intensely in lipid-rich environments while showing minimal fluorescence in aqueous media.[4][6] This property makes it an excellent choice for the detection of intracellular lipid droplets in both live and fixed cells.[5] It can differentiate between neutral lipids (yellow-gold emission) and polar lipids (red emission).[7]

BODIPY 493/503: A green fluorescent dye with high selectivity for neutral lipids.[][9] It is known for its bright signal and narrow emission peak, which is advantageous for multicolor imaging experiments.[] BODIPY 493/503 is suitable for staining lipid droplets in both live and fixed cells and can be used for quantification by flow cytometry.[9]

LipidGreen 2: A second-generation fluorescent probe designed for the specific staining of neutral lipids.[1][5] It is reported to have a brighter fluorescence signal and higher photostability compared to some traditional fluorescent dyes, along with minimal background fluorescence.[1]

LipidSpot™ Dyes: A family of fluorescent stains developed for the rapid and specific labeling of lipid droplets with low background.[11][12] They are available in different colors (e.g., green and red/far-red) and are suitable for live and fixed cells, often without the need for a wash step.[11]

Performance Comparison: A Quantitative Overview

The selection of a lipid stain is often dictated by the specific requirements of the experiment, including the imaging modality, whether the cells are live or fixed, and the need for quantitative data. The following tables provide a summary of the key performance characteristics of the discussed alternatives.

Property Oil Red O Nile Red BODIPY 493/503 LipidGreen 2 LipidSpot™ 488
Stain Type Chromogenic (Brightfield)FluorescentFluorescentFluorescentFluorescent
Target Lipids Neutral Lipids, TriglyceridesNeutral & Polar LipidsNeutral LipidsNeutral LipidsNeutral Lipids
Live/Fixed Cells Fixed Only[13]Both[5]Both[]Both[1]Both[11]
Specificity Good for neutral lipidsModerate (stains other lipids)[14]High for neutral lipids[]High for neutral lipids[1]High for neutral lipids[12]
Photostability Not ApplicableModerate[]Moderate to Low[13][14]High[1]Information not readily available
Cytotoxicity High (requires fixation)Low to ModerateLowLowLow[11]

Table 1: General Performance Characteristics of Lipid Staining Dyes.

Dye Excitation Max (nm) Emission Max (nm) Color Key Advantages Key Disadvantages
Oil Red O ~518 nm (absorbance)Not ApplicableRedLow cost, well-established protocols.Requires fixation, laborious for quantification.[4]
Nile Red 450-500 (neutral lipids), 515-560 (polar lipids)[5]>528 (neutral lipids), >590 (polar lipids)[5]Yellow-Gold/RedCan differentiate lipid types, suitable for live cells.Broad emission spectrum can cause spectral bleed-through.[4][]
BODIPY 493/503 ~493[]~503[]GreenBright, high specificity, narrow emission peak.[]Lower photostability, potential spectral overlap with GFP.[13][15]
LipidGreen 2 ~485[5]~499[5]GreenHigh specificity, bright, good photostability.[1]Newer dye, fewer literature citations.
LipidSpot™ 488 ~430 (can be excited at 488)[11]~585 (in oil)[16]GreenRapid staining, no wash step needed, low background.[11]Newer dye family.

Table 2: Spectral Properties and Practical Considerations.

Experimental Protocols

Detailed and validated protocols are essential for achieving reliable and reproducible results. Below are representative protocols for the key alternatives discussed.

Oil Red O Staining of Cultured Cells

This protocol is adapted for staining neutral lipid droplets in adherent cultured cells.

Materials:

  • Phosphate-Buffered Saline (PBS)

  • 10% Formalin

  • Oil Red O stock solution (0.35% w/v in isopropanol)[3]

  • Oil Red O working solution (6 parts stock solution to 4 parts distilled water)[3]

  • 60% Isopropanol[3]

  • 100% Isopropanol (B130326) (for quantification)[3]

  • Hematoxylin (B73222) (optional, for nuclear counterstaining)

Procedure:

  • Remove culture medium and wash cells with PBS.

  • Fix cells with 10% formalin for at least 1 hour at room temperature.[3]

  • Wash cells twice with distilled water.

  • Incubate cells with 60% isopropanol for 5 minutes.[3]

  • Remove the isopropanol and add the Oil Red O working solution to cover the cells.

  • Incubate for 10-20 minutes at room temperature.[17]

  • Remove the Oil Red O solution and wash the cells 2-5 times with distilled water.[17]

  • (Optional) Counterstain with hematoxylin for 1 minute and wash with water.

  • Visualize under a brightfield microscope. Lipid droplets will appear red.[17]

  • For quantification, elute the stain with 100% isopropanol for 10 minutes and measure the absorbance at ~500 nm.[3]

Oil_Red_O_Workflow start Adherent Cells in Culture wash1 Wash with PBS start->wash1 fix Fix with 10% Formalin (1 hour) wash1->fix wash2 Wash with dH2O (2x) fix->wash2 isopropanol60 Incubate with 60% Isopropanol (5 min) wash2->isopropanol60 stain Stain with Oil Red O Working Solution (10-20 min) isopropanol60->stain wash3 Wash with dH2O (2-5x) stain->wash3 visualize Visualize (Brightfield) wash3->visualize quantify Elute with 100% Isopropanol & Measure Absorbance wash3->quantify

Oil Red O Staining Workflow
Nile Red Staining of Live Cells

This protocol is for the fluorescent staining of lipid droplets in live cells.

Materials:

  • Nile Red stock solution (1 mM in DMSO)[6]

  • Cell culture medium or Hanks' Balanced Salt Solution (HBSS)

  • Fluorescence microscope

Procedure:

  • Prepare a working solution of Nile Red (e.g., 200-1000 nM) in pre-warmed cell culture medium or HBSS.[6]

  • Remove the culture medium from the cells and wash once with PBS.

  • Add the Nile Red working solution to the cells.

  • Incubate for 5-10 minutes at 37°C, protected from light.[6]

  • (Optional) Wash the cells with PBS to reduce background fluorescence. For many applications, a wash step is not necessary.[6]

  • Image the cells immediately using a fluorescence microscope. For neutral lipids, use excitation around 450-500 nm and emission >528 nm (yellow-gold). For polar lipids, use excitation around 515-560 nm and emission >590 nm (red).[5]

Nile_Red_Workflow start Live Cells in Culture wash1 Wash with PBS start->wash1 stain Incubate with Nile Red Working Solution (5-10 min) wash1->stain wash2 Optional Wash with PBS stain->wash2 image Image (Fluorescence Microscope) wash2->image

Nile Red Live Cell Staining Workflow
BODIPY 493/503 Staining of Fixed Cells

This protocol describes the staining of lipid droplets in fixed adherent cells.

Materials:

  • BODIPY 493/503 stock solution (e.g., 1 mg/mL in DMSO)[9]

  • PBS

  • 4% Paraformaldehyde (PFA)

  • Antifade mounting medium

Procedure:

  • Wash cells with PBS.

  • Fix with 4% PFA for 15 minutes at room temperature.[]

  • Wash cells 2-3 times with PBS.[]

  • Prepare a BODIPY 493/503 working solution (e.g., 1-3 µM) in PBS.[]

  • Incubate the fixed cells with the working solution for 15-30 minutes at 37°C, protected from light.[]

  • Wash cells 2-3 times with PBS to remove unbound dye.[]

  • Mount the coverslip with an antifade mounting medium.

  • Visualize using a fluorescence or confocal microscope with a standard FITC/GFP filter set (Excitation/Emission: ~493/503 nm).

BODIPY_Workflow start Adherent Cells wash1 Wash with PBS start->wash1 fix Fix with 4% PFA (15 min) wash1->fix wash2 Wash with PBS (2-3x) fix->wash2 stain Stain with BODIPY 493/503 (15-30 min) wash2->stain wash3 Wash with PBS (2-3x) stain->wash3 mount Mount with Antifade wash3->mount image Image (Fluorescence) mount->image Lipid_Droplet_Metabolism cluster_synthesis Lipid Droplet Formation cluster_breakdown Lipid Droplet Breakdown (Lipolysis) Fatty Acid Uptake Fatty Acid Uptake Triglyceride Synthesis Triglyceride Synthesis Fatty Acid Uptake->Triglyceride Synthesis Fatty Acid Synthesis Fatty Acid Synthesis Fatty Acid Synthesis->Triglyceride Synthesis Lipid Droplet Lipid Droplet Triglyceride Synthesis->Lipid Droplet Lipases Lipases Lipid Droplet->Lipases Fatty Acid Release Fatty Acid Release Lipases->Fatty Acid Release Beta-oxidation Beta-oxidation Fatty Acid Release->Beta-oxidation Energy Production Energy Production Beta-oxidation->Energy Production

References

A Spectroscopic Showdown: 4-(Phenylazo)-1-naphthol Versus Other Azo Dyes

Author: BenchChem Technical Support Team. Date: December 2025

A comparative guide for researchers, scientists, and drug development professionals on the spectroscopic properties of 4-(Phenylazo)-1-naphthol and other notable azo dyes. This guide provides a side-by-side look at their performance based on experimental data, detailed methodologies for key experiments, and visual representations of experimental workflows.

Azo dyes, a prominent class of organic compounds characterized by the presence of a diazene (B1210634) functional group (–N=N–), are widely utilized in various industrial and scientific applications, from textile dyeing to analytical chemistry. Their vibrant colors and rich chemistry, governed by their electronic structure, make them a subject of continuous study. This guide focuses on the spectroscopic characteristics of this compound and compares them with other structurally related azo dyes.

Spectroscopic Data Summary

The following table summarizes the key spectroscopic data for this compound and a selection of other azo dyes in ethanol (B145695). This allows for a direct comparison of their light-absorbing properties under consistent solvent conditions.

Dye NameStructureλmax (nm)Molar Absorptivity (ε) (M⁻¹cm⁻¹)
This compound
alt text
~475Not explicitly determined
1-Phenylazo-2-naphthol (Sudan I)
alt text
4781.49 x 10⁴
1-(2,4-Xylidylazo)-2-naphthol (Sudan II)
alt text
49315800[1]
4-(Dimethylamino)azobenzene
alt text
408Not explicitly determined

Note on this compound data: The maximum absorption wavelength (λmax) for this compound is an estimation derived from the graphical representation of its UV-Visible spectrum available in the NIST WebBook.[2] A precise molar absorptivity value from a tabulated source in ethanol could not be identified in the surveyed literature.

Experimental Protocols

The following section details the typical methodologies employed for the spectroscopic analysis of azo dyes.

UV-Visible Spectroscopy

Objective: To determine the maximum absorption wavelength (λmax) and molar absorptivity (ε) of the azo dye.

Materials:

  • Azo dye sample

  • Spectroscopic grade solvent (e.g., ethanol)

  • Volumetric flasks

  • Pipettes

  • UV-Visible spectrophotometer

  • Quartz cuvettes (1 cm path length)

Procedure:

  • Preparation of Stock Solution: Accurately weigh a small amount of the azo dye and dissolve it in the chosen solvent in a volumetric flask to prepare a stock solution of a known concentration (e.g., 1 x 10⁻³ M).

  • Preparation of Standard Solutions: Perform serial dilutions of the stock solution to prepare a series of standard solutions with decreasing concentrations (e.g., 1 x 10⁻⁴ M, 5 x 10⁻⁵ M, 1 x 10⁻⁵ M).

  • Spectrophotometric Measurement:

    • Set the spectrophotometer to scan a wavelength range appropriate for the dye (e.g., 300-700 nm).

    • Use the pure solvent as a blank to calibrate the instrument.

    • Record the absorbance spectra for each of the standard solutions.

  • Data Analysis:

    • Identify the wavelength of maximum absorbance (λmax) from the spectra.

    • According to the Beer-Lambert law (A = εcl), plot a calibration curve of absorbance at λmax versus concentration.

    • The molar absorptivity (ε) can be calculated from the slope of the linear regression of the calibration curve (slope = εl, where l is the path length of the cuvette, typically 1 cm).

Visualizing the Experimental Workflow

The following diagrams, generated using the DOT language, illustrate the key experimental workflows.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis start Weigh Azo Dye dissolve Dissolve in Solvent start->dissolve stock Prepare Stock Solution dissolve->stock dilute Serial Dilutions stock->dilute standards Prepare Standard Solutions dilute->standards blank Calibrate with Blank standards->blank measure Measure Absorbance Spectra blank->measure plot Plot Calibration Curve measure->plot calculate Determine λmax and ε plot->calculate

Caption: Experimental workflow for UV-Visible spectroscopic analysis of azo dyes.

data_analysis_flow cluster_data_input Data Input cluster_processing Data Processing cluster_output Results abs_data Absorbance Spectra find_lambda_max Identify λmax abs_data->find_lambda_max plot_graph Plot Absorbance vs. Concentration abs_data->plot_graph conc_data Known Concentrations conc_data->plot_graph lambda_max_val λmax find_lambda_max->lambda_max_val linear_regression Perform Linear Regression plot_graph->linear_regression epsilon_val Molar Absorptivity (ε) linear_regression->epsilon_val

Caption: Logical flow for the determination of spectroscopic parameters from experimental data.

References

A Comparative Guide to the Validation of Analytical Methods: 4-(Phenylazo)-1-naphthol as a Standard

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the validation of analytical methods is a cornerstone of reliable and reproducible results. The choice of a suitable standard is critical in this process. This guide provides an objective comparison of the performance of 4-(Phenylazo)-1-naphthol as a standard in the validation of analytical methods, particularly spectrophotometry, against other commonly used colored compounds. The information presented herein is supported by experimental data to aid in the selection of the most appropriate standard for specific analytical needs.

This compound is an azo dye that exhibits strong absorbance in the visible region, making it a potential candidate as a standard for methods such as UV-Vis spectrophotometry. Its performance in method validation is assessed based on key parameters including linearity, accuracy, precision, and limits of detection (LOD) and quantitation (LOQ).

Performance Comparison of Analytical Standards

The selection of a standard for analytical method validation depends on the specific requirements of the method, including the desired wavelength range, sensitivity, and the nature of the analyte. While specific validation data for this compound is not extensively published, we can infer its potential performance based on data from the closely related and structurally similar azo dye, 1-(Phenylazo)-2-naphthol (Sudan I), and compare it with other well-established colorimetric standards like Allura Red AC and Potassium Permanganate.

Parameter1-(Phenylazo)-2-naphthol (Sudan I) (Analogue for this compound)Allura Red ACPotassium Permanganate
Linearity Range 0.2 - 10.0 ng/mL (HPLC-UV/Vis)2 - 40 µg/mL2 - 16 µg/mL
Correlation Coefficient (r²) > 0.9975 (HPLC-UV/Vis)0.9998Not explicitly stated, but linearity is established
Limit of Detection (LOD) 0.07 ng/mL (HPLC-UV/Vis)5.0 x 10⁻¹⁰ mol L⁻¹Not explicitly stated
Limit of Quantitation (LOQ) 0.23 ng/mL (HPLC-UV/Vis)Not explicitly statedNot explicitly stated
Accuracy (% Recovery) 78.79 - 110.49%101.5 - 103.5%99.80%
Precision (% RSD) < 5%< 15%Not explicitly stated

Note: The data for 1-(Phenylazo)-2-naphthol is primarily from HPLC-UV/Vis methods, which may offer higher sensitivity than standard spectrophotometry. Data for Allura Red AC and Potassium Permanganate are from spectrophotometric methods.

Experimental Protocols

Detailed methodologies are essential for the successful validation of an analytical method. Below is a general protocol for the validation of a UV-Vis spectrophotometric method using a colored standard, which can be adapted for this compound.

Protocol: Validation of a UV-Vis Spectrophotometric Method

1. Instrumentation and Materials:

  • A calibrated double-beam UV-Vis spectrophotometer with 1 cm matched quartz cuvettes.

  • Calibrated analytical balance and volumetric glassware.

  • This compound reference standard of known purity.

  • Appropriate solvent (e.g., ethanol, methanol, or acetonitrile).

2. Preparation of Solutions:

  • Stock Standard Solution: Accurately weigh a suitable amount of this compound reference standard and dissolve it in the chosen solvent in a volumetric flask to obtain a stock solution of known concentration (e.g., 100 µg/mL).

  • Working Standard Solutions: Prepare a series of at least five working standard solutions by diluting the stock solution with the solvent to cover the desired concentration range for the linearity study.

3. Determination of Wavelength of Maximum Absorbance (λmax):

  • Scan a mid-range working standard solution in the UV-Vis spectrum (e.g., 350-600 nm) against a solvent blank to determine the wavelength of maximum absorbance (λmax).

4. Method Validation Parameters:

  • Linearity:

    • Measure the absorbance of each working standard solution at the λmax.

    • Plot a calibration curve of absorbance versus concentration.

    • Perform linear regression analysis to determine the correlation coefficient (r²), y-intercept, and slope of the regression line. An r² value > 0.995 is generally considered acceptable.

  • Accuracy:

    • Accuracy is determined by recovery studies.

    • Prepare samples by spiking a blank matrix with the standard at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

    • Analyze these samples in triplicate and calculate the percentage recovery. The acceptance criterion for recovery is typically between 98% and 102%.

  • Precision:

    • Repeatability (Intra-day precision): Analyze a minimum of six replicates of a standard solution at 100% of the test concentration on the same day, by the same analyst, and using the same instrument.

    • Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a different analyst or a different instrument.

    • Calculate the relative standard deviation (%RSD) for the results. A %RSD of ≤ 2% is generally acceptable.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ):

    • LOD and LOQ can be determined based on the standard deviation of the response and the slope of the calibration curve.

    • LOD = 3.3 × (standard deviation of the y-intercept / slope)

    • LOQ = 10 × (standard deviation of the y-intercept / slope)

  • Specificity:

    • Demonstrate that the analytical method is not affected by the presence of potential interfering substances (e.g., excipients in a formulation).

    • Analyze a blank sample, a placebo sample, and a sample spiked with the standard. The blank and placebo samples should not produce any significant signal at the λmax of the analyte.

Analytical Method Validation Workflow

The following diagram illustrates the logical workflow of the analytical method validation process.

AnalyticalMethodValidation start Start: Define Analytical Method Requirements method_development Method Development & Optimization start->method_development validation_protocol Prepare Validation Protocol method_development->validation_protocol linearity Linearity & Range validation_protocol->linearity accuracy Accuracy (Recovery) validation_protocol->accuracy precision Precision (Repeatability & Intermediate) validation_protocol->precision specificity Specificity validation_protocol->specificity lod_loq LOD & LOQ validation_protocol->lod_loq robustness Robustness validation_protocol->robustness validation_report Compile Validation Report linearity->validation_report accuracy->validation_report precision->validation_report specificity->validation_report lod_loq->validation_report robustness->validation_report method_implementation Method Implementation for Routine Use validation_report->method_implementation end End method_implementation->end

Caption: Workflow for Analytical Method Validation.

Conclusion

This compound, and its analogue 1-(Phenylazo)-2-naphthol, demonstrate properties that make them suitable as standards for the validation of analytical methods, particularly for assays involving colored analytes. Their performance is comparable to other commonly used standards like Allura Red AC. The choice of standard will ultimately depend on the specific analytical requirements, including the matrix of the sample and the desired sensitivity of the method. For highly sensitive analyses, chromatographic methods with standards like Sudan I may be preferable, while for routine spectrophotometric analysis, this compound or Allura Red AC can provide reliable results. The provided experimental protocol offers a robust framework for validating a spectrophotometric method using such standards, ensuring the generation of accurate and precise analytical data.

Comparative study of the lightfastness of different azo dyes

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of the lightfastness of various azo dyes, offering researchers, scientists, and drug development professionals a thorough understanding of their performance. Azo dyes, characterized by the presence of one or more azo groups (-N=N-), are the most widely used class of synthetic colorants in a multitude of industries.[1][2] Their popularity stems from their cost-effectiveness and broad color palette.[1] However, a critical performance parameter for these dyes is their lightfastness, or their resistance to fading upon exposure to light.[1][3] This guide summarizes quantitative lightfastness data, details the experimental protocols for its determination, and explores the underlying chemical principles governing this property.

The lightfastness of an azo dye is intrinsically linked to its chemical structure. Factors such as the presence of electron-withdrawing or electron-donating groups, the complexity of the molecule (monoazo vs. diazo), and the presence of metal complexes can significantly influence the dye's stability.[1] The degradation of azo dyes is primarily a photo-oxidative or photo-reductive process initiated by the absorption of light energy, which can lead to the cleavage of the azo bond and a subsequent loss of color.[1]

Comparative Lightfastness Data of Selected Azo Dyes

The lightfastness of dyes is commonly evaluated using the Blue Wool Scale, as stipulated in the ISO 105-B02 standard.[3] This scale ranges from 1 (very poor lightfastness) to 8 (excellent lightfastness), where each successive number represents a twofold increase in lightfastness.[3] The following table presents the lightfastness ratings for a selection of azo dyes from different classes.

Dye NameC.I. NameDye ClassChromophore TypeLightfastness Rating (Blue Wool Scale)
Reactive Red 76Reactive Red 76ReactiveMonoazo4
Reactive Red 2Reactive Red 2ReactiveMonoazo4[3]
Reactive Red 120Reactive Red 120ReactiveDiazo5[3]
Reactive Red 195Reactive Red 195ReactiveMonoazo3-4[3]
Reactive Red 22Reactive Red 22ReactiveMonoazo2-3
Reactive Orange 16Reactive Orange 16ReactiveMonoazo3-4
Acid Red 88Acid Red 88AcidMonoazo1-2
Acid Red 1Acid Red 1AcidMonoazo3
Disperse Red 1Disperse Red 1DisperseMonoazo4-5
Direct Blue 1Direct Blue 1DirectDiazo2

Experimental Protocols

The determination of lightfastness for azo dyes is conducted following standardized methods to ensure reproducibility and comparability of results. The most widely recognized standards are ISO 105-B02 and AATCC Test Method 16.[4]

Principle of the Test

A specimen of the textile dyed with the azo dye is exposed to artificial light under controlled conditions, alongside a set of Blue Wool standards with known lightfastness ratings.[4] The lightfastness of the test specimen is then assessed by comparing the change in its color to the change in color of the Blue Wool standards.[4]

Apparatus
  • Light Source: A xenon-arc lamp is the preferred artificial light source as it is representative of natural daylight (D65).[5][6] The apparatus should be fitted with light and heat filters to control the ultraviolet and infrared radiation.[5]

  • Reference Materials: Two sets of blue wool references may be used: 1 to 8 (preferred in Europe) or L2 to L9 (preferred in America). The results from these two sets are not interchangeable.[5]

  • Assessment Tools: A grey scale for assessing color change (complying with ISO 105-A02) and an assessment mask are used for visual evaluation.[5]

Testing Procedure
  • Specimen Preparation: The size of the test specimen will depend on the apparatus, but a common size is at least 70 mm x 120 mm.[7]

  • Exposure: A portion of the test specimen and the Blue Wool standards are covered, and the uncovered portions are exposed to the xenon-arc lamp in a fadometer.[6][8] The exposure period is typically 40 hours of accelerated fading units (AFU).[6][8]

  • Evaluation: After exposure, the color difference between the exposed and unexposed parts of the test specimen is compared to the color changes in the Blue Wool standards. The lightfastness rating is the number of the Blue Wool standard that shows a similar degree of fading. The degree of fading is evaluated using the AATCC Gray Scale for Color Change, with ratings from Grade 5 (no fading) to Grade 1 (high degree of fading).[8]

Visualizing the Process and Comparison

To better illustrate the experimental workflow and the comparative nature of the study, the following diagrams are provided.

Experimental_Workflow cluster_prep Preparation cluster_exposure Exposure cluster_eval Evaluation Specimen Azo Dye Specimen Fadometer Xenon Arc Fadometer (40 AFU) Specimen->Fadometer BWS Blue Wool Standards BWS->Fadometer Comparison Compare Fading Fadometer->Comparison Rating Assign Lightfastness Rating (1-8) Comparison->Rating

Experimental workflow for lightfastness testing.

Comparative_Logic A Azo Dye A (e.g., Reactive Red 76) Test Lightfastness Test (ISO 105-B02) A->Test B Azo Dye B (e.g., Acid Red 88) B->Test C Azo Dye C (e.g., Disperse Red 1) C->Test ResultA Rating: 4 Test->ResultA ResultB Rating: 1-2 Test->ResultB ResultC Rating: 4-5 Test->ResultC Conclusion Comparative Performance: Disperse Red 1 > Reactive Red 76 > Acid Red 88 ResultA->Conclusion ResultB->Conclusion ResultC->Conclusion

Logical flow of the comparative study.

References

A Comparative Guide: 4-(Phenylazo)-1-naphthol vs. 1-(Phenylazo)-2-naphthol (Sudan I)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of the isomeric azo dyes 4-(Phenylazo)-1-naphthol and 1-(Phenylazo)-2-naphthol, more commonly known as Sudan I. While structurally similar, these compounds exhibit notable differences in their documented physicochemical properties and toxicological profiles, which are critical for their handling, application, and regulation.

Physicochemical and Spectral Properties

The fundamental physicochemical properties of these two isomers are summarized below. Both compounds share the same molecular formula and weight. However, a significant data gap exists for the experimental melting point of this compound in readily available chemical databases, which contrasts with the well-defined melting point of Sudan I.

Table 1: Comparison of Physicochemical Properties

PropertyThis compound1-(Phenylazo)-2-naphthol (Sudan I)
CAS Number 3651-02-3[1][2]842-07-9[3]
Molecular Formula C₁₆H₁₂N₂O[1][2]C₁₆H₁₂N₂O[3]
Molecular Weight 248.28 g/mol [1][2]248.28 g/mol [3]
Appearance Dark red-light brown or orange-yellow powder[1][2]Dark reddish-yellow leaflets or orange-red powder[3]
Melting Point Not available ("Stable" listed in some databases)[2][4]131-134 °C[3]
Boiling Point ~391.4 °C (estimate)[1][2]>100 °C (sublimes)[3]
Solubility Insoluble in water; Soluble in ethanol (B145695), acetone, ethyl acetate; Slightly soluble in benzene[2][4].Insoluble in water; Soluble in ethanol, acetone, benzene[3].

Table 2: Spectral Properties (UV-Vis)

Compoundλmax (Solvent)Molar Absorptivity (ε)
This compound Data available in NIST spectral database[5]Not specified
1-(Phenylazo)-2-naphthol (Sudan I) 481 nm (Ethanol)14,500 L·mol⁻¹·cm⁻¹

Toxicological and Safety Profile

The most critical distinction between these two compounds lies in their toxicological assessment. Sudan I is a well-studied compound with established health concerns, whereas this compound lacks comprehensive public toxicological data.

This compound : There is a significant lack of specific toxicological data in publicly accessible literature. General safety information suggests it may be irritating to the skin and eyes and that appropriate personal protective equipment should be used[1]. However, it is not classified by major regulatory bodies like IARC.

1-(Phenylazo)-2-naphthol (Sudan I) : Sudan I is classified by the International Agency for Research on Cancer (IARC) as a Group 3 carcinogen , meaning it is "not classifiable as to its carcinogenicity to humans" due to limited or inadequate evidence[3]. However, studies have shown it to be carcinogenic in mice and rats, causing tumors in the liver and urinary bladder[3][6]. It is also recognized as a mutagen, a potent contact allergen, and a sensitizer[3][6]. Due to these health concerns, its use as a food additive is banned in the European Union and other regions[3]. The genotoxicity of Sudan I is linked to its metabolic activation by cytochrome P450 (CYP) enzymes, which can lead to the formation of DNA adducts[6].

Applications

The applications of these dyes are directly influenced by their properties and regulatory status.

  • This compound : It is primarily used as a dye for oils, paraffins, textiles, leather, and paper[1][2][4]. It also finds use as an analytical reagent for the detection of certain metal cations[1].

  • 1-(Phenylazo)-2-naphthol (Sudan I) : Historically used to color hydrocarbon solvents, oils, fats, waxes, and polishes[3]. Its use in food products is now prohibited due to its carcinogenic potential[3].

Visualized Structures and Synthesis

The isomeric difference is in the position of the hydroxyl (-OH) group on the naphthalene (B1677914) ring system.

Caption: Chemical structures of this compound and 1-(Phenylazo)-2-naphthol (Sudan I).

The synthesis for both isomers follows the same general pathway of diazotization followed by azo coupling.

Synthesis_Workflow Aniline (B41778) Aniline (Ar-NH2) Diazonium Benzene (B151609) Diazonium Chloride (Ar-N₂⁺Cl⁻) Aniline->Diazonium Diazotization NaNO2_HCl NaNO2 + HCl (aq) 0-5 °C NaNO2_HCl->Diazonium Product_1 This compound Diazonium->Product_1 Azo Coupling Product_2 1-(Phenylazo)-2-naphthol (Sudan I) Diazonium->Product_2 Azo Coupling Naphthol_1 1-Naphthol (in aq. NaOH) Naphthol_1->Product_1 Naphthol_2 2-Naphthol (in aq. NaOH) Naphthol_2->Product_2

Caption: General experimental workflow for the synthesis of phenylazo-naphthol isomers.

Experimental Protocols

Protocol 1: General Synthesis of Phenylazo-Naphthol Dyes

This protocol describes the general two-step procedure for synthesizing either this compound or 1-(phenylazo)-2-naphthol (Sudan I) via diazotization of aniline and subsequent azo coupling with the corresponding naphthol isomer.

Materials:

  • Aniline

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (B80452) (NaNO₂)

  • 1-Naphthol or 2-Naphthol (β-Naphthol)

  • Sodium Hydroxide (B78521) (NaOH)

  • Distilled water

  • Ice

  • Beakers, conical flasks, stirring rod, filtration apparatus

Procedure:

Part A: Diazotization of Aniline

  • In a 100 mL beaker, dissolve aniline (e.g., 5 mL) in a mixture of concentrated HCl (e.g., 10 mL) and distilled water (e.g., 20 mL).

  • Cool this solution to 0-5 °C in an ice bath with constant stirring.

  • In a separate beaker, prepare a solution of sodium nitrite (e.g., 4 g) in cold distilled water (e.g., 15 mL).

  • Slowly add the cold sodium nitrite solution dropwise to the cold aniline hydrochloride solution. Maintain the temperature below 5 °C throughout the addition. The resulting clear solution contains benzene diazonium chloride.

Part B: Azo Coupling

  • In a separate 250 mL beaker, dissolve the chosen naphthol isomer (1-naphthol or 2-naphthol, e.g., 7-8 g) in a 10% aqueous sodium hydroxide solution (e.g., 60 mL).

  • Cool this alkaline naphthol solution to 0-5 °C in an ice bath with stirring.

  • Slowly add the cold benzene diazonium chloride solution from Part A to the cold naphthol solution with vigorous stirring.

  • A colored precipitate of the azo dye (orange to red) will form immediately.

  • Continue stirring the mixture in the ice bath for an additional 30 minutes to ensure the reaction is complete.

  • Isolate the crude dye product by vacuum filtration, wash the precipitate with cold water, and allow it to dry.

  • Recrystallization from a suitable solvent like ethanol or glacial acetic acid can be performed for purification.

Protocol 2: UV-Vis Spectrophotometric Analysis

This protocol outlines the determination of the wavelength of maximum absorbance (λmax) and the creation of a calibration curve for quantitative analysis.

Materials:

  • Synthesized dye (this compound or Sudan I)

  • Spectrophotometric grade solvent (e.g., Ethanol)

  • UV-Vis Spectrophotometer

  • Quartz or glass cuvettes (1 cm path length)

  • Volumetric flasks and pipettes

Procedure:

Part A: Determination of λmax

  • Prepare a stock solution by accurately weighing a small amount of the dye and dissolving it in a known volume of the solvent (e.g., 10 mg in 100 mL ethanol).

  • Prepare a dilute working solution from the stock solution (e.g., dilute 1 mL of stock to 100 mL).

  • Fill a cuvette with the pure solvent to serve as a blank.

  • Set the spectrophotometer to scan a wavelength range (e.g., 350-700 nm) and autozero the instrument with the blank.

  • Rinse and fill a second cuvette with the dilute dye solution.

  • Measure the absorbance spectrum of the dye solution. The wavelength corresponding to the highest absorbance peak is the λmax.

Part B: Generation of a Calibration Curve

  • From the stock solution, prepare a series of standard solutions of known, decreasing concentrations via serial dilution.

  • Set the spectrophotometer to the predetermined λmax.

  • Zero the instrument using the pure solvent blank.

  • Measure the absorbance of each standard solution, starting from the least concentrated.

  • Plot a graph of absorbance (y-axis) versus concentration (x-axis).

  • Perform a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). This graph serves as the calibration curve for determining the concentration of unknown samples.

References

A Comparative Guide to Acid-Base Indicators: 4-(Phenylazo)-1-naphthol vs. Methyl Orange

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise determination of endpoints in acid-base titrations is paramount. The choice of indicator can significantly impact the accuracy and validity of experimental results. This guide provides a detailed comparison of the performance of two azo dyes, 4-(Phenylazo)-1-naphthol and the well-established methyl orange, as pH indicators.

While methyl orange is a staple in many laboratories with well-defined properties, this compound is also utilized as an indicator, though its specific acid-base characteristics are less documented in readily available literature. This comparison aims to present the existing data for both indicators to aid in the selection process for titration experiments.

Chemical and Physical Properties

A fundamental understanding of the chemical and physical properties of an indicator is crucial for its appropriate application. The table below summarizes the key characteristics of this compound and methyl orange.

PropertyThis compoundMethyl Orange
Chemical Formula C₁₆H₁₂N₂OC₁₄H₁₄N₃NaO₃S
Molecular Weight 248.28 g/mol 327.34 g/mol
Appearance Orange-yellow to dark red-brown crystalline powderOrange-yellow powder
Solubility Insoluble in water; Soluble in ethanol, acetone, ethyl acetate, and benzene.Soluble in water
pKa Not available in cited literature3.47
pH Transition Range Not available in cited literature3.1 – 4.4
Color in Acidic Solution Not clearly defined in cited literatureRed
Color in Basic Solution Not clearly defined in cited literatureYellow

Performance as a pH Indicator

The effectiveness of an acid-base indicator is determined by its ability to provide a sharp and distinct color change at the equivalence point of a titration. This is directly related to its pKa value and the corresponding pH transition range.

Methyl Orange:

Methyl orange is a well-characterized indicator with a pKa of 3.47.[1] Its pH transition range is from 3.1 to 4.4.[1] In solutions with a pH below 3.1, it appears red, and in solutions with a pH above 4.4, it is yellow. Within this range, a gradual color change from red to orange and then to yellow is observed. This makes methyl orange particularly suitable for titrations of strong acids with weak bases, where the equivalence point lies in the acidic pH range.

This compound:

Experimental Protocols

To evaluate the performance of an indicator, a standard acid-base titration can be employed. Below is a detailed methodology for a typical titration of a strong acid (HCl) with a strong base (NaOH).

Objective: To determine the concentration of a hydrochloric acid solution using a standardized sodium hydroxide (B78521) solution.

Materials:

  • Standardized 0.1 M Sodium Hydroxide (NaOH) solution

  • Hydrochloric acid (HCl) solution of unknown concentration

  • Indicator solution (Methyl Orange or this compound, 0.1% in a suitable solvent)

  • Burette (50 mL)

  • Pipette (25 mL)

  • Erlenmeyer flask (250 mL)

  • Beakers

  • Distilled water

Procedure:

  • Rinse the burette with the standardized 0.1 M NaOH solution and then fill it, ensuring no air bubbles are present in the tip. Record the initial burette reading.

  • Pipette 25 mL of the HCl solution into a clean Erlenmeyer flask.

  • Add 2-3 drops of the chosen indicator solution to the HCl in the flask.

  • Slowly add the NaOH solution from the burette to the Erlenmeyer flask while continuously swirling the flask to ensure thorough mixing.

  • Continue the titration until the indicator shows a distinct and permanent color change. For methyl orange, this would be the point where the solution turns from red to yellow. For this compound, the expected color change would need to be determined empirically.

  • Record the final burette reading. The volume of NaOH used is the difference between the final and initial readings.

  • Repeat the titration at least two more times to ensure concordant results (volumes that agree within ±0.1 mL).

  • Calculate the concentration of the HCl solution using the formula: M₁V₁ = M₂V₂, where M₁ and V₁ are the molarity and volume of the acid, and M₂ and V₂ are the molarity and volume of the base.

Visualizations

To better understand the processes involved, the following diagrams illustrate the experimental workflow and the chemical basis for the color change of methyl orange.

Titration_Workflow cluster_preparation Preparation cluster_titration Titration cluster_analysis Analysis Rinse and fill burette with NaOH Rinse and fill burette with NaOH Pipette HCl into flask Pipette HCl into flask Rinse and fill burette with NaOH->Pipette HCl into flask Add indicator to HCl Add indicator to HCl Pipette HCl into flask->Add indicator to HCl Titrate with NaOH until endpoint Titrate with NaOH until endpoint Add indicator to HCl->Titrate with NaOH until endpoint Record final volume Record final volume Titrate with NaOH until endpoint->Record final volume Repeat for concordant results Repeat for concordant results Record final volume->Repeat for concordant results Calculate HCl concentration Calculate HCl concentration Repeat for concordant results->Calculate HCl concentration

Figure 1: Experimental workflow for a standard acid-base titration.

Methyl_Orange_Transition cluster_acid Acidic (pH < 3.1) cluster_base Basic (pH > 4.4) Acid_Form Red Form (HIn) Base_Form Yellow Form (In⁻) Acid_Form->Base_Form + OH⁻ - H₂O Base_Form->Acid_Form + H₃O⁺ - H₂O

Figure 2: Color transition of methyl orange in acidic and basic conditions.

Conclusion

For researchers, scientists, and professionals in drug development, the selection of a reliable and well-characterized indicator is non-negotiable for accurate analytical results. Methyl orange, with its clearly defined pKa and sharp color transition in the acidic range, remains a dependable choice for appropriate titrations.

In contrast, while this compound is used as an indicator, the lack of publicly available data on its pKa and pH transition range makes its application in precise quantitative analysis problematic. Without this fundamental information, ensuring that its color change corresponds to the equivalence point of a given titration is not possible. Therefore, for applications requiring high accuracy, the use of a well-documented indicator like methyl orange is strongly recommended. Further research to characterize the acid-base properties of this compound would be necessary to validate its use as a precise titration indicator.

References

A Comparative Analysis of Azo Dye Cytotoxicity: Evaluating 4-(Phenylazo)-1-naphthol and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the in vitro cytotoxic profiles of selected azo compounds, with a focus on the scarcity of data for 4-(Phenylazo)-1-naphthol and the extensive research on its isomer, Sudan I.

This guide provides a comparative overview of the cytotoxic effects of this compound and other notable azo compounds. Due to a significant lack of publicly available cytotoxicity data for this compound, this report leverages the extensive research conducted on its positional isomer, Sudan I (1-(Phenylazo)-2-naphthol), as a primary reference for potential cytotoxic mechanisms. This guide aims to equip researchers with a consolidated resource of available quantitative data, detailed experimental methodologies, and visual representations of key biological pathways and experimental workflows.

Comparative Cytotoxicity of Azo Compounds

The following table summarizes the available 50% inhibitory concentration (IC50) values for a selection of azo compounds against various cancer cell lines. It is critical to note the absence of specific IC50 values for this compound in the reviewed literature, highlighting a significant data gap for this particular compound. The data presented for other azo dyes demonstrates a range of cytotoxic potencies, which are dependent on the specific chemical structure, the cell line tested, and the duration of exposure.

CompoundCell LineExposure TimeIC50 (µM)
Data Not Available ---
Sudan I (1-(Phenylazo)-2-naphthol)Glioblastoma (GB1B)3 days60.86
Glioblastoma (GB1B)7 days12.48
Methyl Orange Glioblastoma (GB1B)3 days26.47
Glioblastoma (GB1B)7 days13.88
Alizarin (B75676) Yellow HepG2 (Hepatoma)Not Specified160.4 - 216.8[1]
4T1 (Murine Breast Cancer)Not Specified495[2]
MCF-7 (Breast Carcinoma)Not Specified31.6[3]
MDA-MB-231 (Breast Cancer)Not Specified47.3[3]

Note: The IC50 values listed above are collated from different studies and may not be directly comparable due to variations in experimental conditions.

Experimental Protocols: Assessing Cytotoxicity

The most common method for evaluating the cytotoxicity of azo compounds is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

MTT Assay Protocol

1. Cell Seeding:

  • Seed cells in a 96-well plate at a density of 1 × 10^4 cells/well.

  • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

2. Compound Treatment:

  • Prepare a stock solution of the azo compound in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO).

  • Serially dilute the stock solution with a culture medium to achieve the desired test concentrations.

  • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the azo compound.

  • Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and a negative control (untreated cells).

  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

3. MTT Addition and Incubation:

  • After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubate the plate for an additional 3-4 hours at 37°C, allowing the viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

4. Solubilization of Formazan:

  • Carefully remove the medium from each well.

  • Add 150 µL of a solubilizing agent, such as DMSO or a solution of 10% SDS in 0.01 M HCl, to each well to dissolve the formazan crystals.

  • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

5. Absorbance Measurement:

  • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • A reference wavelength of 630 nm can be used to subtract background absorbance.

6. Data Analysis:

  • Calculate the percentage of cell viability for each concentration relative to the untreated control cells.

  • Plot the percentage of cell viability against the logarithm of the compound concentration to generate a dose-response curve.

  • Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis seed_cells Seed Cells in 96-well Plate prepare_compounds Prepare Azo Compound Dilutions add_compounds Add Compounds to Cells prepare_compounds->add_compounds incubate_treatment Incubate for 24-72h add_compounds->incubate_treatment add_mtt Add MTT Solution incubate_treatment->add_mtt incubate_mtt Incubate for 3-4h add_mtt->incubate_mtt add_solubilizer Add Solubilizing Agent incubate_mtt->add_solubilizer measure_absorbance Measure Absorbance at 570 nm add_solubilizer->measure_absorbance calculate_viability Calculate % Cell Viability measure_absorbance->calculate_viability plot_curve Plot Dose-Response Curve calculate_viability->plot_curve determine_ic50 Determine IC50 Value plot_curve->determine_ic50

Experimental workflow for determining cytotoxicity using the MTT assay.

Mechanisms of Azo Dye Cytotoxicity

While specific data for this compound is lacking, the cytotoxic mechanisms of its isomer, Sudan I, have been extensively studied. The toxicity of many azo compounds is linked to their metabolic activation, which can lead to the generation of reactive species that damage cellular components.

Metabolic Activation and Genotoxicity of Sudan I

Sudan I is classified as a category 3 carcinogen by the International Agency for Research on Cancer (IARC). Its cytotoxicity is primarily attributed to its metabolic activation by cytochrome P450 (CYP) enzymes, particularly CYP1A1, in the liver. This process leads to the formation of reactive intermediates that can bind to DNA, forming DNA adducts, and induce oxidative stress.

The key steps in the metabolic activation of Sudan I include:

  • Oxidative Metabolism: CYP enzymes metabolize Sudan I to various hydroxylated metabolites.

  • Reductive Cleavage: The azo bond (-N=N-) is cleaved, leading to the formation of aromatic amines.

  • Formation of Reactive Intermediates: This can result in the generation of a reactive benzenediazonium (B1195382) ion.

  • DNA Adduct Formation: The reactive intermediates can covalently bind to DNA, leading to mutations and genotoxicity.

  • Oxidative Stress: The metabolic process can also lead to the production of reactive oxygen species (ROS), which cause cellular damage.

Sudan_I_Metabolism cluster_cell Hepatocyte Sudan_I Sudan I (1-(Phenylazo)-2-naphthol) CYP1A1 CYP1A1 Enzyme Sudan_I->CYP1A1 Metabolic Activation Reactive_Metabolites Reactive Metabolites (e.g., Benzenediazonium ion) CYP1A1->Reactive_Metabolites ROS Reactive Oxygen Species (ROS) CYP1A1->ROS DNA Cellular DNA Reactive_Metabolites->DNA Covalent Binding DNA_Adducts DNA Adducts DNA->DNA_Adducts Apoptosis Apoptosis DNA_Adducts->Apoptosis Oxidative_Stress Oxidative Stress & Cellular Damage ROS->Oxidative_Stress Oxidative_Stress->Apoptosis

Metabolic activation of Sudan I leading to genotoxicity and apoptosis.

Logical Comparison of Azo Dye Cytotoxicity

The available data, although limited for a direct comparison involving this compound, suggests that the cytotoxicity of azo dyes is highly structure-dependent. The position of the azo group and the nature of the aromatic rings and their substituents significantly influence the compound's interaction with metabolic enzymes and its subsequent toxic potential.

Cytotoxicity_Comparison cluster_compounds Azo Compounds cluster_factors Influencing Factors Phenylazo_Naphthol This compound (Data Not Available) Cytotoxicity Cytotoxicity (IC50 Value) Phenylazo_Naphthol->Cytotoxicity Unknown Sudan_I Sudan I (Moderate Cytotoxicity) Sudan_I->Cytotoxicity Methyl_Orange Methyl Orange (Higher Cytotoxicity) Methyl_Orange->Cytotoxicity Alizarin_Yellow Alizarin Yellow (Variable Cytotoxicity) Alizarin_Yellow->Cytotoxicity Structure Chemical Structure Metabolism Metabolic Activation Structure->Metabolism Metabolism->Cytotoxicity Cell_Line Cell Line Specificity Cell_Line->Cytotoxicity

Logical relationship of factors influencing azo dye cytotoxicity.

Conclusion

This comparative guide highlights the current state of knowledge regarding the cytotoxicity of this compound and other azo compounds. A significant finding is the dearth of specific cytotoxic data for this compound, necessitating a reliance on data from its well-studied isomer, Sudan I, to infer potential toxicological properties. The provided data for other azo dyes like Methyl Orange and Alizarin Yellow indicate a variable but clear cytotoxic potential against cancer cell lines. The primary mechanism of toxicity for many azo dyes appears to be linked to their metabolic activation into genotoxic species and the induction of oxidative stress. Further research is imperative to establish the specific cytotoxic profile of this compound to enable a comprehensive risk assessment and to fully understand the structure-activity relationships within this class of compounds.

References

Safety Operating Guide

Safe Disposal of 4-(Phenylazo)-1-naphthol: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential guidance for the safe handling and disposal of 4-(Phenylazo)-1-naphthol (also known as Sudan I), a synthetic azo dye, is critical for maintaining a secure and compliant laboratory environment. This document outlines the necessary procedures, immediate safety protocols, and disposal plans to mitigate risks associated with this hazardous substance. Adherence to these guidelines is paramount for the well-being of researchers and the protection of the environment.

This compound is classified as a hazardous substance, recognized as a potential skin sensitizer, a suspected carcinogen, and is suspected of causing genetic defects.[1][2] It may also have long-term adverse effects on aquatic ecosystems.[1][3] Therefore, meticulous planning and execution of its disposal are mandatory.

Immediate Safety and Handling Protocols

Before initiating any procedure involving this compound, it is crucial to implement the following safety measures:

  • Personal Protective Equipment (PPE): The use of appropriate PPE is mandatory to prevent exposure. This includes:

    • Gloves: Wear suitable chemical-resistant gloves.[1]

    • Eye Protection: Use safety glasses with side shields or chemical goggles.[1][4]

    • Protective Clothing: A lab coat or other protective clothing must be worn.[4]

    • Respiratory Protection: In situations where dust may be generated, use an appropriate NIOSH-certified dust respirator.[1]

  • Work Area: All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation of dust particles.[1][4]

  • General Hygiene: Do not eat, drink, or smoke in areas where this substance is handled.[1][5] Always wash hands thoroughly with soap and water after handling.[5]

Spill Management Procedures

In the event of a spill, immediate and appropriate action is required to prevent exposure and environmental contamination.

Minor Spills:

  • Restrict Access: Immediately limit access to the spill area.[1]

  • Ensure PPE: Before starting cleanup, ensure appropriate PPE is worn.[1]

  • Cleanup: Use dry cleanup procedures to avoid generating dust.[1][5] Gently sweep or vacuum the solid material. A vacuum cleaner must be fitted with a HEPA-type exhaust filter.[1][5] Alternatively, the material can be dampened with water to prevent it from becoming airborne before sweeping.[1][5]

  • Collection: Place the collected material and any contaminated absorbent materials into a designated and clearly labeled hazardous waste container for disposal.[1][4]

Major Spills:

  • Evacuate: Immediately evacuate all personnel from the affected area and move upwind.[1]

  • Alert Authorities: Notify your institution's Environmental Health and Safety (EHS) department and emergency responders, providing them with the location and nature of the hazard.[5]

Waste Disposal Procedures

The disposal of this compound must be conducted in strict accordance with federal, state, and local environmental regulations.

Step 1: Waste Collection and Segregation

  • Identify and Segregate: Identify all waste containing this compound, including unused product, contaminated lab supplies (e.g., gloves, wipes, weighing papers), and empty containers.[4] This waste must be segregated from other laboratory waste streams to prevent cross-contamination.[1][4]

Step 2: Containerization and Labeling

  • Containerization: Place all solid waste into a designated, leak-proof, and sealed hazardous waste container.[1][4] For solutions, use a designated, sealed waste container and do not mix with other solvent wastes unless permitted by your institution's guidelines.[4]

  • Labeling: Clearly label the container with "Hazardous Waste," the chemical name "this compound" or "Sudan I," and any other required hazard information.[4]

Step 3: Storage

  • Secure Storage: Store the waste container in a designated, secure, cool, dry, and well-ventilated area.[1][5]

  • Incompatible Materials: Store the waste away from incompatible materials, such as strong oxidizing agents, and foodstuffs.[1][5]

Step 4: Final Disposal

  • Professional Disposal: The final disposal method must be determined in consultation with your institution's EHS department or a licensed chemical waste disposal company.[1][4] The primary disposal routes are typically incineration or burial in a licensed landfill, which must be handled by a licensed professional waste disposal service.[4]

  • Container Decontamination: Empty containers must be decontaminated before disposal.[1]

Quantitative Safety and Disposal Data

ParameterRecommendation
Storage Keep in a tightly closed container in a cool, dry, and well-ventilated area. Protect from physical damage.[4]
Spill Cleanup Use non-sparking tools. Moisten with water to reduce airborne dust. Place in a closed container for disposal.[4]
Fire Extinguishing Media Water spray, dry chemical, foam, or carbon dioxide.[3][4]
Primary Disposal Route Incineration or burial in a licensed landfill. Must be handled by a licensed professional waste disposal service.[4]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

cluster_start cluster_collection Step 1: Collection & Segregation cluster_labeling Step 2: Labeling cluster_storage Step 3: Storage cluster_disposal Step 4: Final Disposal start This compound Waste Generated collect Collect Waste in Designated Container start->collect segregate Segregate from Other Waste Streams collect->segregate label_waste Label Container: 'Hazardous Waste' 'this compound' segregate->label_waste store Store in Secure, Cool, Dry, Ventilated Area label_waste->store check_compat Away from Incompatible Materials (e.g., Oxidizers) store->check_compat contact_ehs Contact EHS or Licensed Disposal Company check_compat->contact_ehs transport Arrange for Professional Waste Pickup contact_ehs->transport end Proper Disposal (e.g., Incineration) transport->end

Caption: Disposal workflow for this compound waste.

References

Personal protective equipment for handling 4-(Phenylazo)-1-naphthol

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 4-(Phenylazo)-1-naphthol

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling this compound, including operational and disposal plans.

Personal Protective Equipment (PPE)

When handling this compound, appropriate personal protective equipment is crucial to minimize exposure and ensure personal safety.[1][2] It is recommended to always consult the specific Safety Data Sheet (SDS) for the product you are using.

Key PPE Recommendations:

  • Eye Protection: Wear safety glasses with side shields or chemical safety goggles.[1][3] Standard eyeglasses do not offer adequate protection.[4] For splash hazards, a face shield is recommended.[2][4]

  • Hand Protection: Chemical-resistant gloves, such as nitrile gloves, should be worn.[1][5] It is important to inspect gloves for any damage before use and change them regularly, or immediately if contamination is suspected.[4]

  • Body Protection: A lab coat or long-sleeved protective clothing is necessary to prevent skin contact.[3][6] For larger quantities or in situations with a higher risk of exposure, a chemical-resistant suit may be required.[7]

  • Respiratory Protection: If working in a poorly ventilated area or if dust formation is likely, a NIOSH/MSHA approved respirator should be used.[8][9]

Handling and Storage

Proper handling and storage procedures are critical to maintaining a safe laboratory environment.

  • Handling: Use this compound in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation of dust or vapors.[7][10][11] Avoid generating dust.[7][8][10] After handling, wash hands and any exposed skin thoroughly.[10][12] Do not eat, drink, or smoke in the work area.[11][13]

  • Storage: Store the chemical in a tightly closed container in a cool, dry, and well-ventilated place.[1][3][10] Keep it away from heat, sparks, and open flames.[1][10]

Accidental Release Measures

In the event of a spill, follow these procedures to ensure a safe and effective cleanup.

  • Evacuate: Evacuate non-essential personnel from the spill area.[10]

  • Ventilate: Ensure the area is well-ventilated.[10]

  • Contain: Prevent the spill from spreading and entering drains or waterways.[7][10]

  • Clean-up: For a dry spill, carefully sweep or vacuum the material, avoiding dust generation, and place it in a suitable container for disposal.[7][8][14] If the spill is wet, absorb it with an inert material such as sand or vermiculite (B1170534) and place it in a sealed container for disposal.[15]

  • Decontaminate: Clean the spill area thoroughly with a suitable solvent, followed by washing with soap and water.[7]

  • Dispose: Dispose of all contaminated materials as hazardous waste in accordance with local, state, and federal regulations.[10][11]

First Aid Measures

Immediate and appropriate first aid is essential in case of exposure.

Exposure RouteFirst Aid Procedure
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek medical attention.[10][12][16]
Skin Contact Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[10][12][16]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[10][12][16]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[10][16]
Fire-Fighting Measures
  • Suitable Extinguishing Media: Use dry chemical, carbon dioxide, water spray, or alcohol-resistant foam to extinguish a fire.[7][10][16]

  • Unsuitable Extinguishing Media: Do not use a direct water jet, as it may spread the fire.[16]

  • Specific Hazards: The substance is combustible and may produce hazardous combustion products such as carbon oxides and nitrogen oxides in a fire.[16]

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[10][12][16]

Disposal Plan

Dispose of this compound and its containers in accordance with all applicable local, state, and federal regulations.[10] Do not allow the chemical to enter drains or waterways.[10] It should be treated as hazardous waste and disposed of by a licensed professional waste disposal service.

Experimental Workflow: Chemical Spill Response

The following diagram outlines the procedural steps for responding to a chemical spill of this compound.

A Spill Occurs B Assess the Situation (Size and Nature of Spill) A->B C Evacuate Non-Essential Personnel B->C D Ensure Proper Ventilation C->D E Don Appropriate PPE (Gloves, Goggles, Respirator, etc.) D->E F Contain the Spill (Use absorbents or barriers) E->F G Clean Up Spill (Sweep solid or absorb liquid) F->G H Place Waste in Labeled Container G->H I Decontaminate the Area H->I J Dispose of Waste Properly I->J K Report the Incident J->K

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.